molecular formula C15H20O2 B12803902 Nootkatin CAS No. 4431-03-2

Nootkatin

Cat. No.: B12803902
CAS No.: 4431-03-2
M. Wt: 232.32 g/mol
InChI Key: MNMNTZYOZZLKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nootkatin is a natural product found in Juniperus thurifera, Cupressus torulosa, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4431-03-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17)

InChI Key

MNMNTZYOZZLKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O

Origin of Product

United States

Foundational & Exploratory

Nootkatin: A Technical Guide to its Discovery, Isolation, and Characterization from Cupressus nootkatensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a naturally occurring tropolone (B20159) found in the heartwood of the Nootka cypress (Cupressus nootkatensis), has been a subject of interest since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for its isolation, and a summary of its physicochemical properties. While its close relative, nootkatone, has been extensively studied for its wide range of biological activities, this paper will focus specifically on the available scientific literature for this compound, highlighting its unique chemical structure and the methodologies employed for its characterization. The document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this lesser-known natural product.

Discovery and Historical Context

The discovery of this compound is credited to the pioneering work of Holger Erdtman and his collaborators in the 1950s, as part of their extensive investigation into the chemical constituents of the natural order Cupressales. Their research on the heartwood of Chamaecyparis nootkatensis (now taxonomically classified as Cupressus nootkatensis), commonly known as Alaska yellow cedar, led to the isolation of several novel compounds.

In a series of publications in Acta Chemica Scandinavica, Erdtman's group detailed the extraction and characterization of various components from the acetone-soluble fraction of the heartwood. Among these were carvacrol, chamic acid, chaminic acid, and the then-newly identified tropolone, which they named this compound.[1][2][3] The initial structure elucidation of this compound was a significant achievement, relying on classical chemical degradation methods, which were the standard at the time, prior to the widespread availability of modern spectroscopic techniques.[1] It is important to distinguish the discovery of this compound from that of the commercially significant sesquiterpene ketone, nootkatone, which was isolated and characterized from the same plant species by Erdtman and Hirose a few years later.[4][5]

Physicochemical Properties of this compound

This compound is a tropolone, a class of organic compounds characterized by a seven-membered aromatic ring. Its chemical structure was determined to be β-isopropyl-γ-(3-methylbut-2-enyl)-tropolone.

PropertyValueReference
Molecular FormulaC15H20O2[1]
AppearanceColourless plates[2]
Melting Point95 °C[2]
UV AbsorptionIndicates tropolone nature[1]
IR AbsorptionIndicates tropolone nature[1]
SolubilitySoluble in chloroform (B151607), benzene (B151609); Sparingly soluble in acetone (B3395972), alcohol; Insoluble in water, ether[2]

Experimental Protocols

The following protocols are based on the methodologies described in the original publications by Erdtman and his colleagues.

Extraction of this compound from Cupressus nootkatensis Heartwood

This protocol outlines the initial extraction of the phenolic fraction containing this compound from the heartwood of the Nootka cypress.

Materials:

  • Finely divided heartwood of Cupressus nootkatensis

  • Acetone

  • Ether

  • Saturated sodium bicarbonate solution

  • N Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Soxhlet apparatus

  • Steam distillation apparatus

Procedure:

  • Continuously extract finely divided heartwood (e.g., 3.7 kg) with ether (3 L) in a Soxhlet apparatus for approximately 48 hours, or until the extract is no longer colored.

  • The resulting dark red ethereal solution is then subjected to a liquid-liquid extraction to separate different fractions.

  • Extract the ethereal solution successively with:

    • Saturated sodium bicarbonate solution (3 x equal volume)

    • N Sodium hydroxide solution (3 x equal volume)

    • Water (2 x equal volume)

  • Dry the remaining ethereal solution with anhydrous Na2SO4 and evaporate the solvent to yield the neutral fraction.

  • Acidify the sodium hydroxide solution with HCl to precipitate a mixture of oil and crystalline material. Recover this phenolic fraction by ether extraction.

  • The dark brown, viscous phenolic fraction will slowly deposit crystalline material upon standing.

  • Collect the crystalline solid by filtration and wash with a small amount of ether and petroleum ether.

  • Recrystallize the crude solid from ligroin to obtain pure this compound as colorless plates.[2]

Alternatively, acetone can be used for the initial extraction of the wood.[2]

Isolation of this compound via its Copper Complex

An alternative method for the isolation of this compound involves the formation of its copper complex.

Materials:

  • Chloroform solution of crude this compound

  • Aqueous cupric acetate (B1210297) solution

  • Chloroform

  • Ether

Procedure:

  • Shake a chloroform solution of the crude phenolic extract containing this compound with an aqueous solution of cupric acetate.

  • A dark green chloroform layer containing the this compound-copper complex will form.

  • Separate and evaporate the chloroform layer.

  • Crystallize the residue from a chloroform-ether mixture to yield the copper complex of this compound as pale green needles.[2]

  • The pure this compound can then be regenerated from the complex.

Structure Elucidation

The determination of this compound's structure was a meticulous process involving a series of chemical reactions and analyses, characteristic of the pre-spectroscopic era of natural product chemistry.

Classical Chemical Degradation Studies

The structure of this compound as β-isopropyl-γ-(3-methylbut-2-enyl)-tropolone was established through a series of degradation reactions:[1]

  • Methylation and Rearrangement: The two methyl ethers of this compound were rearranged using sodium methoxide (B1231860) to yield a mixture of two isomeric acids: 3-isopropyl-4-(3'-methylbut-2-enyl)-benzoic acid and 3-isopropyl-4-(3-methylbut-l'-enyl)-benzoic acid.

  • Reduction: Both isomeric acids were reduced to the same dihydro compound, 4-isoamyl-3-isopropyl-benzoic acid.

  • Oxidation: Nitric acid oxidation of all three acids yielded 3,3-dimethylphthalide-5-carboxylic acid, which was further oxidized to trimellitic acid.

  • Decarboxylation and Oxidation: Decarboxylation of the dihydro-acid followed by oxidation of the resulting hydrocarbon yielded phthalic acid, confirming the adjacent positions of the two alkyl substituents on the benzene ring.

These chemical transformations allowed for the piecing together of the carbon skeleton and the positions of the functional groups, ultimately leading to the proposed structure of this compound.

Spectroscopic Data

While the initial structure was determined by chemical means, modern spectroscopic techniques provide a more detailed and confirmatory analysis.

Mass Spectrometry

Recent gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil of Cupressus nootkatensis has confirmed the presence of this compound and provided its mass spectral data.[6]

Table 2: Mass Spectral Data for this compound

m/zRelative Intensity
232M+
217
189
175
161
147
133
115
91
43Base Peak

Note: The relative intensities are estimated from the published spectrum. For precise values, refer to the original publication.[6]

Biological Activity and Signaling Pathways

To date, the biological activities of this compound have been significantly less explored compared to its well-known counterpart, nootkatone. The vast body of research on the pharmacological effects of Cupressus nootkatensis extracts often focuses on nootkatone, which has demonstrated a wide range of activities including insecticidal, antimicrobial, anti-inflammatory, and anticancer effects.

There is a clear need for further research to specifically investigate the biological potential of purified this compound. Its unique tropolone structure suggests that it may possess distinct pharmacological properties worthy of investigation for drug development.

Experimental and Logical Workflow Diagrams

Isolation Workflow of this compound

G Figure 1: Isolation Workflow of this compound start Cupressus nootkatensis Heartwood Chips extraction Soxhlet Extraction (Ether or Acetone) start->extraction crude_extract Crude Ethereal Extract extraction->crude_extract liquid_liquid Liquid-Liquid Extraction (aq. NaHCO3, aq. NaOH) crude_extract->liquid_liquid neutral_fraction Neutral Fraction (contains Nootkatone) liquid_liquid->neutral_fraction phenolic_fraction Phenolic Fraction (in aq. NaOH) liquid_liquid->phenolic_fraction acidification Acidification (HCl) phenolic_fraction->acidification crude_this compound Crude this compound (oily/crystalline mixture) acidification->crude_this compound crystallization Crystallization (Ligroin) crude_this compound->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Caption: Figure 1: Isolation Workflow of this compound

Logical Flow for Structure Elucidation of this compound

G Figure 2: Logical Flow for Structure Elucidation of this compound This compound This compound (C15H20O2) methylation Methylation This compound->methylation methyl_ethers This compound Methyl Ethers methylation->methyl_ethers rearrangement Rearrangement (NaOMe) methyl_ethers->rearrangement isomeric_acids Isomeric Benzoic Acids rearrangement->isomeric_acids reduction Reduction isomeric_acids->reduction oxidation_nitric Oxidation (HNO3) isomeric_acids->oxidation_nitric dihydro_acid Dihydro-benzoic Acid reduction->dihydro_acid dihydro_acid->oxidation_nitric decarboxylation Decarboxylation dihydro_acid->decarboxylation phthalide_acid 3,3-dimethylphthalide- 5-carboxylic acid oxidation_nitric->phthalide_acid final_structure Structure of this compound (β-isopropyl-γ-(3-methylbut-2-enyl)-tropolone) phthalide_acid->final_structure hydrocarbon o-isoamyl-cumene decarboxylation->hydrocarbon oxidation_permanganate Oxidation hydrocarbon->oxidation_permanganate phthalic_acid Phthalic Acid oxidation_permanganate->phthalic_acid phthalic_acid->final_structure

References

Elucidation of the Nootkatin Biosynthetic Pathway in Grapefruit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone (B190431), a bicyclic sesquiterpenoid, is a highly valued natural product responsible for the characteristic aroma and taste of grapefruit (Citrus paradisi)[1]. Beyond its significant contribution to the flavor and fragrance industries, nootkatone has garnered considerable interest for its diverse biological activities, including potential applications as an insect repellent[2]. Despite its commercial demand, the low abundance of nootkatone in its natural sources necessitates a deeper understanding of its biosynthetic pathway to enable enhanced production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the elucidation of the nootkatin (nootkatone) biosynthetic pathway in grapefruit, detailing the enzymatic steps, summarizing key quantitative data, and providing detailed experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway

The biosynthesis of nootkatone in grapefruit originates from the general isoprenoid pathway, which provides the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway from FPP to nootkatone is a three-step enzymatic cascade.

  • Conversion of Farnesyl Pyrophosphate to (+)-Valencene: The first committed step in nootkatone biosynthesis is the cyclization of the linear C15 precursor, FPP, to the bicyclic sesquiterpene, (+)-valencene. This complex rearrangement is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family[3][4]. In grapefruit, this enzyme is also referred to as GFTpsE or CitrusVS[5][6]. The expression of the valencene (B1682129) synthase gene is a critical determinant of valencene accumulation in citrus fruits and is developmentally regulated, with transcript levels increasing during fruit maturation[3][7].

  • Hydroxylation of (+)-Valencene to (+)-Nootkatol: The second step involves the allylic hydroxylation of (+)-valencene at the C2 position to form the intermediate, (+)-nootkatol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) [8]. While specific cytochrome P450 enzymes from grapefruit involved in this step have not been fully characterized, studies on homologous systems and microbial biotransformation suggest that CYPs are responsible for this conversion[8][9]. These enzymes are typically membrane-bound and require a partnering NADPH-cytochrome P450 reductase for activity.

  • Oxidation of (+)-Nootkatol to (+)-Nootkatone: The final step in the pathway is the oxidation of the hydroxyl group of (+)-nootkatol to a ketone, yielding the final product, (+)-nootkatone. This reaction is catalyzed by a dehydrogenase [9][10]. As with the cytochrome P450s, the specific dehydrogenase responsible for this conversion in grapefruit has not been definitively identified, with much of the current knowledge derived from studies in other organisms and heterologous expression systems[10][11].

Quantitative Data

Quantitative data for the enzymes and metabolites in the nootkatone biosynthetic pathway in grapefruit are limited. The following tables summarize available data, with some parameters derived from homologous systems where grapefruit-specific data is unavailable.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Valencene Synthase (CnVS)¹Callitropsis nootkatensisFarnesyl Pyrophosphate0.47 ± 0.050.031 ± 0.001[12]
P450 BM3 Mutant²Bacillus megaterium(+)-Valencene~6 (apparent)Not reported[13]

¹Data for the homologous enzyme from Callitropsis nootkatensis is provided due to the lack of published kinetic data for the Citrus paradisi valencene synthase. ²Data from a microbial biotransformation system is provided as a representative example for the hydroxylation step.

Table 2: Metabolite Concentrations in Grapefruit

MetaboliteTissueConcentrationReference
(+)-NootkatonePeel Oilup to 0.3% (w/w)[1]
(+)-NootkatoneJuice6 - 7 ppm (optimal flavor)[14]
(+)-ValencenePeel12.84 mg/kg[5][6]
(+)-ValenceneFlesh0.08 mg/kg[5][6]

Experimental Protocols

Heterologous Expression and Purification of (+)-Valencene Synthase from Citrus paradisi

This protocol describes the expression of a codon-optimized synthetic gene for Citrus paradisi valencene synthase (GFTpsE) in E. coli and subsequent purification.

a. Gene Synthesis and Cloning:

  • A synthetic gene encoding the full-length GFTpsE, codon-optimized for expression in E. coli, is synthesized commercially.
  • The gene is cloned into a pET-28a(+) expression vector containing an N-terminal His6-tag for affinity purification.

b. Protein Expression:

  • The pET-28a(+)-GFTpsE construct is transformed into E. coli BL21(DE3) cells.
  • A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C with shaking.
  • The overnight culture is used to inoculate 1 L of fresh LB medium with kanamycin.
  • The culture is grown at 37°C to an OD600 of 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • The culture is then incubated for 16-20 hours at 18°C with shaking.

c. Cell Lysis and Purification:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • The cell pellet is resuspended in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing 1 mg/mL lysozyme (B549824) and protease inhibitors.
  • The cells are lysed by sonication on ice.
  • The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • The column is washed with 20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • The His-tagged protein is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Eluted fractions are analyzed by SDS-PAGE for purity.
  • Pure fractions are pooled and dialyzed against storage buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol).

Enzyme Assay for (+)-Valencene Synthase

This assay quantifies the activity of the purified GFTpsE by measuring the production of (+)-valencene from FPP.

a. Reaction Mixture:

  • In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:
  • 50 mM HEPES buffer (pH 7.2)
  • 10 mM MgCl2
  • 5 mM DTT
  • 10% (v/v) glycerol
  • 1-5 µg of purified GFTpsE
  • 50 µM Farnesyl Pyrophosphate (FPP)

b. Reaction Incubation:

  • Overlay the aqueous reaction mixture with 500 µL of n-hexane to capture the volatile product.
  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

c. Product Extraction and Analysis:

  • Stop the reaction by vortexing for 30 seconds to extract the (+)-valencene into the hexane (B92381) layer.
  • Centrifuge briefly to separate the phases.
  • Analyze a 1 µL aliquot of the hexane layer by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenes

This protocol outlines the GC-MS parameters for the separation and identification of (+)-valencene and (+)-nootkatone.

a. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

b. GC Conditions:

  • Injector Temperature: 250°C
  • Injection Volume: 1 µL (splitless mode)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 60°C for 2 minutes
  • Ramp to 180°C at 5°C/min
  • Ramp to 280°C at 20°C/min and hold for 5 minutes

c. MS Conditions:

  • Ion Source Temperature: 230°C
  • Electron Ionization: 70 eV
  • Mass Range: m/z 40-400

d. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with authentic standards and the NIST library.
  • Quantify compounds by generating a standard curve with known concentrations of authentic standards.

Visualizations

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene + PPi Nootkatol (+)-Nootkatol Valencene->Nootkatol Nootkatone (+)-Nootkatone Nootkatol->Nootkatone VS Valencene Synthase (GFTpsE/CitrusVS) VS->FPP CYP450 Cytochrome P450 Monooxygenase CYP450->Valencene DH Dehydrogenase DH->Nootkatol

Core biosynthetic pathway of (+)-nootkatone from FPP.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis cloning Cloning of GFTpsE into pET-28a(+) transformation Transformation into E. coli BL21(DE3) cloning->transformation induction IPTG Induction transformation->induction lysis Cell Lysis & Sonication induction->lysis purification Ni-NTA Affinity Chromatography lysis->purification reaction_setup Reaction Setup with Purified Enzyme & FPP purification->reaction_setup incubation Incubation & Hexane Overlay reaction_setup->incubation extraction Product Extraction incubation->extraction gcms GC-MS Analysis extraction->gcms identification Identification & Quantification gcms->identification

Experimental workflow for enzyme characterization.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The initial query for "Nootkatin" has been addressed by focusing this technical guide on the closely related and more extensively researched compound, Nootkatone . This compound is a distinct natural product with the molecular formula C₁₅H₂₀O₂. However, the vast majority of scientific and industrial interest lies with Nootkatone (C₁₅H₂₂O), a sesquiterpenoid ketone celebrated for its characteristic grapefruit aroma and significant biological activities. This guide provides a comprehensive overview of the chemical structure and stereochemistry of Nootkatone, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Nootkatone

Nootkatone is a bicyclic sesquiterpenoid belonging to the eremophilane (B1244597) class. Its structure is characterized by a decalinenone core.

Molecular Formula: C₁₅H₂₂O[1]

Molar Mass: 218.34 g/mol [1]

IUPAC Name for (+)-Nootkatone: (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[1]

The key functional group in Nootkatone is an α,β-unsaturated ketone, which plays a significant role in its reactivity and biological profile. The molecule's rigid bicyclic structure and the presence of three stereocenters give rise to its complex stereochemistry.

Stereoisomers of Nootkatone

Nootkatone possesses three stereocenters, which theoretically allows for a total of eight stereoisomers (four pairs of enantiomers). However, the most extensively studied and commercially relevant are the enantiomeric pair: (+)-Nootkatone and (-)-Nootkatone.[1]

These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as melting point and boiling point. Their interaction with plane-polarized light and, crucially, their biological and sensory properties, are distinct.

G Nootkatone Nootkatone (C₁₅H₂₂O) Three Stereocenters Enantiomers Enantiomers (Mirror Images) Nootkatone->Enantiomers exists as Diastereomers Diastereomers (Non-mirror Image Stereoisomers) Nootkatone->Diastereomers can also have plus_Nootkatone (+)-Nootkatone (4R,4aS,6R) Enantiomers->plus_Nootkatone includes minus_Nootkatone (-)-Nootkatone (4S,4aR,6S) Enantiomers->minus_Nootkatone includes

Quantitative Data Summary

The distinct properties of the Nootkatone enantiomers are most evident in their sensory perception and optical activity.

Property(+)-Nootkatone(-)-NootkatoneReference
Odor Profile Strong, characteristic grapefruitWeak, woody, spicy, no grapefruit character[2]
Odor Threshold ~800 ppb~600,000 ppb[2]
Taste Profile Grapefruit character, bitterBitter, sour, no flavor impression[2]
Taste Threshold ~0.3 ppm~40 ppm[2]
Specific Rotation ([α]D) +187° to +195.5° (c=1 to 1.5 in CHCl₃)-195.5° (inferred)[1][3][4]
Insecticidal Activity (LC50 vs. Ticks) 0.0029%Not specified[5]
Insecticidal Activity (LC50 vs. Fleas) 0.0029% (grapefruit extract)Not specified[5]

Experimental Protocols

Synthesis of (+)-Nootkatone from (+)-Valencene

A common method for the synthesis of (+)-Nootkatone is the oxidation of (+)-Valencene. Both chemical and biocatalytic routes have been developed.

4.1.1. Chemical Synthesis via Singlet Oxygenation [6]

  • Materials: (+)-Valencene, hydrogen peroxide, amphiphilic molybdate (B1676688) catalyst, toluene, diethyl ether.

  • Procedure:

    • Dissolve (+)-Valencene and the amphiphilic molybdate catalyst in toluene.

    • Bubble the solution with oxygen and irradiate with a sodium lamp.

    • Monitor the conversion of (+)-Valencene by ¹H NMR.

    • Once the conversion is complete, heat the solution to 50°C for several hours to facilitate the formation of (+)-Nootkatone.

    • Cool the reaction mixture to room temperature and add diethyl ether to form a three-phase microemulsion.

    • Separate the upper organic phase. The middle phase is extracted two more times with diethyl ether.

    • Combine the organic phases and evaporate the solvent.

    • The crude product can be purified by chromatography on silica (B1680970) gel.

4.1.2. Biocatalytic Synthesis [7]

  • Principle: This method utilizes a two-step enzymatic process. First, a cytochrome P450 monooxygenase catalyzes the allylic hydroxylation of (+)-Valencene to nootkatol (B1220673). Subsequently, an alcohol dehydrogenase (ADH) oxidizes nootkatol to (+)-Nootkatone.

  • Workflow:

G Valencene (+)-Valencene Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 monooxygenase Nootkatone (+)-Nootkatone Nootkatol->Nootkatone Alcohol Dehydrogenase (ADH)

Chiral Separation of Nootkatone Enantiomers by HPLC

The direct separation of Nootkatone enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Materials: Racemic Nootkatone, HPLC system with UV detector, Chiral column (e.g., Chiralpak® AD-H), HPLC-grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).[8][9][10][11]

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 238 nm

  • Procedure:

    • Prepare the mobile phase and thoroughly degas it.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Dissolve the racemic Nootkatone sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the separation of the enantiomers based on their different retention times.

  • Optimization: If separation is not optimal, the ratio of n-hexane to isopropanol can be varied. The concentration of the additive (DEA) can also be adjusted to improve peak shape.

Determination of Insecticidal Activity

The insecticidal activity of Nootkatone and its stereoisomers can be assessed using various bioassays. The bottle bioassay is a common method.[12][13]

  • Materials: Test insects (e.g., mosquitoes, ticks), glass bottles, Nootkatone solutions of varying concentrations in a suitable solvent (e.g., acetone), control solution (solvent only).

  • Procedure:

    • Coat the inside of the glass bottles with the Nootkatone solutions of different concentrations. Prepare control bottles with the solvent alone.

    • Allow the solvent to evaporate completely, leaving a thin film of Nootkatone on the inner surface of the bottles.

    • Introduce a known number of test insects into each bottle.

    • Record the number of knocked-down or dead insects at regular time intervals.

    • From the data, calculate parameters such as the lethal concentration (LC50), which is the concentration that causes 50% mortality of the insect population.

Signaling Pathways and Experimental Workflows

G

This in-depth guide provides a foundational understanding of the chemical structure and stereoisomers of Nootkatone, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals engaged in the study and application of this versatile natural product.

References

Natural sources and variability of Nootkatin in citrus species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Variability of Nootkatin in Citrus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid of significant interest for its distinct grapefruit aroma and diverse biological activities. The document details its natural occurrence in citrus species, the inherent variability of its concentration, and the methodologies for its extraction and quantification.

Natural Sources of this compound in Citrus

This compound, also widely known as nootkatone (B190431), is a naturally occurring sesquiterpene ketone primarily associated with grapefruit (Citrus paradisi)[1][2][3]. While grapefruit and pummelo (Citrus maxima) are the most prominent citrus sources, trace amounts of this compound have also been identified in other species, including sweet orange (Citrus sinensis), lemon (Citrus limon), bergamot (Citrus bergamia), lime, and tangerine[3][4][5]. Beyond the Citrus genus, this compound is notably found in Alaska yellow cedar (Callitropsis nootkatensis), from which it was first isolated, and vetiver grass (Chrysopogon zizanioides)[1][2][3]. The compound's characteristic aroma and flavor make it a valuable ingredient in the food and fragrance industries[1][3].

Variability of this compound Content

The concentration of this compound exhibits significant variability across different citrus species and even among cultivars of the same species[6]. Grapefruit varieties consistently show higher levels of this compound compared to pummelo cultivars[6]. For instance, 'Marsh' grapefruit has been found to contain substantially more this compound than 'Kao Pan' pummelo[6]. The maturity of the fruit also plays a crucial role, with nootkatone levels in grapefruit juice being significantly higher in later harvests[5]. This variability is a critical consideration for the commercial extraction and sourcing of this compound.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound concentration in the peel of various citrus cultivars.

Table 1: this compound Content in Grapefruit (Citrus paradisi) and Pummelo (Citrus maxima) Peel [6]

Citrus VarietySpeciesThis compound Content (mg/kg of peel)
Marsh GrapefruitCitrus paradisi110.5
Redblush GrapefruitCitrus paradisi95.2
Star Ruby GrapefruitCitrus paradisi88.6
Henderson GrapefruitCitrus paradisi75.4
Ray Ruby GrapefruitCitrus paradisi68.9
PummeloCitrus maxima15.7
Kao Pan PummeloCitrus maxima12.3
Reinking PummeloCitrus maxima9.8

Table 2: Reported this compound Concentrations in Various Botanical Sources [7][8]

Botanical SourcePlant Part / MaterialThis compound Concentration (%)
Grapefruit (Citrus paradisi)Peel Essential Oil0.2 - 1.0
Sweet Orange (Citrus sinensis)Peel Extracts0.1 - 0.3
Lemon (Citrus limon)Peel Essential Oil0.1 - 0.2
Bergamot (Citrus bergamia)Peel Oil< 0.05
TangerinePeel OilTraces

Biosynthesis of this compound

The biosynthesis of this compound in citrus fruits is a multi-step enzymatic process that begins with farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids derived from the mevalonate (B85504) (MVA) pathway[2][9]. The pathway can be summarized in two primary stages: the cyclization of FPP to (+)-valencene and its subsequent oxidation to (+)-nootkatone[9][10].

Nootkatin_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Valencene (+)-Valencene FPP->Valencene (+)-Valencene Synthase Nootkatone (+)-Nootkatin Valencene->Nootkatone Cytochrome P450 Monooxygenases

Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Protocols

Accurate quantification of this compound from citrus sources requires standardized experimental protocols for extraction, purification, and analysis.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from citrus peel, each with its own advantages.

  • Solvent Extraction: A common laboratory-scale method.

    • Sample Preparation: Fresh citrus flavedo (the outer colored part of the peel) is separated from the albedo and minced[6].

    • Extraction: The minced flavedo is macerated in dichloromethane (B109758) for 24 hours at room temperature in the dark[6].

    • Concentration: The solvent is removed under reduced pressure using a rotary evaporator[6].

  • Ultrasonic-Assisted Extraction (UAE): A rapid and efficient method.

    • Sample Preparation: Dried and powdered citrus peels are used[2].

    • Solvent: An ethanol-water mixture (e.g., 4:1 v/v) is commonly employed[2].

    • Extraction Parameters: Extraction is typically performed at 40°C with a sonication power of 150 W for 30 minutes[2].

  • Supercritical Fluid Extraction (SFE): A green and efficient method for obtaining essential oils.

    • This method utilizes supercritical CO₂ as the extraction solvent, offering a clean extract without residual organic solvents[2].

Purification
  • Column Chromatography: This is a standard technique for purifying this compound from crude extracts.

    • Stationary Phase: Silica gel is commonly used as the adsorbent[2][6].

    • Mobile Phase: A hexane-ethyl acetate (B1210297) gradient is used to elute the compounds[6].

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound[2].

Quantification Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for the identification and quantification of this compound[2][6].

    • Column: A DB-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is typically used[6].

    • Injector Temperature: 250°C[6].

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held for 10 minutes[6].

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min[6].

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6].

    • Quantification: this compound is quantified by comparing its peak area to a calibration curve prepared with a certified this compound standard[2][6].

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: An alternative and complementary method for quantification[6].

    • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)[6].

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, starting at 50% acetonitrile and increasing to 100% over 20 minutes[6].

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: 30°C[6].

    • Detector: UV detector set at 238 nm[6].

    • Quantification: Concentration is determined by comparing the peak area with a calibration curve from a certified standard[6].

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from citrus peel.

Experimental_Workflow Start Citrus Fruit Sample (e.g., Grapefruit, Pummelo) Peel Peel Separation (Flavedo) Start->Peel Extraction Extraction (e.g., Solvent, UAE, SFE) Peel->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PurifiedFraction Purified this compound Fraction Purification->PurifiedFraction Quantification Quantification PurifiedFraction->Quantification GCMS GC-MS Analysis Quantification->GCMS HPLC HPLC-UV Analysis Quantification->HPLC Data Data Analysis & Quantification GCMS->Data HPLC->Data

Workflow for this compound extraction and analysis.

References

A Technical Guide to the Spectroscopic Analysis and Characterization of Nootkatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nootkatin is a naturally occurring sesquiterpenoid found in the heartwood of several species of cedar, most notably the yellow cedar (Cupressus nootkatensis), from which it derives its name. As a tropolone, a class of compounds known for their unique seven-membered aromatic ring structure, this compound exhibits a range of biological activities, including antifungal, insecticidal, and antioxidant properties. This has led to growing interest in its potential applications in agriculture, pharmaceuticals, and as a natural preservative.

This technical guide provides a comprehensive overview of the spectroscopic methods used to identify and characterize this compound. Due to the limited availability of publicly accessible, detailed spectroscopic data for this compound, this document also includes a thorough analysis of the closely related and often co-occurring compound, nootkatone (B190431), for comparative purposes. The structural similarities and differences between these two compounds are highlighted to aid researchers in their analytical endeavors. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data of this compound

While comprehensive spectroscopic data for this compound is not as widely reported as for nootkatone, mass spectrometry is a key technique for its identification.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which corresponds to its molecular weight and fragmentation pattern. This is crucial for identifying this compound, especially in complex mixtures like essential oils.

Table 1: Mass Spectrometry Data for this compound

TechniqueKey Fragments (m/z) and Relative Intensities
GC-MSData not explicitly detailed in the provided search results. A visual representation of the mass spectrum is available in some literature.[1]

Comparative Spectroscopic Analysis of Nootkatone

Nootkatone is a structurally similar sesquiterpenoid often found alongside this compound. Its extensive spectroscopic data serves as a valuable reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Nootkatone

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.

Table 2: ¹H NMR Spectroscopic Data for Nootkatone

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.80s-
H-124.78d-
H-131.77s-
H-140.99d-
H-151.15s-
Solvent: CDCl₃, Frequency: 400 MHz

Table 3: ¹³C NMR Spectroscopic Data for Nootkatone

CarbonChemical Shift (δ, ppm)
C-1124.6
C-2199.6
C-342.0
C-432.7
C-5170.4
C-643.9
C-740.3
C-831.6
C-933.0
C-10170.4
C-11149.0
C-12109.2
C-1320.8
C-1414.9
C-1516.8
Solvent: CDCl₃, Frequency: 150 MHz[2]
Mass Spectrometry (MS) of Nootkatone

The mass spectrum of nootkatone shows a distinct fragmentation pattern that is useful for its identification.

Table 4: Mass Spectrometry Data for Nootkatone

TechniqueMolecular Ion (M⁺) (m/z)Key Fragments (m/z)
EI-MS (70 eV)218147, 121, 91, 41[3]
GC-MS21841, 147, 91, 121, 79[4]
Infrared (IR) Spectroscopy of Nootkatone

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Infrared (IR) Spectroscopy Data for Nootkatone

Functional GroupWavenumber (cm⁻¹)
C=O (conjugated ketone)~1667
C=C (alkene)~1615
C-H (sp³ hybridized)~2850-3000
C-H (sp² hybridized)~3080
Ultraviolet-Visible (UV-Vis) Spectroscopy of Nootkatone

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 6: UV-Vis Spectroscopy Data for Nootkatone

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol23717000[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of natural products like this compound.

Sample Preparation
  • Extraction : this compound is typically extracted from the heartwood of yellow cedar using organic solvents such as hexane (B92381) or methanol.

  • Purification : The crude extract is then subjected to chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Data Acquisition :

    • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

    • 2D NMR : Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program : Use a temperature gradient to separate the components of the sample. For example, start at 60°C and ramp up to 240°C.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan a mass range of m/z 40-400.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of solid this compound with dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film : Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition :

    • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range : Typically 4000-400 cm⁻¹.

    • Background : Record a background spectrum of the empty sample holder or pure KBr pellet.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.

  • Data Acquisition :

    • Instrument : A dual-beam UV-Vis spectrophotometer.

    • Cuvette : Use a quartz cuvette with a 1 cm path length.

    • Scan Range : Typically 200-400 nm.

    • Blank : Use the pure solvent as a blank.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Start Natural Source (e.g., Cedar Wood) Extraction Solvent Extraction Start->Extraction Purification Chromatography (HPLC, etc.) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Characterization Final Characterization of this compound Structure_Determination->Final_Characterization Structural_Information cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided This compound This compound Structure NMR NMR (¹H, ¹³C, 2D) NMR_info Carbon-Hydrogen Framework Connectivity (2D NMR) NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info IR Infrared Spectroscopy IR_info Functional Groups (e.g., C=O, O-H) IR->IR_info UV_Vis UV-Vis Spectroscopy UV_Vis_info Conjugated π-Systems Chromophores UV_Vis->UV_Vis_info NMR_info->this compound MS_info->this compound IR_info->this compound UV_Vis_info->this compound

References

Nootkatin: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a naturally occurring sesquiterpenoid, is a compound of significant interest in the pharmaceutical and flavor industries. Best known as the characteristic flavor and aroma component of grapefruit, its potential therapeutic applications are also the subject of ongoing research. This technical guide provides an in-depth overview of the physicochemical properties and solubility of this compound, presenting key data in a structured format to support research and development activities. Detailed methodologies for the determination of these properties are also outlined, alongside a visualization of its key signaling pathway.

Physicochemical Properties

This compound's utility in various applications is fundamentally governed by its physicochemical characteristics. A comprehensive summary of these properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O[1][2][3]
Molecular Weight 218.33 g/mol [1][3]
Appearance White to yellowish crystalline solid or colorless to yellowish liquid[1][2]
Melting Point 32-38 °C[1][3]
Boiling Point 125-130 °C at 0.50 mm Hg; 170 °C[1][4]
pKa (predicted) 7.765[5]
Log P (Octanol-Water Partition Coefficient) ~3.8[3][4]
Vapor Pressure 0.001183 mm Hg at 23°C[3][4]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. This compound is sparingly soluble in water but demonstrates good solubility in several organic solvents. A summary of its solubility is provided in Table 2.

SolventSolubilityReference(s)
Water Very slightly soluble (~2.375 mg/L at 25°C, estimated)[1]
Ethanol Soluble (~33 mg/mL)[2]
Dimethyl Sulfoxide (DMSO) Soluble (~20 mg/mL)[2]
Dimethylformamide (DMF) Soluble (~33 mg/mL)[2]
Dipropylene Glycol Soluble[1]
Oils Soluble[2]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical and solubility properties of a compound like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a digital melting point device)

  • Capillary tubes

  • Thermometer

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and in a fine powder form.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample at a steady rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Place a small amount of liquid this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and immerse the setup in a heating bath.

  • Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until the bubbling is rapid and continuous.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a general method for qualitatively and quantitatively assessing the solubility of this compound in a given solvent.

Apparatus:

  • Vials or test tubes

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate it at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the solution to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Agitate at constant temperature (24-48h) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze concentration (e.g., HPLC, UV-Vis) supernatant->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of this compound's solubility.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit various biological activities, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

AMPK Signaling Pathway Activation by this compound

This compound is known to activate AMPK, which in turn phosphorylates downstream targets such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. This activation is mediated by upstream kinases, including Liver Kinase B1 (LKB1) and Ca²⁺/Calmodulin-Dependent Protein Kinase Kinase (CaMKK).

G cluster_upstream Upstream Kinases cluster_downstream Downstream Target This compound This compound LKB1 LKB1 This compound->LKB1 activates CaMKK CaMKK This compound->CaMKK activates AMPK AMPK LKB1->AMPK phosphorylates CaMKK->AMPK phosphorylates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC phosphorylates pACC p-ACC (Inactive) metabolic_outcomes Metabolic Outcomes (e.g., ↓ Fatty Acid Synthesis, ↑ Fatty Acid Oxidation) pACC->metabolic_outcomes

References

The Role of Nootkatin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatin, a bicyclic sesquiterpenoid ketone, is a significant secondary metabolite found in select plant species, notably grapefruit (Citrus paradisi) and Alaska yellow cedar (Callitropsis nootkatensis).[1] Initially recognized for its characteristic grapefruit aroma, extensive research has unveiled its potent role as a natural defense compound. This technical guide provides a comprehensive overview of this compound's function in plant defense mechanisms, detailing its biosynthesis, the signaling pathways that regulate its production in response to external threats, and its direct antimicrobial and insecticidal activities. This document synthesizes quantitative bioactivity data, outlines detailed experimental protocols for its study, and visualizes the core signaling and biosynthetic pathways, offering a foundational resource for its exploration in pest management and drug development.

Introduction: this compound as a Phytoalexin

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a myriad of threats, including pathogenic microbes and herbivorous insects. A key component of this defense is the production of phytoalexins—antimicrobial and anti-herbivore compounds that are synthesized de novo and accumulate rapidly at sites of infection or attack.[2] this compound, and its immediate precursor (+)-valencene, function as critical phytoalexins. Their biosynthesis is tightly regulated and induced by external stress signals, positioning them as key players in the plant's inducible defense system.[3][4] This guide explores the mechanisms governing this induction and the subsequent protective bioactivities of this compound.

Biosynthesis Pathway of this compound

The formation of this compound is a multi-step enzymatic process originating from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[3] The pathway can be delineated into two primary stages.

  • Cyclization to (+)-Valencene : The first committed step is the conversion of the linear FPP into the bicyclic sesquiterpene, (+)-valencene. This reaction is catalyzed by the enzyme (+)-valencene synthase (TPS) , a member of the terpene synthase family.[3][5]

  • Oxidation to (+)-Nootkatin : (+)-Valencene undergoes a two-step oxidation process. First, a cytochrome P450 monooxygenase (CYP) , requiring an NADPH-cytochrome P450 reductase (CPR) partner, hydroxylates valencene (B1682129) to form (+)-nootkatol. Subsequently, a dehydrogenase oxidizes the alcohol group of (+)-nootkatol to a ketone, yielding the final product, (+)-nootkatin.[3]

Nootkatin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) (from MVA Pathway) Valencene (+)-Valencene FPP->Valencene Cyclization Nootkatol (+)-Nootkatol Valencene->Nootkatol Hydroxylation This compound (+)-Nootkatin Nootkatol->this compound Oxidation enzyme1 (+)-Valencene Synthase (CsTPS1) enzyme1->FPP enzyme2 Cytochrome P450 Monooxygenase (CYP) enzyme2->Valencene enzyme3 Dehydrogenase enzyme3->Nootkatol

Caption: Core biosynthetic pathway of (+)-Nootkatin from FPP.

Regulation of this compound Production in Plant Defense

The synthesis of this compound is not constitutive but is induced upon perception of biotic stress, a hallmark of a phytoalexin-based defense. This induction is mediated by a complex signaling network involving pathogen recognition and hormonal signaling cascades.

PAMP-Triggered Immunity (PTI) and Elicitor Recognition

The plant defense response is initiated when cell surface-localized Pattern Recognition Receptors (PRRs) recognize conserved molecular signatures from potential threats. These signatures include Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) (flg22) from bacteria or chitin (B13524) from fungi, or Herbivore-Associated Molecular Patterns (HAMPs).[6][7] In citrus, resistant genotypes exhibit a robust production of Reactive Oxygen Species (ROS) upon treatment with flg22, indicating successful PAMP recognition and the initiation of PAMP-Triggered Immunity (PTI).[6] This initial recognition triggers a downstream signaling cascade, a critical component of which is the synthesis of defense-related phytohormones.

Hormonal Signaling: The Role of Ethylene (B1197577) and Jasmonates

Ethylene (ET) and Jasmonic Acid (JA) are key phytohormones that mediate defense responses against pathogens and herbivores.[8] Their signaling pathways are known to synergistically induce the expression of plant defense genes, including those involved in secondary metabolite production.[9][10]

  • Ethylene (ET): Treatment of citrus fruit with ethylene has been shown to increase the accumulation of (+)-valencene by over 20% and induce an eight-fold increase in the transcription of the valencene synthase gene.[4][5]

  • Jasmonates (JA): Methyl jasmonate (MeJA) is a well-established elicitor of terpenoid synthesis in numerous plant species, activating the expression of defense-related genes.[3][11]

The signaling pathways of ET and JA converge on specific families of transcription factors. In citrus, the ethylene-induced AP2/ERF transcription factor, CitAP2.10 , has been shown to directly bind to the promoter and activate the expression of the CsTPS1 gene , which encodes (+)-valencene synthase.[3] This provides a direct mechanistic link from hormonal signaling to the biosynthesis of the this compound precursor.

Defense_Signaling_Pathway cluster_perception 1. Perception at Cell Membrane cluster_signaling 2. Intracellular Signaling Cascade cluster_regulation 3. Transcriptional Regulation (Nucleus) cluster_synthesis 4. Biosynthesis (Cytoplasm) PAMPs Pathogen/Herbivore Elicitors (e.g., flg22, Chitin) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Binding ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Activation MAPK MAP Kinase Cascade PRR->MAPK Activation Hormones Phytohormone Biosynthesis (Ethylene & Jasmonic Acid) MAPK->Hormones Induction TF Transcription Factor Activation (e.g., CitAP2.10) Hormones->TF Induction Promoter CsTPS1 Gene Promoter TF->Promoter Binding & Activation ValSynthase Valencene Synthase (CsTPS1) Expression Promoter->ValSynthase Valencene (+)-Valencene Production ValSynthase->Valencene

Caption: Plant defense signaling pathway leading to this compound precursor synthesis.

Bioactivity and Defense Mechanisms

This compound exerts its defensive properties through direct toxicity and repellency to a broad spectrum of organisms.

Insecticidal and Acaricidal Activity

This compound is a potent insecticide and repellent against numerous arthropod pests, including those that have developed resistance to conventional pesticides.[1] Its primary mode of action is believed to be the antagonism of GABA-gated chloride channels and the agonism of octopamine (B1677172) receptors in the insect nervous system, leading to overstimulation, paralysis, and death.[6][8]

Table 1: Insecticidal and Acaricidal Efficacy of this compound

Target Organism Species Bioassay Type Efficacy Metric Value Reference(s)
Tick Ixodes scapularis (Nymph) Vial Assay LC₅₀ 0.169 µg/cm² [12]
Dermacentor variabilis (Nymph) Vial Assay LC₅₀ 0.233 µg/cm² [12]
Amblyomma americanum (Nymph) Vial Assay LC₅₀ 0.352 µg/cm² [12]
Ixodes scapularis (Adult) Vertical Filter Paper EC₅₀ (Repellency) 0.87 µg/cm² [12]
Mosquito Aedes aegypti (Permethrin-Susc.) CDC Bottle Bioassay LC₅₀ ~3.0 mg/bottle [1]
Aedes aegypti (Permethrin-Resist.) CDC Bottle Bioassay LC₅₀ 8.34 mg/bottle [1]

| | Aedes aegypti | RIBB Repellency Assay | Repellency | Comparable to 7% DEET |[1] |

Antifungal and Antibacterial Activity

This compound and its derivatives also exhibit significant activity against phytopathogenic fungi and bacteria. The proposed mechanism for its antifungal action involves the disruption of cell membrane permeability and integrity, leading to the leakage of cellular contents.[13] Its antibacterial effects are more pronounced against Gram-positive bacteria, suggesting a mode of action that may target the cell wall structure.[14][15]

Table 2: Antimicrobial Efficacy of this compound and its Derivatives | Target Organism | Species | Compound | Bioassay Type | Efficacy Metric | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Fungus | Phomopsis sp. | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | 2.02 µM (0.48 µg/mL) |[13] | | | Phytophthora parasitica | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | >50 µM |[13] | | | Fusarium oxysporum | this compound Derivative (N17) | Mycelial Growth | EC₅₀ | 19.35 µM (4.6 µg/mL) |[13] | | | Candida tropicalis | this compound | Microdilution | IC₅₀ | 512 µg/mL |[16] | | | Pichia kudriavzevii | this compound | Microdilution | IC₅₀ | 512 µg/mL |[16] | | Bacteria | Corynebacterium diphtheriae | this compound | Growth Inhibition | Bactericidal | >1 mM |[14] | | | Listeria monocytogenes | Nootkatone (B190431) | Growth Inhibition | Bactericidal | >2 mM |[14] | | | Staphylococcus aureus | Nootkatone | Growth Inhibition | Bacteriostatic | - |[14] |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the bioactivity of this compound.

Protocol: CDC Bottle Bioassay for Mosquito Insecticidal Activity

This protocol determines the lethal concentration (LC) of nootkatone against adult mosquitoes.[6]

  • Preparation: Prepare serial dilutions of technical-grade nootkatone in acetone (B3395972).

  • Coating: Coat the inner surface of 250 mL glass bottles with 1 mL of a nootkatone solution. Control bottles are coated with 1 mL of acetone only.

  • Evaporation: Roll and rotate the bottles until the solvent has completely evaporated, leaving a uniform film of the compound.

  • Exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle using an aspirator.

  • Knockdown: Record the number of knocked-down (immobile) mosquitoes at 15-minute intervals for up to 2 hours.

  • Recovery: After the exposure period, transfer the mosquitoes to clean recovery cages with access to a 10% sugar solution.

  • Mortality Assessment: Record final mortality at 24 hours post-exposure.

  • Analysis: Calculate the LC₅₀ (concentration that kills 50% of the population) and KT₅₀ (time to knock down 50% of the population) using probit analysis.

CDC_Bioassay_Workflow A Prepare Nootkatone Solutions in Acetone B Coat Inside of Glass Bottles (1 mL) A->B C Evaporate Solvent (Roll & Rotate) B->C D Introduce 20-25 Adult Mosquitoes C->D E Record Knockdown (every 15 min for 2h) D->E F Transfer to Recovery Cages E->F G Record Mortality at 24 Hours F->G H Calculate LC₅₀ & KT₅₀ G->H

Caption: Workflow for the CDC mosquito bottle bioassay.

Protocol: Broth Microdilution Assay for Antifungal MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of nootkatone against fungal pathogens.[17]

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). Wash spores from the surface and adjust the spore suspension with sterile saline or broth to a concentration of approximately 1.0 x 10⁵ spores/mL.

  • Compound Preparation: Prepare a stock solution of nootkatone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate liquid medium (e.g., RPMI 1640 or Potato Dextrose Broth). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of nootkatone at which no visible growth of the fungus is observed.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the expression level of target genes, such as valencene synthase (TPS), in response to elicitor treatment.[4]

  • Plant Treatment & Sampling: Treat plants (e.g., Citrus seedlings) with an elicitor (e.g., spray with 100 µM Methyl Jasmonate) or a control solution. Collect tissue samples at various time points post-treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the ground tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction in a total volume of 10-20 µL containing: 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer for the target gene (e.g., CsTPS1) and a reference gene (e.g., Actin), and diluted cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 20s) and annealing/extension (60°C for 45s), followed by a melt curve analysis.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. The ΔCt is determined by subtracting the reference gene Ct from the target gene Ct. The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.

Conclusion and Future Directions

This compound stands out as a potent, plant-derived defense compound with a dual role as both an insecticide and an antimicrobial agent. Its biosynthesis is intricately linked to the plant's core defense signaling pathways, particularly those mediated by ethylene and jasmonates, confirming its status as an inducible phytoalexin. The quantitative data clearly demonstrate its efficacy against a range of agronomically and medically important pests and pathogens.

For drug development professionals, this compound's unique mode of action against insect nervous system receptors presents a valuable alternative to conventional pesticides, especially in combating resistance. For researchers, the elucidation of its regulatory network opens avenues for engineering enhanced pest and disease resistance in crops. Future research should focus on identifying the specific PAMPs and HAMPs that are most effective at inducing the this compound biosynthetic pathway and further exploring the synergistic effects of this compound with other natural compounds to develop next-generation biopesticides.

References

Unearthing Nature's Bounty: A Technical Guide to Discovering Novel Sources of Nootkatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatin, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. Initially identified in the heartwood of the Alaska yellow cedar (Callitropsis nootkatensis), the quest for novel and sustainable sources of this valuable compound is paramount for advancing research and enabling potential therapeutic applications. This technical guide provides a comprehensive overview of established and emerging natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action.

Natural and Microbial Sources of this compound

This compound can be found in a variety of plant species and can also be produced through microbial biotransformation. The concentration of this compound can vary significantly depending on the source, cultivar, and environmental conditions.

Plant Sources

The primary plant sources of this compound include grapefruit (Citrus paradisi), Alaska yellow cedar (Callitropsis nootkatensis), and the fruits of Alpinia oxyphylla.

Plant SourcePart of PlantNootkatone (B190431) ContentReference
Grapefruit (Citrus paradisi)
MarshPeel110.5 mg/kg[1]
RedblushPeel95.2 mg/kg[1]
Star RubyPeel88.6 mg/kg[1]
HendersonPeel75.4 mg/kg[1]
Ray RubyPeel68.9 mg/kg[1]
Peel Oil-0.1 - 0.8%[2]
Pummelo (Citrus maxima)
PummeloPeel15.7 mg/kg[1]
Kao Pan PummeloPeel12.3 mg/kg[1]
Reinking PummeloPeel9.8 mg/kg[1]
Alpinia oxyphylla
Fruits (Essential Oil)Fruit7.64% of essential oil[3]
Microbial Biotransformation

Microbial fermentation presents a promising alternative for the sustainable production of this compound, primarily through the biotransformation of valencene (B1682129). Several fungal and yeast species have demonstrated the ability to efficiently convert valencene into this compound.

Microbial StrainSubstrateNootkatone YieldReference
Mucor sp.Valencene328 mg/L (82% yield)[4][5]
Botryosphaeria dothideaValencene336 mg/L (84% yield)[4][5]
Botryodiplodia theobromaeValencene168 mg/L (42% yield)[4]
Chaetomium globosumValencene25 mg/L[4]
Yarrowia lipolytica 2.2abValencene852.3 mg/L[6]
Yarrowia lipolytica (optimized)Valencene628.41 ± 18.60 mg/L[7]
Engineered Saccharomyces cerevisiaeGlucose59.78 mg/L[8]

Experimental Protocols

Supercritical CO₂ Extraction of this compound from Citrus Peel

Supercritical fluid extraction (SFE) with carbon dioxide is an environmentally friendly and efficient method for extracting this compound from plant materials.[4][9]

Materials and Equipment:

  • Dried and ground citrus peel (particle size 0.6-0.9 mm)[10]

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Collection vessel

  • Ethanol (B145695) (optional, as a co-solvent)

Protocol:

  • Sample Preparation: Dry the citrus peels to a moisture content of approximately 7% and grind to a fine powder.[10]

  • Loading the Extractor: Pack the ground peel material into the extraction vessel.

  • Setting Parameters:

    • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 10-20 MPa).[11]

    • Heat the extraction vessel to the desired temperature (e.g., 35-50 °C).[4][12]

    • Set the CO₂ flow rate (e.g., 15-23 L/h).[4][12]

    • If using a co-solvent, introduce ethanol at a specific ratio (e.g., 10% v/v).[7]

  • Extraction: Pass the supercritical CO₂ through the extraction vessel for a defined period (e.g., 1.5-3 hours).[12] this compound will dissolve in the supercritical fluid.

  • Separation and Collection:

    • Route the CO₂ and dissolved extract to the collection vessel.

    • Reduce the pressure in the collection vessel (e.g., to 4 MPa), causing the CO₂ to return to a gaseous state and the this compound to precipitate.[12]

    • Collect the crude this compound extract.

  • Purification: The crude extract can be further purified using techniques such as high-speed counter-current chromatography.

G cluster_extraction Supercritical CO2 Extraction Ground Citrus Peel Ground Citrus Peel Extraction Vessel Extraction Vessel Ground Citrus Peel->Extraction Vessel Load Collection Vessel Collection Vessel Extraction Vessel->Collection Vessel Extract Supercritical CO2 Supercritical CO2 Supercritical CO2->Extraction Vessel Pressurize & Heat Crude this compound Extract Crude this compound Extract Collection Vessel->Crude this compound Extract Depressurize & Collect

Fig. 1: Workflow for Supercritical CO₂ Extraction of this compound.
High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for purifying this compound from crude extracts or fermentation broths.[13]

Materials and Equipment:

  • Crude this compound extract or fermentation broth

  • High-speed counter-current chromatograph

  • Two-phase solvent system (e.g., n-hexane-methanol-water, 5:4:1, v/v)

  • Fraction collector

  • Rotary evaporator

  • GC-MS for analysis

Protocol:

  • Solvent System Preparation: Prepare the two-phase solvent system and thoroughly mix in a separatory funnel. Allow the phases to separate and degas both phases before use.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Set the desired revolution speed (e.g., 850 rpm).[13]

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.[13]

  • Sample Injection: Dissolve a known amount of the crude extract in a small volume of the solvent system and inject it into the column.

  • Separation: Continuously pump the mobile phase through the column to elute the components.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using GC-MS.

  • Post-Purification: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

G cluster_hsccc HSCCC Purification Crude Extract Crude Extract HSCCC System HSCCC System Crude Extract->HSCCC System Inject Fraction Collector Fraction Collector HSCCC System->Fraction Collector Elute & Collect GC-MS Analysis GC-MS Analysis Fraction Collector->GC-MS Analysis Analyze Fractions Pure this compound Pure this compound GC-MS Analysis->Pure this compound Pool & Evaporate

Fig. 2: Experimental Workflow for HSCCC Purification of this compound.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

JAK2/STAT Signaling Pathway

This compound has been shown to inhibit the JAK2/STAT signaling pathway, which plays a crucial role in adipogenesis and inflammation. By decreasing the phosphorylation of JAK2, STAT3, and STAT5, this compound can suppress the expression of downstream target genes involved in these processes.

G cluster_nucleus Nucleus This compound This compound JAK2 JAK2 This compound->JAK2 inhibits pJAK2 pJAK2 JAK2->pJAK2 phosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates STAT5 STAT5 pJAK2->STAT5 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Target Gene Expression Target Gene Expression pSTAT3->Target Gene Expression regulates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->Target Gene Expression regulates Nucleus Nucleus

Fig. 3: this compound's Inhibition of the JAK2/STAT Signaling Pathway.
NRF2-HO-1 Signaling Pathway

This compound can activate the NRF2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[13] Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1. This compound promotes the dissociation of NRF2 from KEAP1, allowing NRF2 to translocate to the nucleus and activate the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[13]

G cluster_nucleus Nucleus This compound This compound KEAP1 KEAP1 This compound->KEAP1 induces dissociation NRF2 NRF2 KEAP1->NRF2 sequesters NRF2_n NRF2 NRF2->NRF2_n translocates Nucleus Nucleus ARE ARE HO-1 Gene HO-1 Gene ARE->HO-1 Gene activates transcription Antioxidant Response Antioxidant Response HO-1 Gene->Antioxidant Response NRF2_n->ARE binds

Fig. 4: Activation of the NRF2-HO-1 Pathway by this compound.
AhR-CYP1A1 Signaling Pathway

This compound has been observed to modulate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. It can decrease the protein levels of AhR and its downstream target, Cytochrome P450 1A1 (CYP1A1), which are involved in xenobiotic metabolism and can contribute to cellular damage.

G cluster_nucleus Nucleus This compound This compound AhR AhR This compound->AhR decreases protein level AhR_n AhR AhR->AhR_n translocates ARNT ARNT Nucleus Nucleus XRE XRE CYP1A1 Gene CYP1A1 Gene XRE->CYP1A1 Gene activates transcription Xenobiotic Metabolism Xenobiotic Metabolism CYP1A1 Gene->Xenobiotic Metabolism ARNT_n ARNT AhR_n->ARNT_n dimerizes dimer AhR_n->dimer ARNT_n->dimer dimer->XRE binds

Fig. 5: Modulation of the AhR-CYP1A1 Pathway by this compound.

Conclusion

The identification of novel and sustainable sources of this compound is a critical step towards realizing its full therapeutic potential. This guide has provided an in-depth overview of the current knowledge on natural and microbial sources of this compound, along with detailed protocols for its extraction and purification. The elucidation of its molecular mechanisms of action further underscores its potential as a valuable lead compound in drug discovery. Continued research into optimizing production methods and further exploring its pharmacological properties will be essential for translating the promise of this compound into tangible clinical benefits.

References

The Molecular Machinery of (+)-Nootkatone Production in Alpinia oxyphylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biosynthesis of (+)-nootkatone in Alpinia oxyphylla, a compound of significant interest for the pharmaceutical, cosmetic, and food industries. Drawing upon recent advancements in transcriptome analysis and heterologous reconstitution, this document details the enzymatic cascade, presents key quantitative data, outlines experimental methodologies, and visualizes the intricate biological processes involved.

The Biosynthetic Pathway of (+)-Nootkatone

The production of (+)-nootkatone in Alpinia oxyphylla is a multi-step enzymatic process that converts the primary metabolite farnesyl pyrophosphate (FPP) into the final sesquiterpenoid. The pathway was fully elucidated through transcriptome mining of A. oxyphylla and subsequent functional characterization of candidate enzymes via heterologous expression in Saccharomyces cerevisiae.[1]

The key enzymatic steps are:

  • Conversion of FPP to (+)-Valencene: The pathway is initiated by the cyclization of FPP to form (+)-valencene. This reaction is catalyzed by a novel sesquiterpene synthase, (+)-valencene synthase (AoVS).[1]

  • Oxidation of (+)-Valencene: Following its synthesis, (+)-valencene undergoes oxidation. This step is mediated by a series of cytochrome P450 monooxygenases (CYPs). Three specific enzymes, AoCYP6 (CYP71BB2), AoCYP9 (CYP71CX8), and AoCYP18 (CYP701A170), have been identified as responsible for this conversion, which proceeds through the intermediate β-nootkatol. The activity of these CYPs is dependent on a cytochrome P450 reductase (AoCPR1).[1]

  • Dehydrogenation to (+)-Nootkatone: The final step in the pathway is the dehydrogenation of β-nootkatol to yield (+)-nootkatone. This reaction is carried out by a group of short-chain dehydrogenases/reductases (AoSDRs), namely AoSDR1, AoSDR2, and AoSDR3.[1]

Nootkatone_Biosynthesis cluster_enzymes Enzymes from Alpinia oxyphylla FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene Nootkatol β-Nootkatol Valencene->Nootkatol Nootkatone (+)-Nootkatone Nootkatol->Nootkatone AoVS AoVS AoVS->FPP AoCYPs AoCYP6, AoCYP9, AoCYP18 (with AoCPR1) AoCYPs->Valencene AoSDRs AoSDR1, AoSDR2, AoSDR3 AoSDRs->Nootkatol

Figure 1: Biosynthetic pathway of (+)-nootkatone in Alpinia oxyphylla.

Quantitative Analysis of (+)-Nootkatone Biosynthesis in Engineered Saccharomyces cerevisiae

The functionality of the identified enzymes and the efficiency of the reconstituted pathway were quantified by expressing the respective genes in S. cerevisiae. The production titers of key metabolites were measured to assess the performance of different engineered yeast strains.

StrainRelevant Genes Expressed(+)-Valencene Titer (mg/L)β-Nootkatol Titer (mg/L)(+)-Nootkatone Titer (mg/L)Dry Cell Weight (g/L)
JDXV1AoVS1.83 ± 0.15--5.31 ± 0.12
JDXV2AoVS, AoCYP18, AoCPR10.97 ± 0.090.31 ± 0.02-5.24 ± 0.08
JDXV3AoVS, AoCYP18, AoCPR1, AoSDR10.89 ± 0.050.12 ± 0.010.23 ± 0.025.28 ± 0.11
JDXV4AoVS, AoCYP18, AoCPR1, AoSDR20.91 ± 0.060.15 ± 0.010.19 ± 0.015.32 ± 0.09
JDXV5AoVS, AoCYP18, AoCPR1, AoSDR30.85 ± 0.070.09 ± 0.010.35 ± 0.035.26 ± 0.13
JDXV6AoVS, AoCYP6, AoCYP9, AoCYP18, AoCPR1, AoSDR30.53 ± 0.040.06 ± 0.010.58 ± 0.055.21 ± 0.10

Data are presented as mean ± SD (n=3). Data extracted from Deng et al., 2024.[2]

Experimental Protocols

The elucidation of the (+)-nootkatone biosynthetic pathway involved a series of sophisticated molecular biology and analytical chemistry techniques. Below are the detailed methodologies for the key experiments.

Transcriptome Mining and Gene Identification
  • RNA Extraction and Sequencing: Total RNA was extracted from the fruits of Alpinia oxyphylla at different developmental stages. The integrity and purity of the RNA were assessed using an Agilent 2100 Bioanalyzer. cDNA libraries were prepared and sequenced on an Illumina HiSeq platform.

  • Bioinformatic Analysis: The raw sequencing reads were filtered to remove low-quality reads and adapters. The clean reads were then assembled into unigenes. Gene annotation was performed by aligning the unigenes against public databases (NR, Swiss-Prot, KOG, and KEGG). Candidate genes for terpene synthases, cytochrome P450s, and short-chain dehydrogenases were identified based on sequence homology and functional annotations.

Heterologous Expression and Functional Characterization in Saccharomyces cerevisiae
  • Yeast Strains and Plasmids: S. cerevisiae strain BY4741 was used as the host for heterologous expression. The coding sequences of candidate genes were codon-optimized for yeast and synthesized. The genes were then cloned into yeast expression vectors under the control of a strong constitutive or inducible promoter.

  • Yeast Transformation: The constructed plasmids were transformed into S. cerevisiae using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method. Transformants were selected on appropriate synthetic defined (SD) medium lacking specific nutrients.

  • Cultivation and Induction: For metabolite production, single colonies of engineered yeast were inoculated into SD medium and grown at 30°C with shaking. For inducible promoters, gene expression was initiated by adding the appropriate inducer (e.g., galactose) to the culture medium.

  • Metabolite Extraction and Analysis: After a defined cultivation period, the yeast cells were harvested by centrifugation. The culture supernatant was extracted with an organic solvent (e.g., ethyl acetate or n-hexane). The cell pellet was disrupted by methods such as glass bead beating, and the intracellular metabolites were also extracted. The organic extracts were then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Analysis: The extracted samples were analyzed on a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature was programmed to separate the compounds of interest. Mass spectra were acquired in full scan mode, and compounds were identified by comparing their retention times and mass spectra with those of authentic standards and by searching against the NIST mass spectral library.

In Vitro Enzyme Assays
  • Protein Expression and Purification: The coding sequences of the enzymes (e.g., AoSDRs) were cloned into expression vectors with an affinity tag (e.g., His-tag) and transformed into Escherichia coli BL21(DE3). Protein expression was induced with IPTG. The cells were harvested, lysed, and the recombinant protein was purified using affinity chromatography.

  • Enzyme Activity Assay: The activity of the purified enzymes was assayed in a reaction mixture containing a suitable buffer, the substrate (e.g., β-nootkatol for AoSDRs), and the necessary cofactors (e.g., NAD⁺ or NADP⁺). The reaction was incubated at an optimal temperature and then stopped. The reaction products were extracted with an organic solvent and analyzed by GC-MS to determine the conversion of the substrate to the product.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_reconstitution Pathway Reconstitution Transcriptome_Mining Transcriptome Mining of Alpinia oxyphylla Candidate_Genes Identification of Candidate Genes (AoVS, AoCYPs, AoSDRs) Transcriptome_Mining->Candidate_Genes Heterologous_Expression Heterologous Expression in S. cerevisiae Candidate_Genes->Heterologous_Expression In_Vitro_Assay In Vitro Enzyme Assays Candidate_Genes->In_Vitro_Assay Metabolite_Analysis Metabolite Analysis (GC-MS) Heterologous_Expression->Metabolite_Analysis Pathway_Assembly Assembly of the Complete Biosynthetic Pathway in Yeast Metabolite_Analysis->Pathway_Assembly In_Vitro_Assay->Pathway_Assembly Production_Quantification Quantification of (+)-Nootkatone Production Pathway_Assembly->Production_Quantification

Figure 2: Experimental workflow for the elucidation of the (+)-nootkatone biosynthetic pathway.

Conclusion

The complete elucidation and successful reconstitution of the (+)-nootkatone biosynthetic pathway from Alpinia oxyphylla represents a significant advancement in the fields of plant biochemistry and metabolic engineering.[1] This knowledge not only deepens our understanding of the molecular mechanisms of secondary metabolite formation in medicinal plants but also paves the way for the biotechnological production of this high-value sesquiterpenoid. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to further optimize the production of (+)-nootkatone in microbial cell factories and for professionals in drug development exploring its potential applications.

References

A Technical Guide to Nootkatin: From Discovery in Alaskan Yellow Cedar to Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, initial discovery, and chemical characterization of nootkatin, a tropolone (B20159) found in the heartwood of the Alaskan yellow cedar (Chamaecyparis nootkatensis). While research on this compound's specific molecular mechanisms is limited, this document explores the known biological activities and delves into the well-characterized signaling pathways of the closely related and structurally similar sesquiterpenoid, nootkatone (B190431), also isolated from the same source. This guide consolidates historical findings with current knowledge, presenting quantitative data, outlining plausible early experimental protocols, and visualizing relevant biological pathways to serve as a foundational resource for further research and drug development endeavors.

Introduction

The heartwood of the Alaskan yellow cedar (Chamaecyparis nootkatensis) has long been recognized for its remarkable durability and resistance to decay.[1] This inherent resilience is attributed to a unique profile of secondary metabolites, among which this compound, a tropolone derivative, plays a significant role. First identified in the mid-20th century, this compound has been a subject of interest for its potent fungicidal properties. This guide traces the historical journey of this compound's discovery and initial characterization, providing a technical foundation for researchers. Given the extensive research into the bioactivity of its co-constituent, nootkatone, this document also presents a detailed exploration of nootkatone's known signaling pathways as a predictive framework for understanding the potential mechanisms of action of this compound.

History and Initial Discovery

The investigation into the chemical constituents of Alaskan yellow cedar began as part of a broader effort to understand the natural durability of certain wood species. Early research in the 1940s and 1950s by Holger Erdtman and his colleagues at the Royal Institute of Technology in Stockholm was pivotal in isolating and identifying several key compounds from the heartwood of Cupressaceae trees.

This compound was first reported as a novel tropolone compound isolated from the heartwood of Chamaecyparis nootkatensis. Its discovery was a significant finding in the field of natural product chemistry, contributing to the growing understanding of the unique chemical defenses of conifers. The initial studies by Erdtman and Gripenberg in 1948 on antibiotic substances from the related Thuja plicata laid the groundwork for the subsequent isolation of tropolones like this compound from other cedar species.[2][3]

Physicochemical Properties and Structure

This compound is a tropolone, a class of organic compounds characterized by a seven-membered aromatic ring. Its chemical structure was elucidated through classical methods of natural product chemistry prevalent in the mid-20th century, likely involving degradative reactions and spectroscopic analysis as the techniques became available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₂Inferred from structural analysis
Molecular Weight232.32 g/mol Calculated
ClassTropolone[4]
AppearanceCrystalline solid[4]
SolubilitySoluble in organic solventsGeneral property of similar compounds

Early Experimental Protocols

Plausible Isolation Workflow

The isolation of this compound from Alaskan yellow cedar heartwood likely followed a multi-step extraction and purification process.

G A Alaskan Yellow Cedar Heartwood Shavings B Solvent Extraction (e.g., Acetone (B3395972), Ether) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., with aqueous alkali) C->D E Acidic Fraction (containing tropolones) D->E F Neutral Fraction D->F G Crystallization E->G H Pure this compound Crystals G->H

Plausible workflow for the initial isolation of this compound.

Methodology:

  • Preparation of Wood: Heartwood of Alaskan yellow cedar was likely mechanically processed into fine shavings or sawdust to increase the surface area for extraction.

  • Solvent Extraction: The wood material would have been subjected to exhaustive extraction with an organic solvent such as acetone or diethyl ether, likely using a Soxhlet apparatus.

  • Fractionation: The resulting crude extract would then be partitioned between an organic solvent and an aqueous alkaline solution. Tropolones, being acidic, would preferentially move into the aqueous phase.

  • Acidification and Re-extraction: The alkaline aqueous phase would be acidified, causing the tropolones to precipitate or become soluble again in an organic solvent, allowing for their re-extraction.

  • Crystallization: The enriched tropolone fraction would be concentrated, and pure this compound would be obtained through repeated crystallization from a suitable solvent.

Early Characterization Techniques

The characterization of this compound in the mid-20th century would have relied on the following techniques:

  • Melting Point Determination: To assess purity.

  • Elemental Analysis: To determine the empirical formula.

  • Chemical Degradation: Oxidative or reductive cleavage to yield known smaller molecules that could be identified, allowing for the piecing together of the original structure.

  • UV-Visible Spectroscopy: To identify the chromophoric tropolone ring system.

  • Infrared (IR) Spectroscopy (as it became available): To identify functional groups such as hydroxyl and carbonyl groups.

Biological Activity of this compound

The primary biological activity attributed to this compound from its earliest investigations is its potent fungicidal effect. This property is a major contributor to the natural durability of Alaskan yellow cedar wood.

Antifungal Properties

Early studies by Rennerfelt and Nacht in 1955 provided quantitative data on the fungicidal efficacy of this compound. Their work demonstrated that this compound was highly effective at inhibiting the growth of wood-destroying fungi.

Table 2: Antifungal Activity of this compound

FungusInhibitory ConcentrationSource
Wood-destroying fungi0.001 - 0.002%[5]

The mechanism of the antifungal action of tropolones is not fully elucidated but is thought to involve the chelation of essential metal ions and the disruption of cellular membranes.[6]

Signaling Pathways of the Related Compound Nootkatone

While specific research on the signaling pathways modulated by this compound is scarce, extensive studies have been conducted on nootkatone, a structurally related sesquiterpenoid ketone also found in Alaskan yellow cedar. The structural similarities between this compound and nootkatone suggest that their biological activities may, in some cases, be mediated by similar molecular targets. The following sections detail the known signaling pathways affected by nootkatone, which may serve as a valuable reference for future investigations into this compound.

Insecticidal and Repellent Mechanisms

Nootkatone is recognized for its potent insecticidal and repellent properties, which are mediated through its interaction with the insect nervous system.

G cluster_0 Insect Neuron Nootkatone Nootkatone OctopamineR Octopamine (B1677172) Receptor Nootkatone->OctopamineR Agonism GABA_R GABA-gated Chloride Channel Nootkatone->GABA_R Antagonism Ca_Influx Calcium Influx OctopamineR->Ca_Influx Cl_Block Chloride Influx Blockage GABA_R->Cl_Block Neuroexcitation Neuroexcitation Ca_Influx->Neuroexcitation Cl_Block->Neuroexcitation Paralysis Paralysis & Death Neuroexcitation->Paralysis

Insecticidal mechanism of Nootkatone.

Key Mechanisms:

  • Octopamine Receptor Agonism: Nootkatone acts as an agonist of octopamine receptors in insects. Octopamine is an invertebrate-specific neurotransmitter and neurohormone that regulates several physiological processes. The activation of these receptors by nootkatone leads to an uncontrolled influx of calcium ions, resulting in neuronal hyperexcitation, tremors, and ultimately, paralysis and death.

  • GABA-gated Chloride Channel Antagonism: Nootkatone also functions as an antagonist of GABA-gated chloride channels. By blocking the influx of chloride ions, it prevents the hyperpolarization of neurons, leading to a state of hyperexcitability that contributes to its insecticidal effect.

Anti-inflammatory and Antioxidant Signaling in Mammalian Cells

Recent research has begun to uncover the effects of nootkatone on signaling pathways in mammalian cells, suggesting potential therapeutic applications.

G cluster_1 Mammalian Cell Nootkatone Nootkatone JAK2 JAK2 Nootkatone->JAK2 Inhibition Nrf2 Nrf2 Nootkatone->Nrf2 Activation STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylation Inflammation Inflammation STAT3_5->Inflammation Promotion HO1 HO-1 Nrf2->HO1 Upregulation OxidativeStress Oxidative Stress HO1->OxidativeStress Reduction

Anti-inflammatory and antioxidant pathways of Nootkatone.

Key Pathways:

  • JAK/STAT Pathway: Nootkatone has been shown to inhibit the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly JAK2 and STAT3/5. This pathway is crucial in cytokine signaling and immune responses, and its inhibition by nootkatone may contribute to its anti-inflammatory effects.[4]

  • Nrf2/HO-1 Pathway: Nootkatone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1). By upregulating this pathway, nootkatone enhances the cellular defense against oxidative stress.[4]

Conclusion and Future Directions

This compound stands as a historically significant natural product, integral to the chemical ecology of the Alaskan yellow cedar. Its discovery was a landmark in the study of tropolones and their role in natural wood preservation. While early research established its potent fungicidal properties, a detailed understanding of its molecular mechanisms of action remains an open area for investigation.

The extensive research on the closely related compound, nootkatone, provides a valuable roadmap for future studies on this compound. Investigating whether this compound interacts with similar targets in insects and mammalian cells, such as octopamine receptors, GABA-gated chloride channels, and key inflammatory and antioxidant signaling pathways, could unlock its potential for various applications, from novel biocontrol agents to therapeutic leads. Further comparative studies of this compound and nootkatone are warranted to delineate their respective contributions to the biological activity of Alaskan yellow cedar extracts and to explore their individual potential in drug discovery and development.

References

Methodological & Application

Application Note: Quantification of Nootkatin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatin is a naturally occurring sesquiterpenoid found in various plants, notably in the heartwood of the Alaska cedar (Cupressus nootkatensis) and in grapefruit. It is recognized for its potential biological activities, including anti-inflammatory and anti-cancer properties. Accurate and precise quantification of this compound is crucial for quality control of natural product extracts, pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique for volatile and semi-volatile compounds.[1]

Quantitative Data Summary

The following table summarizes the key parameters for the quantification of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterValueDescription
Compound This compoundSesquiterpenoid of interest
Molecular Formula C₁₅H₂₀O₂
Molecular Weight 232.32 g/mol
Typical Retention Time (RT) 15-20 minDependent on GC column and temperature program
Quantifier Ion (m/z) 232Molecular ion [M]⁺, typically used for quantification due to its specificity.
Qualifier Ion 1 (m/z) 217Fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺).
Qualifier Ion 2 (m/z) 189Further fragmentation, useful for confirmation.
Linearity Range 1 - 100 µg/mLTypical range for calibration curve.
Limit of Detection (LOD) ~0.05 µg/mLEstimated based on similar sesquiterpenoid analyses.[1][2]
Limit of Quantification (LOQ) ~0.15 µg/mLEstimated based on similar sesquiterpenoid analyses.[1][2]
Internal Standard (IS) Tetradecane or similar n-alkaneUsed to correct for variations in sample injection and instrument response.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Internal Standard (IS): Tetradecane or other suitable n-alkane

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Sample matrix (e.g., plant extract, essential oil)

  • Volumetric flasks, micropipettes, and autosampler vials

Standard and Sample Preparation

2.1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Tetradecane in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation

  • Extraction: For solid samples (e.g., plant material), perform a solvent extraction. Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of hexane, vortex for 2 minutes, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Internal Standard Addition: Transfer the supernatant to a new tube. Add the internal standard to a final concentration of 10 µg/mL.

  • Drying and Filtration: Add a small amount of anhydrous sodium sulfate to remove any residual water. Filter the sample through a 0.22 µm syringe filter into a GC vial. For liquid samples like essential oils, accurately weigh about 20 mg of the oil, dissolve it in hexane, add the internal standard, and filter.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Analysis
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and characteristic ions.

  • Integration: Integrate the peak areas for the quantifier ions of this compound (m/z 232) and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

  • Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the linear regression equation obtained from the calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction IS_Sample Add Internal Standard Extraction->IS_Sample Filtration Filtration IS_Sample->Filtration Injection GC Injection Filtration->Injection Standard This compound Standard Dilution Serial Dilution Standard->Dilution IS_Standard Add Internal Standard Dilution->IS_Standard IS_Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection PeakID Peak Identification Detection->PeakID Integration Peak Area Integration PeakID->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General experimental workflow for this compound quantification by GC-MS.

Logical Relationship of GC-MS Analysis Steps

GCMS_Logic Vaporization Sample Vaporization (Injector) Separation Separation by Polarity & Boiling Point (Column) Vaporization->Separation Carrier Gas Flow Ionization Creation of Charged Fragments (Ion Source) Separation->Ionization Elution Filtering Mass-to-Charge Ratio Filtering (Quadrupole) Ionization->Filtering Ion Beam Detection Ion Detection & Signal Generation Filtering->Detection Filtered Ions

Caption: Logical flow of the GC-MS analysis process for this compound.

Postulated Signaling Pathway for this compound

Nootkatone, a structurally similar sesquiterpenoid, has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5][6] It is plausible that this compound exerts some of its biological effects through a similar mechanism.

Nootkatin_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Regulation Downstream Metabolic Regulation pAMPK->Metabolic_Regulation Cell_Growth Inhibition of Cell Growth pAMPK->Cell_Growth Inflammation Anti-inflammatory Effects pAMPK->Inflammation

Caption: Postulated activation of the AMPK signaling pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Nootkatin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the analysis of Nootkatin using High-Performance Liquid Chromatography (HPLC). This compound, a naturally occurring sesquiterpenoid found in various plants, including grapefruit and Alaska cedar, is of increasing interest to researchers in the fields of natural products, pharmacology, and drug development due to its potential biological activities. The method described herein offers a reliable and efficient means of quantifying this compound in various sample matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid known to be a constituent of various essential oils.[1] Accurate and precise analytical methods are crucial for the quantification of this compound in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The described protocol is based on established chromatographic principles for the analysis of similar sesquiterpenoids.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for an HPLC method adapted for this compound analysis, based on methods for similar compounds.

ParameterValue
Retention Time (tR) ~ 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Sample Preparation

A standardized protocol for the extraction of this compound from a solid matrix (e.g., plant material) is as follows:

  • Milling: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered material into a flask. Add 20 mL of methanol (B129727).

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

HPLC Instrumentation and Conditions
ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 245 nm
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Material Extraction Extraction Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Injection HPLC Injection Extraction->Injection Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis by HPLC.

HPLC_System Solvent Solvent Reservoir (Acetonitrile:Water) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for the Allylic Oxidation of Valencene to Nootkatone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the various methods of allylic oxidation of (+)-valencene to produce the commercially valuable flavor and fragrance compound, (+)-nootkatone. The protocols cover both chemical and biocatalytic approaches, offering a range of options depending on the desired scale, purity requirements, and sustainability considerations.

Introduction

Nootkatone (B190431) is a highly sought-after natural ketone responsible for the characteristic aroma and taste of grapefruit. Its synthesis from valencene (B1682129), a readily available sesquiterpene from citrus fruits, is a key industrial transformation. The primary synthetic route involves the allylic oxidation of valencene. This document outlines several established protocols, from classical methods using heavy metals to modern "green" catalytic and biocatalytic alternatives.

Chemical Oxidation Protocols

Chemical oxidation methods offer relatively rapid conversion of valencene to nootkatone but often involve harsh reagents and challenging workups.

Protocol 1: Oxidation using Tert-Butyl Chromate (B82759)

This method is a classical approach to nootkatone synthesis, though it employs a carcinogenic chromium reagent and requires careful handling and disposal.[1]

Experimental Protocol:

  • Dissolve (+)-valencene in a suitable solvent such as tert-butanol.

  • Slowly add a solution of tert-butyl chromate to the valencene solution with stirring at a controlled temperature, typically room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy the excess oxidant.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude nootkatone by column chromatography on silica (B1680970) gel.

Protocol 2: One-Pot Synthesis with Hydrogen Peroxide and Amphiphilic Molybdate (B1676688) Catalyst

This protocol represents a greener and more efficient one-pot synthesis of (+)-nootkatone from (+)-valencene using hydrogen peroxide as the oxidant.[2]

Experimental Protocol:

  • In a reaction vessel, combine (+)-valencene with the amphiphilic dimethyldioctylammonium (B10786854) molybdate catalyst.

  • Add an initial portion of 50 wt.% hydrogen peroxide solution and a small amount of aqueous ammonia (B1221849) solution to adjust the pH to 9-10.

  • Stir the mixture at 30°C. A color change to red may be observed.

  • Continue to add the hydrogen peroxide solution in batches, waiting for the color to fade from the previous addition before adding the next.

  • Monitor the conversion of valencene by TLC or GC.

  • Once valencene is consumed, heat the reaction mixture to 50°C overnight to facilitate the complete formation of nootkatone.

  • Cool the reaction to room temperature and add diethyl ether to form a three-phase microemulsion system.

  • Separate the upper organic phase.

  • Extract the middle microemulsion phase twice with diethyl ether.

  • Combine all organic phases and evaporate the solvent to yield the crude product.

  • Purify the crude nootkatone by silica gel chromatography.

Protocol 3: Copper-Catalyzed Oxidation with Tert-Butyl Hydroperoxide

This method utilizes a copper-aluminum mixed oxide as a heterogeneous catalyst, offering easier catalyst separation.[3][4]

Experimental Protocol:

  • To a solution of (+)-valencene in acetonitrile, add the copper-aluminum mixed oxide catalyst and L-proline.

  • Add tert-butyl hydroperoxide (TBHP) as the oxidant.

  • Heat the reaction mixture with stirring. The optimal temperature may be determined through experimental design (DoE).[4]

  • Monitor the reaction by TLC or GC until completion.

  • After cooling, filter the reaction mixture to remove the solid catalyst.

  • Wash the catalyst with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate nootkatone.

Biocatalytic Oxidation Protocols

Biocatalytic methods provide a sustainable and highly selective route to "natural" nootkatone, which is advantageous for the food and fragrance industries.

Protocol 4: Whole-Cell Biotransformation

This protocol provides a general workflow for the use of microorganisms to perform the allylic oxidation of valencene.

Experimental Protocol:

  • Cultivation: Inoculate a suitable microorganism (e.g., fungi like Botryosphaeria dothidea or bacteria engineered with a cytochrome P450) into a sterile liquid culture medium.

  • Growth: Incubate the culture under optimal conditions of temperature, pH, and agitation to allow for sufficient biomass growth.

  • Substrate Addition: Once the desired cell density is reached, add (+)-valencene to the culture. It can be added directly or dissolved in a biocompatible solvent.

  • Biotransformation: Continue the incubation to allow the microbial enzymes to convert valencene to nootkatone. This process can take several hours to days.

  • Extraction: After the biotransformation period, separate the cells from the culture broth by centrifugation or filtration.

  • Extract the nootkatone from both the cell biomass and the culture broth using an appropriate organic solvent.

  • Purification: Combine the organic extracts, dry, and concentrate them. Purify the nootkatone using chromatographic techniques.

Protocol 5: Laccase-Catalyzed Oxidation

This protocol uses the enzyme laccase for the oxidation of valencene.

Experimental Protocol:

  • Prepare a reaction mixture consisting of a citrate (B86180) buffer (e.g., 0.1 M, pH 3.5).

  • Add Tween-80 as a surfactant and 1-hydroxybenzotriazole (B26582) (HBT) as a mediator.

  • Add (+)-valencene to the mixture.

  • Initiate the reaction by adding a laccase solution (e.g., from Trametes versicolor).

  • Agitate the reaction mixture at a controlled temperature (e.g., 30°C) while supplying air as the oxygen source.

  • After the reaction period (e.g., several days), extract the mixture with an organic solvent like methylene (B1212753) chloride.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it.

  • Analyze the product by GC to determine the yield of nootkatone.

Protocol 6: Cytochrome P450-Catalyzed Oxidation

This protocol describes the use of a cytochrome P450 enzyme system for the oxidation of valencene.[5]

Experimental Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.6-7.8) containing enzyme-associated support agents like glucose monohydrate.

  • Add the cytochrome P450 enzyme (e.g., P450BM3) to the solution.[5]

  • Immediately add (+)-valencene to the reaction mixture.

  • Initiate the reaction by adding the cofactor NADP+ and a regenerating enzyme such as glucose dehydrogenase (GDH).[5]

  • Incubate the reaction under controlled temperature and agitation.

  • Monitor the formation of nootkatol (B1220673) and nootkatone over time using GC or HPLC.

  • Upon completion, extract the products with an organic solvent.

  • Dry and concentrate the organic extract for analysis and purification.

Quantitative Data Summary

MethodCatalyst/EnzymeOxidantSolventTemp (°C)TimeYield (%)Reference
Chemical
Tert-Butyl ChromateTert-butyl chromate----~67[1]
Molybdate CatalystAmphiphilic molybdateH₂O₂None30 then 50Overnight46.5[2]
Copper-Aluminum OxideCu-Al mixed oxideTBHPAcetonitrile--40-64[4]
Biocatalytic
LaccaseLaccase (T. versicolor)AirCitrate Buffer30Several days28.6 (w/w)[2]
Cytochrome P450P450BM3O₂ (from air)Aqueous BufferRoom Temp--[5]
Whole-cell (B. dothidea)Botryosphaeria dothideaAirCulture Media--42-84

Visualizations

G General Workflow for Chemical Oxidation of Valencene cluster_reaction Reaction Setup cluster_workup Workup and Purification Valencene Valencene Reaction_Vessel Reaction Vessel (Stirring, Temp Control) Valencene->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Oxidant Oxidant Oxidant->Reaction_Vessel Quenching Reaction Quenching (if necessary) Reaction_Vessel->Quenching Reaction Monitoring (TLC/GC) Extraction Solvent Extraction Quenching->Extraction Washing_Drying Washing and Drying Extraction->Washing_Drying Solvent_Removal Solvent Removal Washing_Drying->Solvent_Removal Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Nootkatone Pure Nootkatone Purification->Nootkatone

Caption: Workflow for the chemical oxidation of valencene to nootkatone.

G General Workflow for Biocatalytic Oxidation of Valencene cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing Biocatalyst Biocatalyst (Whole Cells or Enzyme) Bioreactor Bioreactor (pH, Temp, Agitation Control) Biocatalyst->Bioreactor Buffer_Media Buffer / Culture Medium Buffer_Media->Bioreactor Valencene_Substrate Valencene Valencene_Substrate->Bioreactor Separation Cell/Enzyme Separation Bioreactor->Separation Biotransformation Extraction Product Extraction Separation->Extraction Concentration Solvent Concentration Extraction->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Nootkatone_Product Pure Nootkatone Purification->Nootkatone_Product

Caption: Workflow for the biocatalytic oxidation of valencene.

G Reaction Pathways in Valencene Oxidation cluster_chemical Chemical Oxidation cluster_biocatalytic Biocatalytic Oxidation Valencene Valencene Chemical_Oxidants Chemical Oxidants (e.g., CrO₃, H₂O₂, TBHP) Valencene->Chemical_Oxidants Enzymes Enzymes (P450, Laccase, Dioxygenase) Valencene->Enzymes Nootkatone Nootkatone Chemical_Oxidants->Nootkatone Direct Oxidation Nootkatol Nootkatol (Intermediate) Enzymes->Nootkatol Hydroxylation Nootkatol->Nootkatone Oxidation

Caption: Simplified reaction pathways for valencene oxidation.

References

Application of Nootkatin as a natural insect repellent against ticks and mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Nootkatin as a Natural Insect Repellent

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naturally occurring sesquiterpene found in Alaskan yellow cedar trees (Cupressus nootkatensis) and grapefruit (Citrus paradisi), has emerged as a promising biopesticide with dual-functionality as both a potent insect repellent and insecticide.[1][2] Its favorable safety profile, pleasant citrus aroma, and recent registration by the U.S. Environmental Protection Agency (EPA) make it an attractive alternative to conventional synthetic agents for controlling arthropod vectors like ticks and mosquitoes.[2][3][4] this compound's unique mode of action presents a valuable tool for managing pest populations, particularly those that have developed resistance to existing insecticides.[4][5] These notes provide comprehensive data, protocols, and mechanistic insights to guide research and development of this compound-based repellent and insecticidal formulations.

Mechanism of Action

This compound exerts its effects on insects and ticks through a distinct neurotoxic mechanism, differing from common insecticide classes like pyrethroids and organophosphates.[2][4] Its primary modes of action involve the disruption of normal nerve cell function.

  • Octopamine (B1677172) Receptor Agonism : this compound acts as an agonist of the α-adrenergic type 1 octopamine receptor (e.g., PaOA1) in arthropods.[6][7] Octopamine is a critical neurohormone that regulates key physiological processes.[2] Activation of this receptor by this compound leads to a cascade of biochemical events that overwhelm the insect's nervous system, resulting in tremors, convulsions, and lethal spasms.[2][6]

  • GABA Receptor Modulation : Recent studies indicate that this compound also potentiates γ-aminobutyric acid (GABA)-mediated signaling.[8][9][10] It modulates the major insect GABA-gated chloride channel, known as Resistant to Dieldrin (Rdl).[8][10] At low concentrations, this disruption of synaptic transmission likely enhances its repellent effects in sensory neurons.[8][10] At higher, insecticidal doses, it is presumed to cause broad-range synaptic disruption, leading to paralysis and death.[8][10]

This dual mechanism makes this compound effective as both a spatial and contact repellent at low doses and a lethal insecticide at higher concentrations.[8]

Nootkatin_Mechanism cluster_membrane Insect Neuron Membrane cluster_effects Physiological Effects Nootkatin_ext This compound (Low Conc.) GABAR GABA-gated Chloride Channel (Rdl) Nootkatin_ext->GABAR Potentiates GABA Signaling Nootkatin_high This compound (High Conc.) OctoR Octopamine Receptor (PaOA1) Nootkatin_high->OctoR Activates Nootkatin_high->GABAR Broadly Disrupts Synaptic Transmission Hyper Hyperexcitation OctoR->Hyper Leads to Repellency Repellency (Contact & Spatial) GABAR->Repellency Leads to Paralysis Paralysis & Death GABAR->Paralysis Leads to Spasms Lethal Spasms Hyper->Spasms Spasms->Paralysis

Caption: Dual neurotoxic mechanisms of action for this compound.

Data Presentation: Efficacy of this compound

The efficacy of this compound varies based on the target species, life stage, and formulation. Encapsulated formulations have shown improved residual activity and reduced phytotoxicity compared to emulsifiable concentrates.[5][11]

Table 1: Acaricidal (Tick) Efficacy of this compound
Target SpeciesLife StageMetricValue (µg/cm²)FormulationSource
Ixodes scapularis (Blacklegged Tick)NymphLC₅₀0.169Emulsifiable[12]
NymphLC₉₀0.549Emulsifiable[12]
NymphLC₅₀0.020 (20 ng/cm²)Lignin-encapsulated[5][12]
AdultEC₅₀ (Repellency)0.87Not Specified[13]
Amblyomma americanum (Lone Star Tick)NymphLC₅₀0.352Emulsifiable[12]
NymphLC₉₀1.001Emulsifiable[12]
AdultEC₅₀ (Repellency)2313Not Specified[13]
Dermacentor variabilis (American Dog Tick)NymphLC₅₀0.233Emulsifiable[12]
NymphLC₉₀0.644Emulsifiable[12]
AdultEC₅₀ (Repellency)252Not Specified[13]
Table 2: Field Control of Ixodes scapularis Ticks
FormulationConcentration% Control (Week 1)% Control (Week 2)% Control (Week 8)Source
Emulsifiable this compound0.84%100%49%0% (at week 3)[11][14]
Lignin-encapsulated this compound0.56%100%100%100%[6][11][14]
Maillard-reaction encapsulated0.60%~62%Not ReportedNot Reported[11]
Table 3: Mosquitocidal & Repellent Efficacy of this compound
Target SpeciesMetricConcentrationEfficacy/ResultSource
Aedes aegypti & Aedes albopictusRepellency20% this compoundComparable to 7% DEET or 5% Picaridin[14][15]
Aedes aegypti (Permethrin-Susceptible)Insecticidal ActivityNot Specified~1000x less sensitive than permethrin[14][15]
Aedes aegyptiRepellency5% this compoundOutperformed DEET in one study[6]

Experimental Protocols

Standardized protocols are crucial for generating reliable and comparable data. The following methodologies are adapted from established guidelines for testing tick and mosquito repellents.[16][17][18]

Protocol 1: Tick Repellency - Vertical Filter Paper Bioassay

This laboratory assay evaluates the concentration at which a compound repels ticks, preventing them from crossing a treated area.[13]

Objective: To determine the Median Effective Concentration (EC₅₀) of nootkatone (B190431) required to repel a specific tick species and life stage.

Materials:

  • Whatman No. 1 filter paper (or equivalent)

  • This compound stock solution of known concentration

  • Ethanol or acetone (B3395972) (solvent)

  • Glass petri dishes

  • Soft entomological forceps

  • Host-seeking adult or nymphal ticks (e.g., I. scapularis, A. americanum)

  • Timer

  • Ventilated observation area

Procedure:

  • Preparation: Cut filter paper into strips (e.g., 5 cm x 10 cm). Fold each strip in half.

  • Repellent Application: Prepare serial dilutions of this compound in the chosen solvent. Apply a precise volume of a single dilution to one half of the folded filter paper, leaving the other half as the untreated control. Allow the solvent to evaporate completely.

  • Assay Setup: Stand the folded filter paper vertically in a petri dish, with the treated and untreated sides clearly demarcated.

  • Tick Introduction: Using soft forceps, carefully place one tick at the bottom center of the filter paper, at the boundary between the treated and untreated zones.

  • Observation: Start a timer (e.g., for 3-5 minutes) and observe the tick's movement. Record whether the tick moves onto the treated side and for how long, or if it is repelled and moves exclusively on the untreated side. A "repelled" tick is one that fails to cross onto or quickly moves off the treated area.

  • Data Collection: Test a statistically significant number of ticks for each concentration. Repeat for all dilutions and a solvent-only control.

  • Analysis: Calculate the percentage of ticks repelled at each concentration. Use probit analysis to determine the EC₅₀ value, the concentration at which 50% of the ticks are repelled.

Tick_Repellency_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Serial Dilutions P3 Apply Dilution to Half of Filter Paper P1->P3 P2 Cut & Fold Filter Paper P2->P3 P4 Allow Solvent to Evaporate A1 Place Paper Vertically in Petri Dish P4->A1 A2 Introduce Tick at Center Line A1->A2 A3 Start Timer & Observe Tick Movement (3-5 min) A2->A3 A4 Record Outcome: Repelled or Not Repelled A3->A4 D1 Repeat for All Ticks & Concentrations A4->D1 D2 Calculate % Repellency for each Concentration D1->D2 D3 Perform Probit Analysis to Determine EC₅₀ D2->D3

Caption: Workflow for the Vertical Filter Paper Tick Repellency Bioassay.
Protocol 2: Mosquito Repellency - Arm-in-Cage Test

This is a standard and widely accepted method for evaluating the efficacy of topical repellents against mosquitoes, providing a direct measure of protection.[15][16][19]

Objective: To determine the Complete Protection Time (CPT) of a this compound formulation against host-seeking female mosquitoes.

Materials:

  • Test cage (e.g., 30x30x30 cm) containing 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, sugar-starved for at least 4 hours.

  • This compound formulation and a control/vehicle formulation.

  • Human volunteers (screened for ethical considerations).

  • Micropipette or syringe for precise application.

  • Timer.

  • Protective clothing (gloves, head net).

Procedure:

  • Volunteer Preparation: Volunteers must avoid using scented products on the day of testing. Wash forearms with unscented soap and water, then rinse and dry thoroughly at least one hour before application.

  • Repellent Application: Mark a defined area on the volunteer's forearm (e.g., 300 cm²). Apply a precise volume of the this compound test formulation (e.g., 1.0 mL) evenly over the marked skin area. The other arm can be used as an untreated control or for testing the vehicle. Allow the formulation to dry for a specified period (e.g., 30 minutes).

  • Exposure: The volunteer inserts the treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes).

  • Data Collection: An observer records the number of mosquito landings and probes (attempted bites). The standard endpoint for CPT is the first confirmed bite.

  • Time Course: Repeat the exposure at set intervals (e.g., every 30 minutes) until the first confirmed bite occurs. The time from application to this event is the CPT.

  • Control: Periodically, the volunteer exposes an untreated arm to the mosquitoes to confirm their biting avidity. If fewer than 10 landings occur in 1 minute on the untreated arm, the mosquitoes should be replaced.

  • Ethical Considerations: All human volunteer studies must be approved by an Institutional Review Board (IRB). Volunteers must provide informed consent and be able to withdraw at any time.

Mosquito_Repellency_Workflow start Start: Volunteer Prep (Wash Arm) apply Apply Precise Amount of This compound Formulation to Defined Skin Area start->apply dry Allow to Dry (e.g., 30 min) apply->dry expose Insert Treated Arm into Mosquito Cage (3 min exposure) dry->expose observe Observe & Record: Landings, Probes, Bites expose->observe bite_check First Bite Confirmed? observe->bite_check wait Wait 30 Minutes bite_check->wait No end End: Record Complete Protection Time (CPT) bite_check->end Yes wait->expose

Caption: Workflow for the Arm-in-Cage Mosquito Repellency Test.

Safety and Regulatory Information

Nootkatone is generally recognized as safe (GRAS) for use as a food additive and is widely used in the fragrance and cosmetic industries.[5][20] It is considered non-toxic to humans and other mammals.[20] Studies have shown that nootkatone is not genotoxic and is not expected to be phototoxic.[21] While skin sensitization was observed in some human tests at high concentrations or with lower purity material, nootkatone with a purity greater than 98% is not considered a concern for skin sensitization under current use levels.[21] As with any active ingredient, formulation is key, and final products must undergo rigorous safety and efficacy testing to be registered by regulatory bodies like the EPA.[22]

References

Nootkatin as a Flavoring Agent: Application Notes and Protocols for the Food and Beverage Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific data on Nootkatin, this document leverages the extensive research available for Nootkatone (B190431), a closely related and commercially significant sesquiterpenoid ketone found in grapefruit. Nootkatone is often considered the principal flavor constituent of grapefruit and serves as a robust proxy for understanding the potential applications of this compound.

Introduction to this compound and its Potential as a Flavoring Agent

This compound is a naturally occurring sesquiterpene found in the heartwood of the Alaska yellow cedar and in citrus fruits like grapefruit. While its close relative, Nootkatone, is widely recognized and utilized for its characteristic grapefruit aroma and taste, this compound also contributes to the overall flavor profile of these natural sources.[1] This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of this compound as a novel flavoring agent in the food and beverage industry. Given the extensive data on Nootkatone, the following information is based on its properties and applications, providing a strong framework for the investigation of this compound.

Nootkatone is valued for its potent, zesty, and authentic grapefruit-like aroma and flavor.[2][3] It is used to impart a genuine citrus character to a wide array of products, including beverages, confectionery, and dairy products.[2] The U.S. Food and Drug Administration (FDA) has approved Nootkatone as a synthetic flavoring substance for direct addition to food.[4]

Sensory Profile and Quantitative Data

The sensory profile of Nootkatone is characterized by a bright, fresh, and green grapefruit aroma with woody and slightly herbal undertones.[5] Its flavor is described as having the characteristic citrus bitterness associated with grapefruit.[5] The sensory perception of Nootkatone is concentration-dependent, and its different enantiomers can have distinct flavor profiles.[6]

Table 1: Quantitative Sensory Data for (+)-Nootkatone

ParameterValueMediumReference
Odor Threshold800 ppbAqueous Solution[6]
Flavor Perception Threshold~0.3 ppmSoft Drink Base[6]
Optimal Concentration in Orange Juice6-7 ppmOrange Juice[7]
Concentration with Bitter/Metallic Taste> 7 ppmOrange Juice[7]
Recommended Concentration in Beverages0.1 - 1 ppmBeverages[8]

Physicochemical Properties and Stability

Nootkatone is a crystalline solid at room temperature and is insoluble in water but soluble in alcohol.[9] Its stability is a crucial factor in food and beverage applications and can be influenced by factors such as light, temperature, and pH.

Table 2: Physicochemical Properties of Nootkatone

PropertyValueReference
Molecular FormulaC15H22O[9]
AppearanceColorless to pale yellow crystals[10]
SolubilityInsoluble in water, soluble in alcohol[9]
Melting Point32-38 °C[10][11]

Experimental Protocols

Protocol for Sensory Evaluation of this compound in a Beverage Model

This protocol outlines the methodology for conducting a sensory analysis of this compound in a model beverage system to determine its flavor profile and consumer acceptability.

Objective: To characterize the sensory attributes of this compound at various concentrations in a model beverage.

Materials:

  • This compound (food grade, >98% purity)

  • Base beverage (e.g., carbonated water, simple syrup solution)

  • Ethanol (food grade, for stock solution preparation)

  • Sensory evaluation booths

  • Coded tasting cups

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory evaluation ballots

Procedure:

  • Panelist Selection and Training: Recruit and train a panel of 8-12 individuals with demonstrated sensory acuity for citrus flavors.

  • Stock Solution Preparation: Prepare a stock solution of this compound in food-grade ethanol.

  • Sample Preparation: Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 ppm). Include a control sample containing only the base beverage and ethanol.

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample for aroma and flavor attributes (e.g., grapefruit, citrus, woody, bitter, sweet, aftertaste) using a structured scale (e.g., a 15-point intensity scale).

    • Ensure panelists cleanse their palate between samples.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes across concentrations.

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist Panelist Selection & Training stock Stock Solution Preparation panelist->stock sample Sample Preparation stock->sample presentation Sample Presentation (Randomized & Coded) sample->presentation evaluation Sensory Evaluation (Aroma & Flavor) presentation->evaluation cleansing Palate Cleansing evaluation->cleansing data Data Collection evaluation->data cleansing->presentation stats Statistical Analysis data->stats

Sensory Evaluation Workflow
Protocol for Stability Testing of this compound in a Beverage

This protocol describes a method to assess the stability of this compound in a beverage under different storage conditions.

Objective: To evaluate the degradation of this compound in a model beverage over time when exposed to various environmental factors.

Materials:

  • Beverage samples containing a known concentration of this compound.

  • Storage containers (e.g., glass bottles).

  • Environmental chambers (for controlled temperature and light exposure).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • This compound standard for calibration.

Procedure:

  • Sample Preparation: Prepare a batch of the model beverage with a known initial concentration of this compound.

  • Storage Conditions: Aliquot the beverage into storage containers and expose them to different conditions (e.g., refrigerated at 4°C in the dark, room temperature at 25°C in the dark, room temperature at 25°C with light exposure).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition for analysis.

  • Quantification:

    • Extract this compound from the beverage samples if necessary.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics.

stability_workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Analysis cluster_results Results A Prepare Beverage with Known this compound Conc. B Aliquot into Storage Containers A->B C Expose to Different Storage Conditions B->C D Sample at Regular Time Intervals C->D Time E Quantify this compound (HPLC) D->E F Plot Concentration vs. Time E->F G Determine Degradation Kinetics F->G

Stability Testing Workflow

Taste Perception Signaling Pathway

The perception of taste, particularly bitterness which can be a characteristic of citrus compounds, is mediated by a complex signaling cascade involving G-protein coupled receptors (GPCRs).

taste_pathway cluster_receptor Taste Receptor Cell cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound GPCR Taste Receptor (e.g., TAS2R) This compound->GPCR Binds to G_protein G-protein (Gustducin) GPCR->G_protein Activates PLC Phospholipase C (PLCβ2) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates DAG DAG TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Activates Depolarization Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Triggers Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Sends

Bitter Taste Signaling Pathway

Regulatory Considerations

Nootkatone is listed by the FDA as a synthetic flavoring substance and adjuvant that is safe for its intended use in food (21 CFR 172.515).[4] Any application of this compound as a new flavoring agent would likely require a thorough safety assessment and regulatory review to establish its status as Generally Recognized as Safe (GRAS) or to obtain approval as a food additive.

Conclusion

This compound holds potential as a novel flavoring agent in the food and beverage industry, likely imparting a citrus-like, grapefruit character to products. The extensive data available for the closely related compound, Nootkatone, provides a strong foundation for research and development. The protocols and data presented here offer a comprehensive guide for scientists and researchers to explore the sensory properties, stability, and potential applications of this compound, paving the way for its potential commercialization as a unique and valuable flavor ingredient.

References

Application Notes and Protocols: Development of Nootkatin-Based Formulations for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nootkatin for Topical Use

This compound, a naturally occurring sesquiterpenoid ketone found in sources like grapefruit peel oil and the Alaskan yellow cedar, is emerging as a promising bioactive compound for dermatological applications.[1][2][3] Its potent anti-inflammatory and antioxidant properties make it a compelling candidate for topical formulations aimed at addressing a variety of skin conditions, including those associated with inflammation and oxidative stress, such as photoaging and inflammatory dermatoses.[1][4][5]

This document provides a comprehensive guide to the development of this compound-based topical formulations, covering its physicochemical properties, mechanisms of action, formulation strategies, and detailed protocols for preclinical evaluation. Recent studies have demonstrated that this compound can protect skin cells from UVB-induced damage by modulating key signaling pathways, suggesting its potential as a functional agent in skincare and topical drug products.[4] However, its high lipophilicity and volatility present unique formulation challenges that must be addressed to ensure stability and effective delivery into the skin.[6][7]

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing an effective and stable topical delivery system. Its high lipophilicity favors partitioning into the stratum corneum, but its poor water solubility necessitates the use of lipid-based or emulsified vehicles.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Topical FormulationSource(s)
Molecular Formula C₁₅H₂₂OBasic identity and molecular weight calculation.[1]
Molecular Weight 218.34 g/mol Influences diffusion and permeation characteristics across the skin barrier.[8]
Appearance Colorless to yellowish crystals or viscous liquid.Affects handling and incorporation into various formulation bases.[2][7]
Odor Characteristic grapefruit-like aroma.A key sensory attribute for cosmetic formulations.[1]
Melting Point 36-37 °CLow melting point allows for easy incorporation into the oil phase of emulsions at mild temperatures.[8]
LogP (Octanol/Water) ~3.9Indicates high lipophilicity, which is favorable for partitioning into the lipid-rich stratum corneum.[8]
Water Solubility Practically insoluble (66.87 mg/L at 21°C).Dictates the need for solubilizers, lipid-based carriers, or emulsion systems for effective formulation.[1]
Organic Solvent Solubility Soluble in ethanol, DMSO, and oils.Provides options for creating stock solutions and for incorporation into the oil phase of formulations.[8][9]

Biological Activity & Mechanism of Action in Skin

This compound exerts its beneficial effects on the skin primarily through potent antioxidant and anti-inflammatory activities. It targets key molecular pathways involved in the cellular response to oxidative stress and inflammation.

Anti-inflammatory Effects

This compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines in skin cells.[10][11][12] This is particularly relevant for inflammatory skin conditions like atopic dermatitis and for mitigating the inflammatory cascade triggered by external stressors like UV radiation.

  • Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the expression of key inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[11][12]

  • Modulation of NF-κB Signaling: The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][13] NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes. This compound has been observed to block the degradation of IκBα, a key step in NF-κB activation.[10][13]

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα (leads to degradation) NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus This compound This compound This compound->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Transcription Binds

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Antioxidant Effects

This compound enhances the skin's endogenous antioxidant defense systems, protecting cells from damage induced by reactive oxygen species (ROS) generated by stressors like UV radiation.

  • Activation of Nrf2-HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Catalase, and SOD1, which neutralize ROS and protect against oxidative damage.[4]

Nrf2_Pathway cluster_stimulus cluster_cytoplasm cluster_nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases ARE ARE (DNA) Nrf2->ARE Translocates to Nucleus This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation Transcription Transcription of Antioxidant Genes (HO-1, Catalase, SOD) ARE->Transcription Binds

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Formulation Development for Topical Application

The primary challenge in formulating with this compound is its poor water solubility and potential for volatility.[6][7] An oil-in-water (O/W) emulsion (cream or lotion) is a suitable approach, providing a cosmetically elegant vehicle that can effectively deliver the lipophilic active ingredient. Encapsulation technologies may also be explored to enhance stability and provide controlled release.[6][7][14]

Prototype Oil-in-Water (O/W) Cream Formulation

This prototype formulation provides a starting point for development. The concentration of this compound and the selection of excipients should be optimized based on stability, efficacy, and desired sensory characteristics.

Table 2: Prototype O/W Cream Formulation with this compound

PhaseIngredient (INCI Name)Function% (w/w)
A (Oil Phase) This compoundActive Ingredient0.5 - 2.0
Cetearyl AlcoholThickener, Emulsion Stabilizer5.0
Glyceryl StearateEmulsifier3.0
Caprylic/Capric TriglycerideEmollient, Solvent8.0
DimethiconeOcclusive, Emollient1.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant5.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative System1.0
Tocopherol (Vitamin E)Antioxidant (for formula stability)0.2
Method of Preparation
  • Phase A: In a primary vessel, combine all ingredients of the oil phase (Phase A). Heat to 75°C with gentle mixing until all components are melted and uniform.

  • Phase B: In a separate vessel, combine the water and glycerin of the water phase (Phase B). Heat to 75°C. Sprinkle in the xanthan gum and mix with high shear until fully hydrated and dispersed.

  • Emulsification: Slowly add Phase A to Phase B while homogenizing. Continue homogenization for 5-10 minutes until a uniform, white emulsion is formed.

  • Cooling: Begin cooling the emulsion under gentle, continuous mixing.

  • Phase C: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • Finalization: Continue mixing until the cream is smooth and uniform. Adjust pH if necessary (target pH 5.0-6.0).

Experimental Protocols

The following protocols are essential for evaluating the performance, quality, and safety of this compound topical formulations.

Experimental_Workflow cluster_workflow Experimental Workflow for Topical Formulation Development Formulation 1. Formulation Development (Prototype O/W Cream) Stability 2. Stability Testing (Accelerated & Real-Time) Formulation->Stability Efficacy 5. In Vitro Efficacy Study (Anti-inflammatory Assay) Formulation->Efficacy HPLC 3. HPLC Method Development & Validation Stability->HPLC Quantification Permeation 4. In Vitro Skin Permeation Study (Franz Cell) HPLC->Permeation Quantification Analysis 6. Data Analysis & Interpretation Permeation->Analysis Efficacy->Analysis

Caption: General workflow for developing and testing a topical formulation.

Protocol 1: Accelerated Stability Testing

Objective: To assess the physicochemical stability of the this compound cream under accelerated conditions to predict its shelf-life.[15][16][17]

Materials & Equipment:

  • This compound cream formulation in final packaging.

  • Stability chambers/ovens set to 40°C ± 2°C / 75% RH ± 5% RH.

  • Refrigerator (5°C ± 3°C) and Freezer (-10°C ± 2°C).

  • pH meter, viscometer, microscope.

  • Centrifuge.

Methodology:

  • Sample Preparation: Package the cream into multiple units of the intended final container.

  • Initial Analysis (Time 0): Analyze the baseline characteristics of the cream:

    • Physical: Appearance, color, odor, phase separation.

    • Chemical: pH, viscosity, this compound content (using HPLC).

    • Microscopic: Globule size and distribution.

  • Storage Conditions: Place samples at the following conditions:

    • Room Temperature (25°C / 60% RH)

    • Accelerated (40°C / 75% RH)

    • Refrigerated (5°C)

  • Freeze-Thaw Cycling: Subject a set of samples to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[15]

  • Time Points: Pull samples for full analysis at predetermined intervals (e.g., 1, 2, and 3 months for accelerated studies).

  • Evaluation: At each time point, repeat the analysis performed at Time 0. Look for any significant changes in physical or chemical properties. Perform centrifugation (e.g., 3000 rpm for 30 minutes) to check for phase separation.[15]

Acceptance Criteria: No significant changes in color, odor, or appearance. pH should remain within ±0.5 units. Viscosity should not change by more than ±20%. This compound content should remain >90% of the initial value. No phase separation upon centrifugation.

Protocol 2: HPLC Quantification of this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in the formulation and biological matrices (e.g., receptor fluid from permeation studies).[18][19][20]

Materials & Equipment:

  • HPLC system with UV or DAD detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

  • Syringe filters (0.45 µm).

Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic or gradient elution. A starting point is Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.[21]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~238 nm (based on UV max).[9]

    • Injection Volume: 20 µL.

  • Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Perform serial dilutions to create a series of standard solutions (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Cream: Accurately weigh a sample of the cream, dissolve it in a suitable solvent, vortex, sonicate to ensure complete extraction, and filter before injection.

    • Receptor Fluid: Inject filtered samples directly or after appropriate dilution.

  • Analysis: Inject standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the curve.

Protocol 3: In Vitro Skin Permeation Study

Objective: To quantify the rate and extent of this compound penetration into and through the skin from the topical formulation using a Franz diffusion cell model.[22][23][24][25]

Materials & Equipment:

  • Franz vertical diffusion cells.

  • Excised human or porcine skin (dermatomed to ~500 µm).

  • Receptor solution (e.g., Phosphate Buffered Saline pH 7.4 with a solubility enhancer like Tween 80 to maintain sink conditions).

  • Circulating water bath (32°C), magnetic stirrers.

  • HPLC system for analysis.

Methodology:

  • Skin Preparation: Thaw frozen skin, remove subcutaneous fat, and cut to size. Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor chamber.

  • Cell Setup: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped. Allow the system to equilibrate.

  • Dosing: Apply a finite dose of the this compound cream (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber's sampling arm. Immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Skin Deposition (at 24 hours):

    • Dismount the skin. Wash the surface to remove excess formulation.

    • Perform tape stripping to remove the stratum corneum.

    • Separate the remaining epidermis from the dermis.

    • Extract this compound from each skin layer using a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using the validated HPLC method.

Protocol 4: In Vitro Anti-inflammatory Efficacy Assay

Objective: To assess the ability of the this compound formulation to reduce the production of pro-inflammatory cytokines in human keratinocytes (HaCaT cells) stimulated with an inflammatory agent.[10][26][27][28][29]

Materials & Equipment:

  • Human keratinocyte cell line (HaCaT).

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Inflammatory stimulus (e.g., TNF-α/IFN-γ cocktail or Lipopolysaccharide, LPS).[10]

  • This compound (solubilized for cell culture use).

  • ELISA kits for TNF-α and IL-6.

  • 96-well cell culture plates, incubator.

Methodology:

  • Cell Seeding: Seed HaCaT cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (or a solubilized extract of the formulation) for a specified period (e.g., 2-6 hours).

  • Inflammatory Challenge: Add the inflammatory stimulus (e.g., TNF-α at 20 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated (positive control) and unstimulated (negative control) groups.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear, structured tables for easy comparison and interpretation.

Table 3: Example Data Summary for In Vitro Skin Permeation of 1% this compound Cream

ParameterValue (Mean ± SD, n=6)
Cumulative Permeation at 24h (µg/cm²) 5.8 ± 1.2
Steady-State Flux (Jss) (µg/cm²/h) 0.25 ± 0.05
Lag Time (h) 3.5 ± 0.8
Deposition in Stratum Corneum (µg/cm²) 18.4 ± 3.5
Deposition in Epidermis/Dermis (µg/cm²) 6.1 ± 1.1
Total Recovery (%) 95.2 ± 4.3
Note: Data are representative examples and should be determined experimentally.

Table 4: Example Data Summary for Anti-inflammatory Activity of this compound in HaCaT Cells

Treatment GroupIL-6 Concentration (pg/mL)% Inhibition of IL-6
Control (Unstimulated) 55 ± 8-
TNF-α Stimulated (10 ng/mL) 850 ± 650%
TNF-α + this compound (10 µM) 510 ± 4240.0%
TNF-α + this compound (50 µM) 225 ± 2873.5%
Note: Data are representative examples and should be determined experimentally.

References

Application Notes and Protocols for the Microbial Biosynthesis of (+)-Nootkatone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nootkatone is a high-value sesquiterpenoid ketone, prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1][2] Traditional production methods, such as extraction from natural sources like grapefruit or Alaska yellow cedar, are hindered by low yields.[2] Chemical synthesis from its precursor, (+)-valencene, often involves environmentally harmful reagents.[3][4] Microbial biosynthesis using metabolically engineered yeasts, such as Saccharomyces cerevisiae and Pichia pastoris, presents a sustainable and efficient alternative for the de novo production of (+)-Nootkatone from simple carbon sources.[3][5] These application notes provide a comprehensive overview of the techniques, metabolic engineering strategies, and detailed protocols for the microbial production of (+)-Nootkatone.

Introduction to the Biosynthetic Pathway

The microbial production of (+)-Nootkatone is achieved by introducing a heterologous multi-enzyme pathway into a host organism, typically S. cerevisiae. The process begins with the organism's native mevalonate (B85504) (MVA) pathway, which synthesizes the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), from acetyl-CoA.[6] The engineered pathway then converts FPP into (+)-Nootkatone in three key enzymatic steps.

The core biosynthetic steps are:

  • FPP to (+)-Valencene: The first committed step is the cyclization of FPP to (+)-valencene, catalyzed by the enzyme (+)-valencene synthase (VS). A commonly used version is CnVS from the Nootka cypress (Callitropsis nootkatensis).[3][7]

  • (+)-Valencene to (+)-Nootkatol: This step involves the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450 or CYP), which requires a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer.[2][8] The premnaspirodiene (B1254385) oxygenase (HPO) from Hyoscyamus muticus is a frequently utilized P450 enzyme for this conversion.[3][5]

  • (+)-Nootkatol to (+)-Nootkatone: The final step is the oxidation of the alcohol group of (+)-nootkatol to a ketone, yielding (+)-Nootkatone. This is accomplished by a dehydrogenase enzyme, often from the short-chain dehydrogenase/reductase (SDR) superfamily.[3][4]

Data Presentation: Quantitative Overview of (+)-Nootkatone and (+)-Valencene Production

The following table summarizes key quantitative data from various metabolic engineering studies in yeast, providing a clear comparison of different strategies and their impact on product titers.

Host StrainKey Genetic ModificationsFermentation Scale(+)-Valencene Titer (mg/L)(+)-Nootkatone Titer (mg/L)Reference
S. cerevisiae W303Co-expression of CYP706M1 and (+)-valencene synthase in WAT11 strain.Not SpecifiedNot Reported0.144 ± 0.01[1]
S. cerevisiae W303Heterologous expression of several key enzymes in the synthesis pathway.Not SpecifiedNot Reported31 (total terpenes)[1]
S. cerevisiaeOverexpression of CnVS, HPO, ZSD1, and MVA pathway engineering.Shake FlaskNot Reported59.78[1]
S. cerevisiaeResting cell transformation.Not SpecifiedNot Reported53.7[1]
S. cerevisiaeOverexpression of CnVS, HPO variant, ATR1, and ZSD1/ABA2; MVA pathway engineering.Shake Flask217.9559.78[3][4]
P. pastorisCo-expression of HPO, AtCPR, CnVS, ADH, and tHmg1p.BioreactorNot Reported208[5]
S. cerevisiaeProtein engineering of CnVS (M560L), multi-copy integration of tHMG1 and ERG20-CnVS fusion.Shake FlaskNot Reported85.43[9][10]
S. cerevisiaeSame as above.BioreactorNot Reported804.96[9][10]
S. cerevisiaeOptimization of HPO-CPR pairing, semirational design of HPO, metabolic and ER engineering.Fed-batch BioreactorNot Reported2390[11]
S. cerevisiaeOverexpression of HPO, AtCPR, and ADH1.Resting CellsNot Reported45.6[12]

Signaling Pathways and Experimental Workflows

Engineered (+)-Nootkatone Biosynthetic Pathway in S. cerevisiae

Nootkatone_Pathway cluster_mva Endogenous Mevalonate (MVA) Pathway cluster_heterologous Heterologous Pathway cluster_competing Competing Pathway acetyl_coa Acetyl-CoA mva_pathway Multiple Enzymatic Steps acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp thmg1 ↑ tHMG1 Overexpression mva_pathway->thmg1 erg20 ↑ ERG20 Overexpression mva_pathway->erg20 valencene (+)-Valencene fpp->valencene CnVS ((+)-Valencene Synthase) sterols Sterols fpp->sterols ERG9 nootkatol (+)-Nootkatol valencene->nootkatol HPO (P450) + CPR (Reductase) nootkatone (+)-Nootkatone nootkatol->nootkatone ZSD1/ADH (Dehydrogenase) erg9 ↓ ERG9 Downregulation sterols->erg9

Caption: Engineered metabolic pathway for (+)-Nootkatone production in S. cerevisiae.

General Experimental Workflow

Workflow cluster_design Strain Engineering cluster_production Production & Analysis gene_synthesis Gene Synthesis & Codon Optimization vector_construction Vector Construction (Plasmids/Integration Cassettes) gene_synthesis->vector_construction transformation Yeast Transformation vector_construction->transformation strain_verification Strain Verification (PCR, Sequencing) transformation->strain_verification fermentation Shake Flask or Bioreactor Fermentation strain_verification->fermentation Screening & Cultivation extraction Product Extraction (Solvent Overlay & LLE) fermentation->extraction analysis Quantification (GC-MS) extraction->analysis

Caption: General experimental workflow for microbial production of (+)-Nootkatone.

Metabolic Engineering Strategy Overview

Strategy cluster_push Increase Precursor Supply (FPP) cluster_pull Improve Conversion Efficiency cluster_block Block Competing Pathways goal Increase (+)-Nootkatone Titer upregulate_mva Upregulate MVA Pathway (e.g., tHMG1) goal->upregulate_mva fusion_protein Create Fusion Enzymes (e.g., ERG20-CnVS) goal->fusion_protein protein_eng Protein Engineering (CnVS, HPO) goal->protein_eng ratio_opt Optimize P450:CPR Ratio goal->ratio_opt screen_dh Screen Dehydrogenases goal->screen_dh downregulate_erg9 Downregulate Squalene Synthase (ERG9) goal->downregulate_erg9

Caption: Logic diagram of metabolic engineering strategies to boost (+)-Nootkatone yield.

Experimental Protocols

Protocol 1: Construction of (+)-Nootkatone Producing S. cerevisiae Strain

This protocol describes the assembly of expression cassettes for the heterologous pathway and their transformation into S. cerevisiae.

1. Gene Synthesis and Plasmid Construction: a. Synthesize the coding sequences for (+)-valencene synthase (e.g., CnVS), P450 monooxygenase (e.g., HPO), CPR (e.g., AtCPR), and a dehydrogenase (e.g., ZSD1). Codon-optimize the genes for expression in S. cerevisiae. b. Clone each gene into a yeast expression vector (e.g., pESC series or integrating vectors) under the control of a strong promoter (e.g., GAL1, TEF1, PGK1). Ensure appropriate terminator sequences are included. c. For multi-gene pathways, either assemble all genes onto a single high-copy plasmid or use multiple plasmids with different auxotrophic selection markers. d. Verify all constructs by Sanger sequencing.

2. Yeast Transformation: a. Prepare competent S. cerevisiae cells (e.g., CEN.PK or BY4741 strains) using the standard Lithium Acetate (B1210297)/Single-Stranded Carrier DNA/PEG method. b. Transform the yeast cells with the constructed plasmids (500-1000 ng of each). c. Plate the transformation mixture onto selective synthetic complete (SC) drop-out medium lacking the appropriate auxotrophs (e.g., SC-Ura for a URA3-marked plasmid). d. Incubate plates at 30°C for 2-3 days until colonies appear.

3. Strain Verification: a. Pick several individual colonies and grow them in selective liquid media. b. Isolate genomic DNA or plasmid DNA from the cultures. c. Confirm the presence of the integrated genes or plasmids via diagnostic PCR using gene-specific primers.

Protocol 2: Shake-Flask Fermentation for Strain Screening

This protocol is for small-scale cultivation to assess (+)-Nootkatone production in engineered strains.

1. Media and Culture Preparation: a. Prepare seed cultures by inoculating single colonies into 5 mL of selective SC medium. Grow overnight at 30°C with shaking at 250 rpm. b. Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1. c. The production medium is typically a rich medium like YPD (if plasmids are stable) or a selective SC medium containing 2% (w/v) glucose and 2% (w/v) galactose if using GAL promoters for induction. d. Add a 10% (v/v) overlay of an inert organic solvent, such as dodecane (B42187), to the culture medium to capture the volatile (+)-valencene and (+)-Nootkatone, preventing product loss and potential toxicity.[13]

2. Fermentation Conditions: a. Incubate the flasks at a lower temperature, typically 20-25°C, to improve protein folding and enzyme activity, particularly for P450s.[12] b. Maintain vigorous shaking (250 rpm) for adequate aeration. c. Cultivate for 72-120 hours.

3. Sampling: a. At desired time points, take samples of both the culture broth and the dodecane overlay for analysis. b. Separate the dodecane layer from the aqueous layer by centrifugation.

Protocol 3: Fed-Batch Fermentation in a Bioreactor

This protocol is for achieving higher cell densities and product titers.

1. Bioreactor Setup: a. Prepare a 2 L bioreactor with 1 L of defined mineral medium containing an initial concentration of glucose. b. Sterilize the bioreactor and medium. c. Calibrate pH and dissolved oxygen (DO) probes.

2. Inoculation and Batch Phase: a. Inoculate the bioreactor with an overnight seed culture to an initial OD₆₀₀ of ~0.2-0.5. b. Run the batch phase at 30°C. Control pH at 5.0-6.0 with the addition of NH₄OH or NaOH. Maintain DO above 30% by controlling agitation and aeration rate.

3. Fed-Batch Phase: a. Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase. b. Feed a concentrated glucose solution at an exponential rate to maintain a low glucose concentration, preventing the formation of ethanol. c. After a sufficient cell density is reached (e.g., OD₆₀₀ > 50), induce gene expression if using inducible promoters by adding galactose to the feed or as a bolus. d. Lower the temperature to 20-25°C post-induction. e. Continue the fermentation for another 48-96 hours, collecting samples periodically. An in-situ dodecane overlay can be used if foaming is controlled.

Protocol 4: Product Extraction and Quantification by GC-MS

1. Sample Preparation: a. Take a known volume of the dodecane overlay (e.g., 1 mL). If no overlay was used, take 1 mL of the whole culture broth. b. For broth samples, perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane), vortexing vigorously for 2 minutes, and centrifuging to separate the phases. c. Add an internal standard (e.g., isobutylbenzene (B155976) or another non-native terpene) to the organic phase for accurate quantification. d. Transfer the organic phase to a new vial and dry it over anhydrous sodium sulfate (B86663) if necessary.

2. GC-MS Analysis: a. Inject 1 µL of the organic extract into a GC-MS system. b. Use a non-polar capillary column (e.g., HP-5ms). c. GC Conditions (Example):

  • Inlet temperature: 250°C
  • Oven program: Start at 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.
  • Carrier gas: Helium. d. MS Conditions (Example):
  • Scan mode over a mass range of 40-400 m/z.
  • Ion source temperature: 230°C.

3. Quantification: a. Identify the peaks for (+)-valencene, (+)-nootkatol, and (+)-Nootkatone by comparing their retention times and mass spectra to authentic standards. b. Generate a standard curve for each compound using known concentrations. c. Calculate the concentration of each product in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

References

One-Pot Enzymatic Synthesis of Nootkatone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nootkatone (B190431), a highly valued sesquiterpenoid, is prized for its characteristic grapefruit aroma and finds extensive application in the food, fragrance, and pharmaceutical industries. Traditional methods for its extraction from natural sources are often inefficient, yielding low quantities. Chemical synthesis, on the other hand, can involve harsh reagents and lack stereospecificity. This application note details a robust and efficient one-pot enzymatic cascade for the synthesis of (+)-nootkatone from the readily available precursor (+)-valencene. This biocatalytic approach offers a greener and more specific alternative for the production of this high-demand compound.

The synthesis is achieved through a two-step enzymatic cascade involving a cytochrome P450 monooxygenase (P450) and an alcohol dehydrogenase (ADH). The P450 enzyme catalyzes the initial regioselective hydroxylation of (+)-valencene to form the intermediate, nootkatol (B1220673). Subsequently, the ADH oxidizes nootkatol to the final product, (+)-nootkatone. This one-pot system can be further optimized through the use of enzyme fusions and integrated cofactor regeneration systems to drive the reaction towards higher yields.

Principle of the Enzymatic Cascade

The one-pot synthesis of nootkatone from valencene (B1682129) relies on a sequential two-step oxidation reaction catalyzed by two distinct enzymes.

  • Step 1: Allylic Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase, such as a variant of P450 BM3 from Bacillus megaterium, utilizes a cofactor (NADPH) and molecular oxygen to introduce a hydroxyl group at the allylic position of (+)-valencene, producing nootkatol.[1][2][3]

  • Step 2: Oxidation of Nootkatol: An alcohol dehydrogenase, for instance from Sphingomonas yanoikuyae (SyADH), then oxidizes the intermediate nootkatol to (+)-nootkatone.[1][2][3] This step often utilizes NADP+ as a cofactor, which is conveniently regenerated by the ADH itself using a sacrificial co-substrate like isopropanol.[4]

To enhance the efficiency of this cascade, a fusion protein comprising the P450 and ADH enzymes can be employed. This spatial proximity of the catalytic sites can lead to improved reaction rates and overall yield.[1][5]

Data Presentation

The following tables summarize the quantitative data from various studies on the one-pot enzymatic synthesis of nootkatone, highlighting the impact of different enzymatic systems and reaction conditions on product yield.

Table 1: Comparison of Different Enzymatic Systems for Nootkatone Synthesis

Enzymatic SystemPrecursorNootkatone Yield (mg/L)Reaction Time (h)Key Conditions
P450 BM3 variant + ADH(+)-Valencene36020One-pot system with cofactor regeneration
P450 BM3-SyADH fusion protein(+)-Valencene108048Use of cyclodextrin (B1172386) for substrate solubilization
Whole-cell (Y. lipolytica)(+)-Valencene852.3Not specifiedBiphasic system with orange essential oil
Laccase from F. trogii(+)-Valencene1100Not specifiedTwo-step process with an intermediate

Table 2: Influence of Reaction Parameters on Nootkatone Yield with P450 BM3-SyADH Fusion Protein

ParameterConditionNootkatone Yield (mg/L)
Enzyme SystemSeparate P450 BM3 and SyADH620
P450 BM3-SyADH Fusion Protein 1080
Substrate SolubilizationWithout CyclodextrinLower Yield
With Methyl-β-cyclodextrin Higher Yield

Experimental Protocols

This section provides detailed methodologies for the one-pot synthesis of nootkatone using a P450 BM3 variant and an alcohol dehydrogenase, followed by the protocol for product quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: One-Pot Synthesis of (+)-Nootkatone using P450 BM3 and ADH

Materials:

  • (+)-Valencene

  • P450 BM3 variant (e.g., F87A/A328I)

  • Alcohol Dehydrogenase (e.g., SyADH) or P450-ADH fusion protein

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5, containing 300 mM NaCl)

  • NADP+

  • Isopropanol

  • Catalase

  • Methyl-β-cyclodextrin

  • Microcentrifuge tubes or reaction vessel

  • Incubator shaker

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a suitable reaction vessel, prepare the reaction mixture with the following components at the specified final concentrations:

    • (+)-Valencene: 10 mM

    • Methyl-β-cyclodextrin: 2% (v/v) (to solubilize valencene)

    • NADP+: 0.5 mM

    • Isopropanol: 30 mM (for cofactor regeneration)

    • Catalase: 150 U

    • P450 BM3 variant and ADH (or fusion protein): 5 µM

    • Tris-HCl buffer (50 mM, pH 7.5)

  • Enzyme Addition: The enzymes are typically stored in a potassium phosphate buffer. Add the required volume of the enzyme solution to the reaction mixture. The final volume of the enzyme buffer should constitute approximately 33% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture at 25°C with shaking for up to 48 hours.[1]

  • Sampling: At desired time points (e.g., 4, 8, 16, 24, and 48 hours), withdraw aliquots of the reaction mixture for analysis.

  • Extraction: Extract the products from the aqueous reaction mixture using an equal volume of an organic solvent such as ethyl acetate (B1210297) or n-dodecane. Vortex thoroughly and centrifuge to separate the phases. The organic phase contains the nootkatone and other hydrophobic compounds.

  • Analysis: Analyze the organic extract by GC-MS according to Protocol 2.

Protocol 2: Quantification of (+)-Nootkatone by GC-MS

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • FS-Supreme-5 or equivalent capillary column

  • Nootkatone analytical standard

  • Organic solvent (e.g., hexane (B92381) or ethyl acetate) for sample dilution

  • Autosampler vials

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Interface Temperature: 285°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (splitless mode)

  • MS Detection: Scan mode (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of nootkatone.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of nootkatone in the organic solvent used for extraction at known concentrations. Analyze these standards by GC-MS to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the organic extract from the enzymatic reaction (Protocol 1, step 5) into the GC-MS system.

  • Data Analysis: Identify the nootkatone peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.

  • Quantification: Determine the concentration of nootkatone in the sample by comparing its peak area to the calibration curve. Calculate the total yield of nootkatone in the enzymatic reaction, taking into account the initial reaction volume and any dilution factors.

Visualizations

The following diagrams illustrate the enzymatic cascade for nootkatone synthesis and the general experimental workflow.

Enzymatic_Cascade cluster_p450 cluster_adh Valencene (+)-Valencene Nootkatol Nootkatol Valencene->Nootkatol Hydroxylation Nootkatone (+)-Nootkatone Nootkatol->Nootkatone Oxidation P450 Cytochrome P450 BM3 NADP1 NADP+ P450->NADP1 H2O H2O P450->H2O ADH Alcohol Dehydrogenase NADPH2 NADPH ADH->NADPH2 NADPH NADPH NADPH->P450 O2 O2 O2->P450 NADP2 NADP+ NADP2->ADH

Caption: Enzymatic cascade for the one-pot synthesis of (+)-Nootkatone from (+)-Valencene.

Experimental_Workflow A Prepare Reaction Mixture ((+)-Valencene, Buffers, Cofactors) B Add Enzymes (P450 and ADH or Fusion Protein) A->B C Incubate (25°C with shaking) B->C D Extract Products (Organic Solvent) C->D E Analyze by GC-MS D->E F Quantify Nootkatone E->F

Caption: General experimental workflow for the one-pot synthesis and analysis of Nootkatone.

References

Application of Nootkatin in Managing Insecticide-Resistant Insect Populations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating challenge of insecticide resistance necessitates the exploration of novel active ingredients with unique modes of action. Nootkatin, a naturally occurring sesquiterpenoid found in Alaska yellow cedar and grapefruit, has emerged as a promising biopesticide for the management of insecticide-resistant insect populations.[1][2][3] Its dual mode of action, targeting both octopamine (B1677172) and GABA receptors, makes it a valuable tool in resistance management strategies.[1][4][5] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and application of this compound against insecticide-resistant insects.

Mechanism of Action

This compound exhibits a multi-modal mechanism of action, disrupting the insect nervous system through two primary pathways:

  • Octopamine Receptor Agonism: this compound acts as an agonist of octopamine receptors, which are critical for neurotransmission in invertebrates.[6] This leads to overstimulation of the nervous system, resulting in tremors, paralysis, and eventual death of the insect.[7]

  • GABA Receptor Modulation: this compound also interacts with GABA-gated chloride channels.[4][5] In some insects, like Drosophila melanogaster, it acts as an antagonist, blocking the inhibitory signals of GABA and leading to hyperexcitation.[5] In others, such as mosquitoes, it has been shown to potentiate GABAergic signaling, disrupting normal synaptic transmission.[4] The "Resistance to dieldrin" (Rdl) gene, which confers resistance to cyclodiene insecticides, is associated with the GABA receptor and can influence susceptibility to this compound.[5]

This dual mechanism is significant for managing resistance, as it is different from many conventional insecticides that target a single site.[3]

Data Presentation

The following tables summarize the quantitative efficacy of this compound against various insecticide-susceptible and -resistant insect strains.

Table 1: Efficacy of this compound against Permethrin-Resistant Aedes aegypti (Mosquito)

StrainResistance StatusMetricValueResistance Ratio (RR)
New OrleansPermethrin-SusceptibleLC50~1000x less sensitive than permethrin-
VergelPermethrin-ResistantLC50Significantly higher than for PERM-S strain17.27 (to permethrin)

Table 2: Efficacy of this compound against Cyclodiene-Resistant Drosophila melanogaster (Fruit Fly)

StrainResistance StatusMetricValue (µ g/fly )Resistance Ratio (RR)
CSORCyclodiene-SusceptibleKD50--
RDL1675Cyclodiene-ResistantKD50-8
CSORCyclodiene-SusceptibleLD50--
RDL1675Cyclodiene-ResistantLD50-11

Table 3: Efficacy of this compound against Various Tick Species

SpeciesMetricValue (µg/cm²)
Amblyomma americanumLC900.485
Ixodes scapularisEC50 (Repellency)0.87 ± 0.05

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: CDC Bottle Bioassay for Mosquito Insecticidal Activity

This method is used to determine the susceptibility of adult mosquitoes to this compound.

Materials:

  • 250 ml glass bottles

  • Technical grade this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Pipettes

  • Aspirator

  • Adult female mosquitoes (non-blood-fed, 3-5 days old)

  • Timer

  • Observation cages with a sugar source

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0% w/v).[7]

  • Bottle Coating: Coat the inside of each 250 ml glass bottle with 1 ml of the respective this compound solution or acetone alone for the control bottles.[1]

  • Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of this compound on the inner surface.[1]

  • Mosquito Exposure: Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.[1]

  • Data Collection: Record the number of knocked-down (immobile) mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.[1]

  • Post-Exposure: After the 2-hour exposure period, transfer the mosquitoes to clean observation cages with access to a sugar source.[1]

  • Mortality Assessment: Record mortality at 24 hours post-exposure.

  • Data Analysis: Calculate the Lethal Concentration (LC50) and Knockdown Time (KT50) using probit analysis. Correct for control mortality using Abbott's formula if necessary.

Protocol 2: Topical Application Bioassay for Contact Toxicity

This method assesses the direct contact toxicity of this compound to individual insects.

Materials:

  • Technical grade this compound

  • Acetone (or other suitable solvent)

  • Microapplicator or microsyringe

  • Healthy, uniform-sized adult insects

  • Chilling plate or ice pack

  • Petri dishes or small containers with a food source

  • Fine brush

Procedure:

  • Solution Preparation: Prepare a series of dilutions of this compound in a suitable solvent like acetone.[1]

  • Insect Immobilization: Anesthetize the insects by chilling them on a cold plate.

  • Application: Using a microapplicator, apply a precise volume (e.g., 0.2 - 1 µL) of the this compound solution or solvent control to the dorsal thorax of each insect.[1]

  • Observation: Transfer the treated insects to clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12h light:dark cycle).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality. Determine the Lethal Dose (LD50) using probit analysis.

Protocol 3: Synergistic Assay with Piperonyl Butoxide (PBO)

This assay determines if this compound's efficacy is enhanced by inhibiting metabolic detoxification enzymes.

Materials:

  • This compound

  • Piperonyl Butoxide (PBO)

  • Selected insecticide (e.g., a pyrethroid)

  • Insect strain with known metabolic resistance

  • Bioassay setup (as described in Protocol 1 or 2)

Procedure:

  • Determine Sub-lethal Dose of PBO: Conduct a dose-response experiment with PBO alone to determine a concentration that causes minimal to no mortality.

  • Pre-treatment with PBO: Expose a group of resistant insects to the pre-determined sub-lethal dose of PBO for a specific duration (e.g., 1-2 hours) before the insecticide application.

  • This compound/Insecticide Application: Following the PBO pre-treatment, expose the insects to a range of concentrations of this compound or the selected insecticide using either the bottle bioassay or topical application method.

  • Control Groups: Include control groups treated with:

    • Solvent only

    • PBO only

    • This compound/insecticide only

  • Data Collection and Analysis: Record mortality as described in the respective bioassay protocols. Calculate the LD50 or LC50 values for the insecticide with and without PBO pre-treatment. A significant decrease in the LD50/LC50 in the PBO-synergized group indicates that metabolic detoxification contributes to resistance and that this compound's efficacy may be enhanced by overcoming this mechanism.

Visualizations

Signaling Pathways

G cluster_octopamine Octopamine Receptor Signaling This compound This compound OctoR Octopamine Receptor (GPCR) This compound->OctoR Agonist G_protein G-Protein OctoR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Physiological_Effects_Octo Physiological Effects (e.g., Muscle Contraction, Neurotransmission) PKA->Physiological_Effects_Octo IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca²⁺ Release IP3->Ca Ca->Physiological_Effects_Octo Overstimulation Neuronal Overstimulation Physiological_Effects_Octo->Overstimulation

Caption: this compound as an agonist of the octopamine receptor signaling pathway.

G cluster_gaba GABA Receptor Signaling cluster_normal Normal Inhibition cluster_this compound This compound Modulation GABA_N GABA GABAR_N GABA Receptor (Chloride Channel) GABA_N->GABAR_N Binds Cl_influx_N Cl⁻ Influx GABAR_N->Cl_influx_N Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx_N->Hyperpolarization This compound This compound GABAR_M GABA Receptor (Chloride Channel) This compound->GABAR_M Antagonist/Potentiator Blocked_Cl Blocked/Altered Cl⁻ Influx GABAR_M->Blocked_Cl Blocks/Alters Hyperexcitation Neuronal Hyperexcitation Blocked_Cl->Hyperexcitation

Caption: this compound's modulation of the GABA receptor signaling pathway.

Experimental Workflows

G cluster_workflow CDC Bottle Bioassay Workflow prep_sol Prepare this compound Solutions coat_bottles Coat Bottles prep_sol->coat_bottles evaporate Evaporate Solvent coat_bottles->evaporate expose_insects Expose Mosquitoes evaporate->expose_insects record_kd Record Knockdown expose_insects->record_kd transfer Transfer to Recovery Cages record_kd->transfer record_mortality Record 24h Mortality transfer->record_mortality analyze Analyze Data (LC50, KT50) record_mortality->analyze

Caption: A generalized workflow for the CDC bottle bioassay.

G cluster_workflow Topical Application Bioassay Workflow prep_sol Prepare this compound Solutions apply_topically Topical Application prep_sol->apply_topically immobilize Immobilize Insects immobilize->apply_topically observe Transfer & Observe apply_topically->observe record_mortality Record Mortality (24, 48, 72h) observe->record_mortality analyze Analyze Data (LD50) record_mortality->analyze

References

Nootkatin: A Promising Therapeutic Agent for Neuroinflammatory Diseases - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia, which release a cascade of pro-inflammatory cytokines and other neurotoxic molecules. There is a growing interest in identifying novel therapeutic agents that can effectively modulate neuroinflammatory pathways. Nootkatin, a natural sesquiterpenoid found in grapefruit and other plants, has emerged as a promising candidate due to its potent anti-inflammatory and neuroprotective properties.[1][2]

These application notes provide a comprehensive overview of the potential of this compound as a therapeutic agent for neuroinflammatory diseases. We present a summary of its effects on key inflammatory markers and signaling pathways, along with detailed protocols for in vitro evaluation of its efficacy.

Data Presentation: Efficacy of this compound in Modulating Neuroinflammation

The following tables summarize the quantitative effects of this compound on the production of pro-inflammatory cytokines and the activation of key signaling pathways in response to inflammatory stimuli.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Model SystemInflammatory StimulusThis compound ConcentrationIL-1β InhibitionIL-6 InhibitionTNF-α InhibitionReference
In vivo (Rat Model)Carbon Tetrachloride10 mg/kg/daySignificant DecreaseSignificant DecreaseSignificant Decrease[1]
In vivo (Rat Model)Carbon Tetrachloride20 mg/kg/daySignificant DecreaseSignificant DecreaseSignificant Decrease[1]
In vivo (Rat Model)Periodontitis45 mg/kgSignificant DecreaseSignificant DecreaseSignificant Decrease[3]
In vivo (Mouse Model)Carrageenan10 mg/kgSignificant Decrease-Significant Decrease[1][4]
In vitro (RAW 264.7)LPS (1 µg/mL)1.5 - 50 µM--Dose-dependent Decrease[5]

Table 2: Modulation of Signaling Pathways by this compound

Model SystemInflammatory StimulusThis compound ConcentrationPathwayKey Protein ModulationReference
In vivo (Rat Model)Carbon Tetrachloride5, 10, 20 mg/kg/dayNF-κBDownregulation of NF-κB mRNA[1]
In vivo (Rat Model)Periodontitis45, 90 mg/kgNF-κBDecreased NF-κB protein level[3]
In vitro (Erythroleukemia cells)-4.58 - 6.54 µM (IC50)MAPKEnhanced phosphorylation of PKCδ, MEK, and ERK[2]
In vivo (Rat Model)Carbon Tetrachloride5, 10, 20 mg/kg/dayNrf2/HO-1Upregulation of Nrf2 and HO-1 mRNAs[6][7]
In vivo (Rat Model)Periodontitis45, 90 mg/kgNrf2/HO-1Increased Nrf2 and HO-1 protein expression[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in neuroinflammation and the experimental workflow for evaluating the therapeutic potential of this compound.

G cluster_0 Experimental Workflow A BV2 Microglia Cell Culture B Pre-treatment with this compound A->B C LPS Stimulation (100 ng/mL) B->C D Sample Collection (Supernatant & Cell Lysate) C->D E ELISA (Cytokine Quantification) D->E F Western Blot (Protein Expression/Phosphorylation) D->F

Experimental workflow for in vitro evaluation of this compound.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Transcription This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB signaling pathway.

G cluster_2 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription This compound This compound This compound->MKKs inhibits

This compound modulates the MAPK signaling pathway.

G cluster_3 NLRP3 Inflammasome Pathway Signal1 Signal 1 (e.g., LPS) NF-κB activation Pro_IL1β Pro-IL-1β Signal1->Pro_IL1β NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive IL1β Mature IL-1β Pro_IL1β->IL1β NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, ROS) Signal2->NLRP3_active Caspase1 Active Caspase-1 NLRP3_active->Caspase1 activates Caspase1->Pro_IL1β cleaves This compound This compound This compound->Signal2 inhibits ROS

This compound inhibits NLRP3 inflammasome activation.

G cluster_4 Nrf2/HO-1 Signaling Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2->Keap1 bound Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE Transcription Antioxidant Gene Transcription (HO-1, NQO1) ARE->Transcription This compound This compound This compound->Keap1 promotes release

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Chemical Synthesis of Nootkatone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (+)-Nootkatone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges, particularly low yields, encountered during the synthesis of this valuable sesquiterpenoid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (+)-Nootkatone, categorized by the primary synthetic approaches: the allylic oxidation of (+)-valencene and the total synthesis from (−)-β-pinene.

I. Allylic Oxidation of (+)-Valencene

The direct oxidation of (+)-valencene is a common and more direct route to (+)-nootkatone. However, achieving high yields and selectivity can be challenging.

Q1: My allylic oxidation of (+)-valencene is resulting in a low yield of nootkatone (B190431) and a mixture of byproducts. What are the likely causes?

A1: Low yields and poor selectivity in the allylic oxidation of valencene (B1682129) can stem from several factors. Traditional methods often utilize harsh and non-selective oxidizing agents, such as chromium-based reagents (e.g., tert-butyl chromate), which can lead to the formation of unwanted byproducts and pose significant purification challenges.[1] The reaction may also stall at the intermediate alcohol stage (nootkatols) without complete oxidation to the desired ketone, nootkatone.[1] Key factors to investigate include:

  • Choice of Oxidant: The oxidizing agent's selectivity and reactivity are critical. While effective, chromium-based reagents are highly toxic.[2] Peroxides with metal catalysts (e.g., tert-butyl hydroperoxide with Cu, Co, or V catalysts) can be effective but may also lead to over-oxidation.[2] A greener and more selective option is the use of hydrogen peroxide with an amphiphilic molybdate (B1676688) catalyst.[1][3]

  • Reaction Temperature: Higher temperatures can promote over-oxidation and the formation of undesired byproducts. It is often advantageous to conduct the reaction at a lower temperature for a more extended period.[2]

  • Solvent: The choice of solvent can impact the solubility of reagents and the stability of reaction intermediates.[2]

  • Catalyst Activity: For heterogeneous catalysts, ensure proper activation and prevent poisoning from impurities in the starting material or solvent.[2]

  • pH Control: Maintaining the pH in the range of 9-10 can minimize the formation of nootkatol (B1220673) as a byproduct.[1][3]

Q2: I am observing a significant amount of unreacted (+)-valencene. How can I improve the conversion rate?

A2: Low conversion of valencene can be addressed by:

  • Incremental Reagent Addition: For reactions using hydrogen peroxide, add the oxidant in batches. Monitor the reaction's progress, for instance, by observing a color change, and add subsequent batches as the previous one is consumed.[1][4]

  • Optimizing Temperature: Ensure the reaction temperature is optimal for the chosen catalytic system. For the H₂O₂/molybdate system, a temperature of 30°C during H₂O₂ addition, followed by an increase to 50°C for the final conversion, is recommended.[4]

  • Vigorous Stirring: Maintain efficient agitation to ensure a homogenous mixture, which is particularly crucial in multiphase systems.[4]

  • Purity of Starting Material: Use high-purity valencene, as impurities can inhibit the catalyst and reduce reaction efficiency.[4]

Q3: The separation of nootkatone from the reaction mixture is proving difficult and leading to product loss. What are the best practices for purification?

A3: Purifying nootkatone from complex reaction mixtures, which may contain structurally similar compounds like unreacted valencene and nootkatols, can be challenging.[1][2]

  • Column Chromatography: While a standard method, complete separation from valencene using silica (B1680970) gel can be difficult due to their similar polarities. Careful optimization of the eluent system is necessary.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating and purifying nootkatone from complex mixtures like fermentation broths and essential oils.[2][5]

  • Extraction from Microemulsions: In some modern protocols, the addition of a solvent like diethyl ether after the reaction can create a three-phase microemulsion, which allows for the easy separation of the organic phase containing the nootkatone.[1][3]

II. Total Synthesis from (−)-β-Pinene

The total synthesis of (+)-nootkatone from (−)-β-pinene is a well-established, multi-step route that presents its own set of challenges, particularly in stereoselective steps.[2] Early total syntheses reported overall yields in the range of 11-14%, though optimizations have increased this to around 33%.[1][3]

Q1: My Grignard reaction to form the tertiary alcohol is resulting in a low yield. What are the common causes and solutions?

A1: The Grignard reaction is highly sensitive and prone to low yields. Common issues and their solutions include:

  • Poor Quality of Reagents and Glassware: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[2]

  • Initiation Problems: If the reaction fails to start, activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be required for initiation, but be prepared to cool the reaction if it becomes too exothermic.[2]

  • Side Reactions: The primary side reaction is Wurtz coupling. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide.[2]

Q2: I am observing poor stereoselectivity in the anionic oxy-Cope rearrangement. How can this be improved?

A2: The anionic oxy-Cope rearrangement is a critical step for establishing the desired stereochemistry. Poor stereoselectivity can often be attributed to:

  • Incomplete Deprotonation: The rearrangement is significantly accelerated upon deprotonation of the hydroxyl group. Ensure a sufficiently strong base (e.g., potassium hydride) is used and allow adequate time for complete alkoxide formation before thermal rearrangement.[2]

Quantitative Data Summary

The following tables summarize reported yields for various nootkatone synthesis methods.

Table 1: Comparison of Yields for Allylic Oxidation of Valencene

Oxidation MethodOxidizing Agent(s)Reported YieldKey Remarks
Traditional Oxidationtert-butyl chromate~67%Utilizes a carcinogenic reagent.[1]
Traditional OxidationSodium dichromate~45%Involves hazardous heavy metals.[1]
Peracetate Oxidationtert-butyl peracetate / Chromic acid~47%Requires an additional, hazardous oxidant for the intermediate.[1]
PhotooxidationO₂, Methylene Blue~13%Lower yield reported in a specific study.[1][6]
One-Pot CatalysisH₂O₂, Amphiphilic Molybdate Ions46.5%Greener oxidant; simplified product recovery.[1][3]

Table 2: Comparison of Yields for Biocatalytic Conversion of Valencene

BiocatalystProduct Concentration (mg/L)Conversion YieldKey Remarks
Green Algae (Chlorella sp.)320>80%High efficiency reported under mild conditions.[1]
Fungi (Mucor sp.)32882%Effective whole-cell conversion.[1][7]
Fungi (B. dothidea)168 - 33642 - 84%Pathogenic fungi also demonstrate high conversion rates.[1][7]
Yeast (Y. lipolytica)852.3-Utilized a partitioning bioreactor to overcome product inhibition.[1][7]
Purified Enzyme (Laccase)1,100-High product concentration achieved with an isolated enzyme.[1][7]
Engineered Yeast (S. cerevisiae)1,020-De novo synthesis from glucose in a fed-batch fermentation.[1][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of (+)-Nootkatone from (+)-Valencene via Dark Singlet Oxygenation

This protocol is adapted from a greener approach to the allylic oxidation of valencene.[2][3]

Materials:

Procedure:

  • In a glass tube, combine (+)-valencene (0.5 mmol), [DiC₈]₂MoO₄ (0.25 mmol), aqueous NH₃ solution (30 µL), and H₂O₂ (1.0 mmol, 58 µL of a 50 wt. % solution).

  • Stir the reaction mixture at 30°C. The mixture will turn a red color.

  • As the red color fades, add another batch of H₂O₂ (1.0 mmol). Repeat this process until the conversion of (+)-valencene is complete (typically a total of 15 batches).

  • Once valencene is consumed, incubate the reaction mixture at 50°C for several hours to ensure the complete formation of nootkatone.

  • Cool the solution to room temperature and add 6 mL of diethyl ether. A three-phase microemulsion system will spontaneously form.

  • Separate the organic phase. Extract the middle phase microemulsion two more times with 6 mL of diethyl ether each.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of Nootkatone using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a published method for the purification of nootkatone.[5][9]

Materials:

  • Crude nootkatone extract

  • n-hexane

  • Methanol

  • Water

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methanol/water (5:4:1, v/v/v).

  • HSCCC Procedure:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed of the apparatus to 850 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

    • Once the system has reached hydrodynamic equilibrium, inject the crude nootkatone sample (dissolved in a small volume of the lower phase).

    • Monitor the effluent with a UV detector.

    • Collect fractions and analyze them by GC-MS to identify the fractions containing pure nootkatone.

Visualizations

G Troubleshooting Low Nootkatone Yield start Low Nootkatone Yield synthesis_type Which Synthesis Route? start->synthesis_type valencene_oxidation Valencene Oxidation synthesis_type->valencene_oxidation Oxidation total_synthesis Total Synthesis (from β-Pinene) synthesis_type->total_synthesis Total Synthesis valencene_issue Issue? valencene_oxidation->valencene_issue total_synthesis_issue Key Problem Step? total_synthesis->total_synthesis_issue low_conversion Low Conversion of Valencene valencene_issue->low_conversion Conversion poor_selectivity Poor Selectivity / Byproducts valencene_issue->poor_selectivity Selectivity purification_problem Purification Difficulty valencene_issue->purification_problem Purification solution_low_conversion Check: - Oxidant amount (add incrementally) - Temperature (optimize) - Stirring (ensure vigorous) - Valencene purity low_conversion->solution_low_conversion solution_poor_selectivity Check: - Oxidant choice (use selective agent) - Temperature (lower if needed) - pH (maintain 9-10 for H₂O₂) - Catalyst activity poor_selectivity->solution_poor_selectivity solution_purification Use: - Optimized column chromatography - High-Speed Counter-Current  Chromatography (HSCCC) - Microemulsion separation purification_problem->solution_purification grignard_issue Low Yield in Grignard Reaction total_synthesis_issue->grignard_issue Grignard oxycope_issue Poor Stereoselectivity in Anionic Oxy-Cope total_synthesis_issue->oxycope_issue Oxy-Cope solution_grignard Check: - Reagent/glassware quality (anhydrous) - Reaction initiation (use activators) - Side reactions (slow addition) grignard_issue->solution_grignard solution_oxycope Ensure: - Complete deprotonation  (strong base, sufficient time) oxycope_issue->solution_oxycope

Caption: Troubleshooting workflow for low Nootkatone yield.

G Experimental Workflow: One-Pot Synthesis of Nootkatone from Valencene start Start combine_reagents Combine Valencene, Catalyst, NH₃, and initial H₂O₂ start->combine_reagents react_30c Stir at 30°C combine_reagents->react_30c color_fades Red color fades? react_30c->color_fades add_h2o2 Add another batch of H₂O₂ color_fades->add_h2o2 Yes valencene_consumed Valencene consumed? color_fades->valencene_consumed No add_h2o2->react_30c valencene_consumed->color_fades No incubate_50c Incubate at 50°C for several hours valencene_consumed->incubate_50c Yes cool_add_ether Cool to RT and add Diethyl Ether incubate_50c->cool_add_ether separate_phases Separate Organic Phase cool_add_ether->separate_phases extract_microemulsion Extract Middle Phase Microemulsion (2x) separate_phases->extract_microemulsion combine_evaporate Combine Organic Phases and Evaporate extract_microemulsion->combine_evaporate end Crude Nootkatone combine_evaporate->end

Caption: Experimental workflow for Nootkatone synthesis.

References

Technical Support Center: Navigating Nootkatin Stability and Degradation in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nootkatin, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during the formulation of this compound-based products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in formulations?

A1: this compound, also known as Nootkatone, is a naturally occurring sesquiterpenoid found in sources like grapefruit and Alaska yellow cedar.[1] It is a valuable compound in the pharmaceutical, cosmetic, and food industries due to its distinct aroma and biological activities, including insect-repellent properties.[2][3] However, this compound is inherently unstable and susceptible to degradation from environmental factors such as light, heat, and oxygen.[4] This degradation can lead to a loss of efficacy, changes in sensory profile, and the formation of undesirable byproducts, making stability a critical consideration in formulation development.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are photodegradation (degradation due to light exposure), thermal degradation (degradation due to heat), and oxidation (degradation due to interaction with oxygen).[4] Its high volatility can also contribute to a decrease in concentration in the final product.[4]

Q3: How does light exposure affect this compound stability?

A3: this compound is known to be sensitive to light. Photodegradation is a significant issue that can lead to the formation of various degradation products, altering the compound's chemical structure and properties.[4] Studies on the photolysis of Nootkatone have identified a major degradation product, termed "photonootkatone."[5]

Q4: What is the impact of temperature on this compound formulations?

A4: Elevated temperatures can accelerate the degradation of this compound through thermal degradation and by increasing the rate of oxidation.[4] It is recommended to store this compound and its formulations in a cool environment to minimize degradation.

Q5: How does pH influence the stability of this compound in aqueous formulations?

A5: While specific data on the effect of pH on this compound degradation is limited, many compounds of a similar class are susceptible to hydrolysis, particularly under alkaline conditions. Therefore, it is advisable to maintain a neutral or slightly acidic pH in aqueous this compound formulations to minimize potential degradation.[4]

Q6: Can antioxidants be used to enhance this compound's stability?

A6: Yes, incorporating antioxidants can help protect this compound from oxidative degradation. While this compound itself has some antioxidant properties, the addition of common antioxidants used in pharmaceutical and cosmetic formulations, such as butylated hydroxytoluene (BHT) and vitamin E, can provide enhanced stability.[4]

Troubleshooting Guide

Issue 1: My this compound formulation is losing its characteristic grapefruit-like aroma and efficacy over a short period.

  • Possible Cause: This is likely due to the degradation of this compound, which can be caused by exposure to light, heat, or oxygen. The high volatility of this compound may also lead to a decrease in its concentration.[4] A change in odor is a key indicator of chemical degradation, as the breakdown products will have different scent profiles.[4]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure your formulation is stored in a cool, dark place. Manufacturer specifications for some this compound products recommend storage for 12 months in full, closed, airtight containers, away from light and heat sources.[6][7][8]

    • Evaluate Packaging: If your formulation is in a transparent container, switch to opaque or amber-colored packaging to protect it from light.

    • Consider Encapsulation: Microencapsulation, particularly with cyclodextrins, has been shown to significantly improve the photostability and thermal stability of this compound, as well as reduce its volatility.[2][9]

    • Incorporate Antioxidants: If not already included, consider adding an appropriate antioxidant to your formulation to prevent oxidative degradation.

Issue 2: I am observing precipitation or phase separation in my liquid this compound formulation.

  • Possible Cause: this compound has low aqueous solubility.[2] Changes in temperature or solvent composition can lead to it precipitating out of solution. Degradation of this compound or other formulation components could also potentially lead to changes in solubility and phase separation.

  • Troubleshooting Steps:

    • Solubility Enhancement: Consider using techniques to improve the solubility of this compound. Encapsulation in cyclodextrins is a well-documented method for enhancing its aqueous solubility.[2][9]

    • Formulate as an Emulsion: For aqueous-based systems, creating an oil-in-water (O/W) nanoemulsion can improve the dispersibility of this compound and enhance its stability.

    • Check Excipient Compatibility: Ensure that all excipients in your formulation are compatible with this compound and with each other under the intended storage conditions.

Issue 3: How can I quantitatively assess the stability of my this compound formulation?

  • Solution: A stability-indicating analytical method is required to accurately quantify the amount of this compound remaining in your formulation over time and to detect the presence of any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and effective technique for this purpose.

  • Recommended Approach:

    • Develop a Stability-Indicating HPLC Method: This method should be able to separate the this compound peak from any potential degradation products and from other excipients in the formulation.

    • Conduct a Stability Study: Store your formulation under controlled conditions (e.g., different temperatures and light exposures) and analyze samples at specific time points using your validated HPLC method.

    • Analyze the Data: Plot the concentration of this compound over time to determine its degradation rate under different conditions.

Quantitative Data on this compound Stabilization

The following tables summarize quantitative data from studies on this compound stabilization, demonstrating the effectiveness of encapsulation techniques.

Table 1: Effect of Encapsulation on this compound Photostability

Formulation TypeLight Exposure DurationThis compound Retention (%)
Emulsifiable Formulation1 hour26
Lignin-Encapsulated1 hour92

Table 2: Effect of Encapsulation on this compound Volatility

Formulation TypeTime in Closed SystemThis compound Vapor Collected (%)
Emulsifiable Formulation24 hours40
Lignin-Encapsulated24 hours15

Key Experimental Protocols

Below are detailed methodologies for common this compound stabilization and analysis techniques.

Protocol 1: Microencapsulation of this compound with β-Cyclodextrin (Co-precipitation Method)

  • Objective: To prepare a stable, solid inclusion complex of this compound and β-cyclodextrin to enhance photostability and reduce volatility.

  • Materials:

    • This compound

    • β-Cyclodextrin

    • Distilled water

    • Ethanol

    • Magnetic stirrer with heating plate

    • Beakers

    • Filter paper

    • Vacuum filtration apparatus

    • Oven

  • Methodology:

    • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with this compound. Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.

    • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.

    • Complex Formation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution while continuously stirring.

    • Crystallization: Continue stirring the mixture at 60°C for 2 hours, then slowly cool the solution to room temperature while stirring. Further, cool the mixture to 4°C and leave it overnight to allow for the precipitation of the inclusion complex.

    • Isolation of Complex: Collect the precipitate by vacuum filtration.

    • Washing: Wash the collected solid with a small amount of cold distilled water to remove any surface-adhered, uncomplexed this compound.

    • Drying: Dry the resulting powder in an oven at 50°C until a constant weight is achieved.

    • Characterization: Analyze the dried powder for this compound content and encapsulation efficiency using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability Testing of this compound in a Beverage Formulation using HPLC-UV

  • Objective: To assess the degradation of this compound in a beverage over time when exposed to elevated temperature and light.

  • Materials:

    • Beverage containing a known concentration of this compound

    • Control beverage (without this compound)

    • Environmental chambers (for controlled temperature and light exposure)

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Syringe filters (0.45 µm)

  • Methodology:

    • Sample Storage: Divide the this compound-containing beverage into separate, sealed containers. Store the containers under different conditions:

      • Refrigerated (4°C, protected from light)

      • Room temperature (25°C, protected from light)

      • Elevated temperature (40°C, protected from light)

      • Room temperature (25°C, with controlled light exposure)

    • Sample Collection: Pull samples from each storage condition at specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

    • Quantitative Analysis (HPLC-UV):

      • Sample Preparation: Degas the beverage sample by sonication. Filter the sample through a 0.45 µm syringe filter.

      • HPLC Conditions:

        • Column: C18 reverse-phase column.

        • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

        • Flow Rate: 1.0 mL/min.

        • Injection Volume: 20 µL.

        • Detection Wavelength: 235 nm.

      • Calibration: Prepare a series of this compound standards of known concentrations and generate a calibration curve.

      • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

    • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the key concepts and workflows for understanding and addressing this compound stability.

This compound This compound Degradation Degradation Products This compound->Degradation Thermal Degradation This compound->Degradation Oxidative Degradation Photonootkatone Photonootkatone This compound->Photonootkatone Photodegradation Light Light Light->this compound Heat Heat Heat->this compound Oxygen Oxygen Oxygen->this compound

Major degradation pathways of this compound.

cluster_formulation Formulation Development cluster_strategies Stabilization Strategies Start Unstable this compound Formulation Identify Identify Instability (e.g., loss of efficacy, odor change) Start->Identify Select Select Stabilization Strategy Identify->Select Implement Implement Strategy Select->Implement Encapsulation Microencapsulation (e.g., Cyclodextrins) Select->Encapsulation Antioxidants Add Antioxidants (e.g., BHT, Vitamin E) Select->Antioxidants Packaging Use Opaque Packaging Select->Packaging pH_Control Control pH (Neutral/Slightly Acidic) Select->pH_Control Test Conduct Stability Testing (HPLC) Implement->Test Test->Identify If unstable Stable Stable this compound Formulation Test->Stable

Workflow for stabilizing this compound formulations.

Start Prepare this compound-containing Beverage Store Store Samples under Controlled Conditions (Temp, Light) Start->Store Sample Collect Samples at Predetermined Time Intervals Store->Sample Prepare Prepare Samples for Analysis (Degas, Filter) Sample->Prepare HPLC HPLC-UV Analysis Prepare->HPLC Quantify Quantify this compound Concentration using Calibration Curve HPLC->Quantify Analyze Analyze Data: Plot Concentration vs. Time Quantify->Analyze End Determine Degradation Kinetics Analyze->End

Experimental workflow for stability testing.

References

Troubleshooting common problems in Nootkatin biosynthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nootkatone (B190431) biosynthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My engineered microbial strain is producing very low yields of (+)-nootkatone. What are the potential causes and how can I troubleshoot this?

A1: Low nootkatone yields are a common issue and can stem from several bottlenecks in the biosynthetic pathway. Here’s a step-by-step troubleshooting guide:

  • Inefficient Precursor Supply: The production of the precursor, farnesyl pyrophosphate (FPP), is often a limiting factor.

    • Solution: Enhance the mevalonate (B85504) (MVA) pathway. This can be achieved by overexpressing key enzymes such as a truncated form of HMG-CoA reductase (tHMG1) and farnesyl diphosphate (B83284) synthase (ERG20).[1] Down-regulating competing pathways, such as the sterol biosynthesis pathway by knocking out or down-regulating the squalene (B77637) synthase gene (ERG9), can also redirect carbon flux towards FPP and subsequently nootkatone.[1]

  • Low Catalytic Efficiency of Pathway Enzymes: The heterologously expressed enzymes may have low activity in your host organism.

    • Solution 1 (Valencene Synthase): The conversion of FPP to (+)-valencene, catalyzed by valencene (B1682129) synthase (e.g., CnVS from Callitropsis nootkatensis), is a critical step.[1] Ensure the codon usage of your synthase gene is optimized for your expression host. Protein engineering of the valencene synthase can also improve its catalytic efficiency.

    • Solution 2 (Cytochrome P450 System): The oxidation of (+)-valencene to β-nootkatol is often a major bottleneck due to the low catalytic efficiency of the cytochrome P450 monooxygenase (P450) and its reductase partner (CPR).[2] Screening different P450s and CPRs or engineering them for improved activity can be beneficial. Systematically optimizing the expression ratio of the P450 (e.g., HPO from Hyoscyamus muticus) and its corresponding CPR (e.g., AtCPR from Arabidopsis thaliana) can significantly enhance conversion.[3]

    • Solution 3 (Dehydrogenase): The final oxidation of β-nootkatol to (+)-nootkatone can be inefficient.

      • Solution: Screen for and overexpress efficient dehydrogenases. Short-chain dehydrogenase/reductase (SDR) family enzymes, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have been shown to effectively catalyze this step.[1]

  • Substrate or Product Toxicity: High concentrations of (+)-valencene or (+)-nootkatone can be toxic to microbial cells, inhibiting growth and enzyme function.

    • Solution: Implement a two-phase fermentation system by adding an organic solvent (e.g., n-dodecane) to the culture medium. This can sequester the hydrophobic products, reducing their toxic effects on the cells.

Q2: I am observing an accumulation of the intermediate β-nootkatol, but very little (+)-nootkatone. How can I improve the conversion?

A2: This indicates that the final oxidation step is the primary bottleneck. The key is to enhance the dehydrogenase activity in your system.

  • Troubleshooting Steps:

    • Verify Dehydrogenase Expression: Confirm that your chosen dehydrogenase is being expressed and is active. You can do this via SDS-PAGE and an in vitro enzyme assay if a purified standard is available.

    • Screen for More Efficient Dehydrogenases: The native alcohol dehydrogenases of the host (e.g., S. cerevisiae) may not be efficient. As mentioned, screening and overexpressing potent SDRs like ZSD1 or ABA2 can significantly improve the conversion of β-nootkatol to (+)-nootkatone.[1]

    • Cofactor Availability: Ensure that the cellular environment has a sufficient supply of the necessary cofactors for the dehydrogenase, which is typically NAD+ or NADP+.

Q3: My microbial culture is growing poorly after inducing the expression of the nootkatone pathway genes. What could be the issue?

A3: Poor growth upon induction often points to metabolic burden or toxicity.

  • Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the host cells, diverting resources from essential processes like growth.

    • Solution: Use promoters of varying strengths to balance the expression levels of the pathway genes. A tightly controlled inducible promoter system can also help by allowing the cells to reach a sufficient density before pathway induction.

  • Toxicity of Intermediates: Accumulation of certain intermediates in the MVA pathway can be toxic to the cells.

    • Solution: Fine-tune the expression of the MVA pathway genes to avoid the excessive buildup of any single intermediate.

  • Product Toxicity: As mentioned in A1, the final products can be toxic.

    • Solution: Use a two-phase fermentation to remove the product from the vicinity of the cells.

Quantitative Data on Nootkatone and Valencene Production in Engineered Yeast

The following table summarizes key quantitative data from various studies on the microbial production of (+)-nootkatone and its precursor, (+)-valencene, in engineered Saccharomyces cerevisiae. This allows for a clear comparison of different engineering strategies and their outcomes.

Yeast SpeciesKey Genetic ModificationsFermentation ScaleProductTiter (mg/L)
Saccharomyces cerevisiaeOverexpression of CnVS, HPO, ZSD1; MVA pathway engineering.[1]Shake Flask(+)-Nootkatone59.78
Saccharomyces cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVS(M560L).Bioreactor(+)-Nootkatone804.96
Saccharomyces cerevisiaeSystematic optimization of HPO-CPR pairing and metabolic engineering.[2]Fed-batch Fermentation(+)-Nootkatone2,390
Saccharomyces cerevisiaeMVA pathway engineering (tHMG1 overexpression, ERG9 downregulation), CnVS-ERG20 fusion protein.[1]Shake Flask(+)-Valencene217.95
Saccharomyces cerevisiaeGene screening, protein engineering, and biosynthetic pathway optimization.[4]Fed-batch Fermentation(+)-Valencene16,600

Visualizing the Nootkatone Biosynthesis Pathway and Experimental Workflows

Nootkatone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP ERG20 DMAPP->GPP GPP->FPP ERG20 Valencene (+)-Valencene FPP->Valencene Valencene Synthase (e.g., CnVS) Sterols Sterols FPP->Sterols ERG9 Nootkatol β-Nootkatol Valencene->Nootkatol P450/CPR (e.g., HPO/AtCPR) Nootkatone (+)-Nootkatone Nootkatol->Nootkatone Dehydrogenase (e.g., ZSD1)

Caption: Engineered Nootkatone Biosynthetic Pathway in S. cerevisiae.

Troubleshooting_Workflow start Low Nootkatone Yield check_precursor Analyze Precursor (FPP) Supply start->check_precursor enhance_mva Enhance MVA Pathway (Overexpress tHMG1, ERG20) check_precursor->enhance_mva Low check_enzymes Check Enzyme Efficiency check_precursor->check_enzymes Adequate enhance_mva->check_enzymes downregulate_erg9 Downregulate Competing Pathway (e.g., ERG9) downregulate_erg9->check_enzymes optimize_vs Optimize Valencene Synthase check_enzymes->optimize_vs Low Valencene optimize_p450 Optimize P450/CPR System check_enzymes->optimize_p450 Low Nootkatol optimize_dh Screen/Overexpress Dehydrogenase check_enzymes->optimize_dh Nootkatol Accumulation check_toxicity Assess Substrate/Product Toxicity check_enzymes->check_toxicity Adequate optimize_vs->check_toxicity optimize_p450->check_toxicity optimize_dh->check_toxicity two_phase Implement Two-Phase Fermentation check_toxicity->two_phase High end Improved Nootkatone Yield check_toxicity->end Low two_phase->end FPP_supply Redirect Carbon Flux

Caption: Troubleshooting workflow for low nootkatone yield.

Detailed Experimental Protocols

Protocol 1: Heterologous Expression of Nootkatone Biosynthesis Pathway in Saccharomyces cerevisiae

This protocol provides a general framework for expressing the nootkatone biosynthetic pathway in S. cerevisiae.

1. Plasmid Construction:

  • Synthesize the genes for (+)-valencene synthase (e.g., from Callitropsis nootkatensis), a cytochrome P450 monooxygenase (e.g., HPO from Hyoscyamus muticus), a cytochrome P450 reductase (e.g., ATR1 from Arabidopsis thaliana), and a dehydrogenase (e.g., ZSD1 from Zingiber zerumbet). Codon-optimize the genes for S. cerevisiae.
  • Clone these genes into yeast expression vectors under the control of strong constitutive promoters (e.g., TDH3, TEF1) or inducible promoters (e.g., GAL1). It is advisable to assemble the genes into one or more plasmids.

2. Yeast Transformation:

  • Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., CEN.PK or BY4741) using the lithium acetate (B1210297)/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
  • Select for transformants on appropriate synthetic defined (SD) agar (B569324) plates lacking the auxotrophic marker(s) of the plasmid(s).

3. Cultivation and Induction:

  • Inoculate a single colony of the recombinant yeast into 5 mL of selective SD medium and grow overnight at 30°C with shaking (200-250 rpm).
  • Use this starter culture to inoculate a larger volume of appropriate growth medium (e.g., YPD for biomass accumulation).
  • If using inducible promoters, once the culture reaches a desired optical density (e.g., OD600 of 1.0), add the inducer (e.g., galactose to a final concentration of 2%).
  • For two-phase fermentation, add a sterile organic solvent (e.g., n-dodecane) to the culture medium (e.g., 10-20% v/v).

4. Fermentation:

  • Continue the fermentation for 48-120 hours at a suitable temperature (e.g., 25-30°C).

Protocol 2: Extraction and Quantification of Nootkatone and Valencene by GC-MS

This protocol details the extraction of nootkatone and its precursor from the fermentation culture and subsequent analysis.

1. Sample Preparation and Extraction:

  • If using a two-phase system, centrifuge the culture to separate the phases and collect the organic layer (e.g., n-dodecane).
  • If not using a two-phase system, extract the whole culture broth with an equal volume of an organic solvent such as ethyl acetate or hexane. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases. Collect the organic (upper) layer.
  • Dry the collected organic phase over anhydrous sodium sulfate.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
  • GC Parameters:
  • Injector Temperature: 250°C[5]
  • Injection Volume: 1 µL
  • Split Ratio: 20:1[5]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp up to 180°C at 5°C/min.
  • Ramp up to 280°C at 20°C/min, hold for 5 minutes.[5]
  • MS Parameters:
  • Ion Source Temperature: 230°C[5]
  • Ionization Mode: Electron Impact (EI) at 70 eV.[5]
  • Scan Range: m/z 40-400.[5]

3. Data Analysis:

  • Identify (+)-valencene and (+)-nootkatone by comparing their retention times and mass spectra with those of authentic standards.
  • Quantify the compounds by creating a standard curve with known concentrations of purified (+)-valencene and (+)-nootkatone. An internal standard can be used for more accurate quantification.

References

Technical Support Center: Enhancing the Photostability of Nootkatin in Insect Repellent Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the photostability of nootkatin in insect repellent formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, offer detailed experimental protocols, and present relevant data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the photostability of this compound a concern in insect repellent products?

A1: this compound, a natural sesquiterpenoid, is susceptible to degradation when exposed to ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of its insect repellent efficacy, reducing the product's shelf-life and effectiveness over time. Ensuring photostability is crucial for developing long-lasting and reliable insect repellent formulations.

Q2: What are the primary strategies to enhance the photostability of this compound?

A2: The most effective strategy to protect this compound from photodegradation is encapsulation. This technique involves entrapping this compound molecules within a protective matrix, shielding them from direct exposure to UV light. Common encapsulation methods include the use of cyclodextrins and lignin-based microencapsulation. Additionally, incorporating UV-absorbing compounds into the formulation and using opaque packaging can provide further protection.

Q3: How does encapsulation with cyclodextrins improve this compound's photostability?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate hydrophobic molecules like this compound, forming an inclusion complex. This complex provides a physical barrier that protects the this compound from UV degradation and can also improve its water solubility and thermal stability.[1]

Q4: What is the mechanism of action of this compound as an insect repellent?

A4: Nootkatone, a closely related compound, is known to act on the octopamine (B1677172) receptors in insects. By targeting the α-adrenergic type 1 octopamine receptor (PaOA1), it triggers a cascade of biochemical events that lead to the rapid incapacitation and mortality of susceptible arthropods. This activation results in fatal spasms, making it an effective insect repellent and acaricide.

Q5: Are there any analytical methods to quantify the degradation of this compound in my formulations?

A5: Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the concentration of this compound and its degradation products. A stability-indicating HPLC method that can separate the parent compound from its degradants is essential for accurate analysis. UV-Vis spectrophotometry can also be used to monitor the degradation by observing changes in the absorbance spectrum over time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low residual activity of this compound in bioassays. High volatility of unformulated this compound or significant photodegradation.Implement encapsulation techniques such as cyclodextrin (B1172386) inclusion complexes or lignin-based microencapsulation to control release and improve photostability.
Inconsistent results in photostability assays. Variation in experimental conditions such as light intensity, temperature, or sample preparation.Standardize the experimental setup. Use a calibrated photostability chamber with controlled light intensity and temperature. Ensure consistent sample preparation and handling procedures.
The chosen photostabilizer (e.g., encapsulating agent) is not effective. Incompatible stabilizer, insufficient concentration, or an ineffective encapsulation method.Screen a panel of different encapsulating agents or photostabilizers. Optimize the concentration of the stabilizer and the parameters of the encapsulation process (e.g., molar ratio, temperature, stirring speed).
Formation of unexpected peaks in HPLC analysis after UV exposure. Interaction between this compound and formulation excipients leading to new degradation products, or secondary degradation of initial photoproducts.Analyze a placebo formulation (without this compound) under the same light conditions to identify any excipient-related degradation. Conduct a time-course study to monitor the formation and disappearance of degradation products.
Poor recovery of this compound from the formulation during analytical testing. Strong binding of this compound to the formulation matrix or degradation during the extraction process.Optimize the extraction method. Try different solvents or extraction techniques (e.g., sonication, vortexing). Ensure the extraction process is performed away from light to prevent further degradation.

Quantitative Data Presentation

The following table summarizes the impact of encapsulation on the photostability of this compound.

FormulationUV Exposure Duration (minutes)This compound Degradation (%)
Unencapsulated this compound6096%
Encapsulated this compound6063%

Data sourced from studies on nootkatone, a closely related sesquiterpenoid.[1]

Experimental Protocols

Protocol 1: Photostability Testing of this compound Formulations

Objective: To assess the photostability of this compound in a given formulation under controlled UV irradiation.

Materials:

  • This compound formulation

  • Control formulation (without photostabilizers)

  • Quartz cuvettes or other UV-transparent containers

  • Photostability chamber with a calibrated UV light source (e.g., xenon lamp)

  • HPLC system with a UV detector

  • UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Prepare solutions of the this compound formulation and the control formulation in a suitable solvent. Transfer the solutions to quartz cuvettes. Prepare a dark control for each formulation by wrapping the cuvette in aluminum foil.

  • UV Exposure: Place the samples (including dark controls) in the photostability chamber. Expose the samples to a controlled dose of UV radiation. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2]

  • Sample Analysis (HPLC): At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from each sample. Analyze the concentration of this compound using a validated, stability-indicating HPLC method.

  • Sample Analysis (UV-Vis): Alternatively, monitor the degradation by scanning the UV-Vis spectrum of the samples at different time points. A decrease in the absorbance at this compound's λmax indicates degradation.[3][4]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0) and the dark control. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Encapsulation of this compound with β-Cyclodextrin

Objective: To prepare a this compound-β-cyclodextrin inclusion complex to enhance photostability.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Distilled water

  • Magnetic stirrer with a hotplate

  • Filtration apparatus

  • Oven

Methodology:

  • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with this compound. Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.[5]

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.[5]

  • Complex Formation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution while stirring continuously.[5]

  • Crystallization: Continue stirring the mixture at 60°C for 2 hours, then allow it to cool slowly to room temperature while still stirring. A precipitate of the inclusion complex will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol. Dry the complex in an oven at 50°C to a constant weight.

  • Characterization: Determine the encapsulation efficiency and loading capacity of the complex using HPLC or UV-Vis spectrophotometry.

Visualizations

Photodegradation_Pathway This compound This compound Excited_this compound Excited State this compound* This compound->Excited_this compound UV Light (hν) Intermediates Reactive Intermediates Excited_this compound->Intermediates Intersystem Crossing / Rearrangement Degradation_Products Degradation Products (Loss of Efficacy) Intermediates->Degradation_Products Oxidation / Isomerization

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_exposure UV Exposure cluster_analysis Analysis Formulation Prepare this compound Formulation UV_Chamber Expose samples in Photostability Chamber Formulation->UV_Chamber Control Prepare Control (No Stabilizer) Control->UV_Chamber Dark_Control Prepare Dark Control Dark_Control->UV_Chamber Sampling Sample at Time Intervals UV_Chamber->Sampling HPLC HPLC/UV-Vis Analysis Sampling->HPLC Data Data Analysis & Kinetics HPLC->Data

Caption: Workflow for photostability testing of this compound.

References

Technical Support Center: Strategies to Improve Nootkatone Enzymatic Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of available scientific literature on the specific enzymatic synthesis of Nootkatin, this technical support center focuses on strategies to improve the efficiency of the enzymatic synthesis of its direct precursor, (+)-Nootkatone , from (+)-valencene. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for converting (+)-valencene to (+)-nootkatone?

The enzymatic conversion of (+)-valencene to (+)-nootkatone is typically a two-step oxidation process.[1][2] The first step involves the regioselective allylic hydroxylation of (+)-valencene to form the intermediate, nootkatol (B1220673).[1][2] This is followed by the oxidation of nootkatol to (+)-nootkatone.[1][2] The key enzymes involved in this biotransformation include:

  • Cytochrome P450 Monooxygenases (CYPs/P450s): These are the most commonly used enzymes for the initial hydroxylation of (+)-valencene.[1][3][4] Engineered P450s, such as variants of P450 BM3 from Bacillus megaterium, have shown improved activity.[2]

  • Alcohol Dehydrogenases (ADHs): ADHs are crucial for the second step, oxidizing nootkatol to nootkatone (B190431).[2]

  • Laccases and Peroxidases: Laccases and dye-decolorizing peroxidases have also been shown to catalyze the conversion of (+)-valencene to (+)-nootkatone.[1]

  • Lipoxygenases: These enzymes are another class that can be employed for the oxidation of (+)-valencene.[1]

Q2: What are the common microbial hosts used for whole-cell biotransformation of (+)-valencene?

Whole-cell biotransformation is a popular approach as it can provide a cellular environment with necessary cofactors. Common hosts include:

  • Fungi: Various fungal strains, such as Mucor sp., Botryosphaeria dothidea, and Yarrowia lipolytica, have been effectively used.[5] Y. lipolytica is particularly noted for its ability to produce high titers of nootkatone.[1]

  • Yeast: Saccharomyces cerevisiae and Pichia pastoris are frequently engineered to express the necessary enzymes for nootkatone production.[1][4]

  • Bacteria: Escherichia coli is often used as a host for expressing recombinant P450s and other enzymes.[1][4]

  • Microalgae: Green algae like Chlorella species have also been utilized for this biotransformation.[5]

Q3: How can the efficiency of the enzymatic cascade be improved?

Several strategies can be employed to enhance the efficiency of the multi-enzyme cascade for nootkatone synthesis:

  • Enzyme Fusion: Fusing the P450 monooxygenase and an alcohol dehydrogenase into a single bifunctional construct can improve cofactor regeneration and increase product yields.[2]

  • Metabolic Engineering: Modifying the host's metabolic pathways to increase the precursor supply (farnesyl pyrophosphate) and redirect metabolic flux towards valencene (B1682129) and subsequently nootkatone can significantly boost production.[3]

  • Cofactor Regeneration: Implementing an efficient cofactor regeneration system is critical, especially for P450 and ADH-catalyzed reactions.[2]

  • Process Optimization: Optimizing reaction conditions such as temperature, pH, and substrate feeding can enhance enzyme activity and stability.[6]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield of Nootkatone Inefficient initial hydroxylation: The P450 monooxygenase may have low activity or stability.- Screen for more robust P450 variants or perform protein engineering. - Optimize codon usage of the enzyme gene for the expression host. - Ensure adequate cofactor (NADPH) supply and regeneration.[2]
Incomplete oxidation of nootkatol: The alcohol dehydrogenase may be a bottleneck.- Co-express a suitable ADH with high activity towards nootkatol. - Consider enzyme fusion of the P450 and ADH to improve substrate channeling.[2]
Enzyme Inactivity or Instability Suboptimal reaction conditions: Temperature, pH, or buffer composition may not be ideal for the enzymes.- Determine the optimal temperature and pH for the specific enzymes used.[6] - Screen different buffer systems for improved enzyme stability and activity.
Presence of inhibitors: Components in the reaction mixture or byproducts may inhibit enzyme activity.- Identify and remove potential inhibitors. - Consider using a whole-cell system where the cellular environment can protect the enzymes.
Product or Substrate Toxicity High concentrations of valencene or nootkatone are toxic to the microbial host. - Implement a fed-batch or continuous feeding strategy for the substrate. - Use a partitioning bioreactor with an organic solvent (e.g., orange essential oil) to sequester the product and reduce its concentration in the aqueous phase.[1]
Difficulty in Product Recovery Formation of emulsions or complex mixtures. - Optimize the extraction solvent and procedure. - Consider downstream processing techniques like fractional vacuum distillation to separate nootkatone from the reaction mixture.[7]

Quantitative Data Summary

The following table summarizes the yields of (+)-nootkatone achieved using different biocatalytic systems.

BiocatalystHost Organism/SystemSubstrateProduct Titer (mg/L)Reference
Fused P450 BM3 and ADHIn vitro(+)-Valencene1080[2]
Yarrowia lipolytica 2.2abWhole-cell (Partitioning Bioreactor)(+)-Valencene852.3[1]
Laccase and Dye-decolorizing PeroxidaseFunalia trogii(+)-Valencene1100[1]
Botryodiplodia theobromae 1368Whole-cell(+)-Valencene231.7 ± 2.1[1]
Phanerochaete chrysosporiumWhole-cell(+)-Valencene100.8 ± 2.6[1]
Engineered Pichia pastorisWhole-cell(+)-Valencene208[1]
P450 BM3 and ADHIn vitro(+)-Valencene360[2]

Experimental Protocols

General Protocol for Whole-Cell Biotransformation of (+)-Valencene to (+)-Nootkatone

This protocol provides a general framework. Optimization of specific parameters will be necessary for different microbial hosts and experimental setups.

  • Cultivation of Biocatalyst:

    • Inoculate a suitable sterile culture medium with the selected microorganism (e.g., Yarrowia lipolytica).

    • Incubate the culture under optimal conditions for growth (e.g., 28-30°C with agitation).

  • Substrate Addition:

    • Once the culture has reached a sufficient cell density (e.g., exponential growth phase), add (+)-valencene to the medium.

    • To mitigate substrate toxicity, (+)-valencene can be added neat, dissolved in a biocompatible solvent, or in a fed-batch manner.

  • Biotransformation:

    • Continue the incubation for a predetermined period (e.g., 24-72 hours) to allow for the enzymatic conversion of (+)-valencene to (+)-nootkatone.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Extraction and Analysis:

    • After the biotransformation is complete, extract the product from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by GC-MS to identify and quantify (+)-nootkatone and any intermediates like nootkatol.

Visualizations

Nootkatone_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene Valencene Synthase Nootkatol Nootkatol Valencene:e->Nootkatol:w Cytochrome P450 Monooxygenase Nootkatone (+)-Nootkatone Nootkatol:e->Nootkatone:w Alcohol Dehydrogenase Experimental_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis Cultivation 1. Cultivation of Microbial Host Substrate_Addition 2. Substrate Addition ((+)-Valencene) Cultivation->Substrate_Addition Incubation 3. Incubation and Conversion Substrate_Addition->Incubation Extraction 4. Product Extraction Incubation->Extraction Analysis 5. GC-MS Analysis Extraction->Analysis Troubleshooting_Tree Start Low Nootkatone Yield Check_Conversion Is valencene conversion low? Start->Check_Conversion Check_Intermediates Are intermediates (e.g., nootkatol) accumulating? Optimize_ADH Optimize ADH activity/ co-expression. Check_Intermediates->Optimize_ADH Yes Check_Conditions Optimize reaction conditions (pH, temp). Check_Intermediates->Check_Conditions No Check_Conversion->Check_Intermediates No Optimize_P450 Optimize P450 activity/ expression. Check cofactors. Check_Conversion->Optimize_P450 Yes Check_Toxicity Check for substrate/ product toxicity. Optimize_P450->Check_Toxicity Consider_Fusion Consider enzyme fusion (P450-ADH). Optimize_ADH->Consider_Fusion

References

Technical Support Center: Mitigating the Cytotoxicity of Nootkatone in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nootkatone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro and in-vivo experiments, with a focus on mitigating cytotoxicity to enhance its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is Nootkatone and what are its therapeutic applications?

A1: Nootkatone is a naturally occurring sesquiterpenoid and ketone found in high concentrations in the heartwood of the Alaskan yellow cedar and in grapefruit peels. It is well-known for its characteristic grapefruit aroma and is used in the food, beverage, and cosmetic industries.[1] In recent years, Nootkatone has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2][3] Its anticancer effects have been observed in various cancer cell lines, including colorectal, non-small-cell lung, and breast cancer.[4]

Q2: What are the primary challenges associated with the therapeutic use of Nootkatone?

A2: The main challenges in developing Nootkatone for therapeutic applications are its low aqueous solubility and potential cytotoxicity at higher concentrations.[5] Its hydrophobic nature can lead to difficulties in formulation and delivery, potentially causing off-target effects and limiting its bioavailability. Furthermore, its volatility can lead to inconsistencies in experimental results if not handled properly.[6]

Q3: What are the known mechanisms of Nootkatone's cytotoxicity in cancer cells?

A3: Nootkatone exerts its cytotoxic effects against cancer cells through several mechanisms. It has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits downstream oncogenic pathways like the KRAS pathway in non-small-cell lung cancer cells.[7] It can also induce apoptosis (programmed cell death) and cause cell cycle arrest.[3] Additionally, Nootkatone has been found to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[5][8]

Q4: What strategies can be employed to mitigate the cytotoxicity of Nootkatone in therapeutic applications?

A4: The primary strategy to mitigate Nootkatone's cytotoxicity and improve its therapeutic index is the use of advanced drug delivery systems. Encapsulation techniques, such as the use of liposomes or nanoparticles, can enhance its solubility, improve its stability, and enable targeted delivery to tumor sites, thereby reducing systemic toxicity.[5][9] For example, lignin-encapsulated Nootkatone has been shown to reduce its volatility and phytotoxicity.[6] Another approach involves the development of self-assembled delivery systems using composite nanoparticles, such as those made from Gliadin and Carboxymethyl chitosan, to improve oral bioavailability and stability.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with Nootkatone.

Issue 1: Compound Precipitation in Aqueous Media
  • Problem: Nootkatone, being hydrophobic, precipitates when added to aqueous cell culture media or buffers.[10]

  • Cause: Direct dilution of a concentrated Nootkatone stock (usually in an organic solvent like DMSO) into an aqueous solution can cause it to crash out of solution.

  • Solution:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to minimize solvent-induced cytotoxicity.[10]

    • Use a Solubilizing Agent: Consider using a biocompatible solubilizing agent or surfactant in your formulation.

    • Formulation Strategies: Employ drug delivery systems like liposomes or nanoparticles to improve aqueous dispersibility.[5][9]

    • Pre-complexation: Complexing Nootkatone with molecules like cyclodextrins can enhance its solubility.

Issue 2: High Variability in Cytotoxicity Assay Results
  • Problem: Inconsistent IC50 values or significant well-to-well variations in cytotoxicity assays (e.g., MTT, LDH).

  • Cause: This can be due to the volatility of Nootkatone, inconsistent dosing due to precipitation, or interference of the compound with the assay itself.

  • Solution:

    • Minimize Volatility: Keep plates sealed whenever possible and minimize the time between compound addition and measurement. Using encapsulated formulations can also reduce volatility.[6]

    • Ensure Homogeneous Dosing: Vigorously mix the diluted Nootkatone solution before adding it to the wells. Visually inspect for any signs of precipitation.

    • Assay-Specific Controls: Run appropriate controls to check for any interference of Nootkatone with the assay reagents or readout. For colorimetric assays, this includes a "compound only" control in media to check for absorbance at the measurement wavelength.

Issue 3: Low Bioavailability in Animal Studies
  • Problem: Poor in-vivo efficacy despite promising in-vitro results.

  • Cause: Low aqueous solubility and potential rapid metabolism can lead to poor absorption and low bioavailability of Nootkatone.[5]

  • Solution:

    • Advanced Formulations: Utilize nanoparticle or liposomal delivery systems to enhance absorption and circulation time.[5][9]

    • Route of Administration: Explore different administration routes that may improve bioavailability.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your specific Nootkatone formulation.

Data Presentation

Table 1: Reported IC50 Values of Nootkatone in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
A549Non-Small-Cell Lung Cancer~50MTT[7]
HCT-116Colorectal Cancer~40Cell Proliferation Assay[4]
SW480Colorectal Cancer~60Cell Proliferation Assay[4]
HELErythroleukemiaNot specified, but activeMTT[11]
K562ErythroleukemiaNot specified, but activeMTT[11]
VariousVarious10-50Crystal Violet[12]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of Nootkatone in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Nootkatone. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Treat cells with Nootkatone at the desired concentrations for the specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment nootkatone_prep Nootkatone Dilution nootkatone_prep->cell_treatment mtt_assay MTT Assay cell_treatment->mtt_assay ldh_assay LDH Assay cell_treatment->ldh_assay annexin_v_pi Annexin V/PI Staining cell_treatment->annexin_v_pi data_analysis Data Analysis & IC50 mtt_assay->data_analysis ldh_assay->data_analysis annexin_v_pi->data_analysis mitigation_strategy cluster_formulation Formulation Approaches nootkatone Nootkatone cytotoxicity Cytotoxicity & Low Bioavailability nootkatone->cytotoxicity mitigation Mitigation Strategies cytotoxicity->mitigation liposomes Liposomes mitigation->liposomes nanoparticles Nanoparticles mitigation->nanoparticles encapsulation Encapsulation mitigation->encapsulation improved_delivery Improved Therapeutic Outcome liposomes->improved_delivery nanoparticles->improved_delivery encapsulation->improved_delivery ampk_pathway nootkatone Nootkatone ampk AMPK Activation nootkatone->ampk kras KRAS Pathway ampk->kras apoptosis Apoptosis ampk->apoptosis cell_growth Cancer Cell Growth kras->cell_growth

References

Technical Support Center: Improving Nootkatin Solubility for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Nootkatin for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a lipophilic compound with low water solubility. It is readily soluble in organic solvents. For optimal results, it is recommended to first dissolve this compound in an organic solvent before diluting with aqueous buffers.

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

A2: To prepare a stock solution, dissolve this compound in 100% sterile Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (ideally ≤ 0.5% v/v) to avoid cytotoxicity. Some cell lines may tolerate up to 1% DMSO, but this should be determined empirically.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the troubleshooting guide below for detailed steps to prevent this. Key strategies include using a stepwise dilution, ensuring rapid mixing, and pre-warming the culture medium.

Q4: What is a suitable formulation for administering this compound to rodents via oral gavage?

A4: A common vehicle for oral administration of this compound in rodents is a co-solvent formulation. A widely used mixture consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This formulation helps to keep the hydrophobic this compound in solution for administration. Some studies have also reported using 0.9% saline as a vehicle, which likely involves initial dissolution in a minimal amount of an organic solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[1][2]
Ethanol~33 mg/mL[3]
Dimethylformamide (DMF)~33 mg/mL[3]
Ethanol:PBS (1:3, pH 7.2)~0.25 mg/mL[3]
WaterSparingly soluble/Insoluble[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or amber vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

Objective: To dilute the this compound stock solution in cell culture medium for treating cells, while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.

  • Crucially, add the this compound-DMSO stock solution to the culture medium with rapid and continuous mixing (e.g., by vortexing or vigorous pipetting) to prevent localized high concentrations that can lead to precipitation.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration being tested.

  • Use the freshly prepared working solutions immediately to treat your cells.

Protocol 3: Formulation of this compound for In Vivo Oral Gavage in Rodents

Objective: To prepare a stable this compound formulation for oral administration in animal studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg) and the number and weight of the animals.

  • Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • First, dissolve the weighed this compound powder in the DMSO portion of the vehicle.

  • Gradually add the PEG300 to the this compound-DMSO solution while vortexing.

  • Next, add the Tween 80 and continue to mix thoroughly.

  • Finally, add the saline to the mixture and vortex until a clear and homogenous solution is obtained.

  • Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.

Troubleshooting Guides

Issue: this compound Precipitates in Cell Culture Medium

Potential Cause Troubleshooting Step
High Local Concentration When diluting the DMSO stock, add it dropwise to the pre-warmed medium while vortexing to ensure rapid dispersion.
Low Temperature Ensure that the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
High Final Concentration If the desired final concentration of this compound is high, consider using solubility enhancers like β-cyclodextrin.
Incorrect Solvent Concentration Maintain a final DMSO concentration of ≤ 0.5%. If higher concentrations are necessary, perform a dose-response curve to assess solvent toxicity on your specific cell line.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO (Stock Solution) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilutions in Pre-warmed Medium thaw->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat assay Perform Cellular Assays (e.g., Viability, Western Blot) treat->assay

Caption: Workflow for preparing and using this compound in in vitro experiments.

AMPK_pathway This compound-Induced AMPK Signaling Pathway This compound This compound amp_atp ↑ AMP/ATP Ratio This compound->amp_atp lkb1 LKB1 amp_atp->lkb1 camkk CaMKK amp_atp->camkk ampk AMPK lkb1->ampk Phosphorylates camkk->ampk Phosphorylates p_ampk p-AMPK (Active) ampk->p_ampk Activation acc ACC p_ampk->acc Phosphorylates p_acc p-ACC (Inactive) acc->p_acc Inhibition outcomes Metabolic Outcomes (↓ Fatty Acid Synthesis, ↑ Fatty Acid Oxidation) p_acc->outcomes

Caption: this compound activates AMPK via LKB1 and CaMKK, leading to metabolic regulation.

MAPK_pathway This compound Derivative-Modulated MAPK Signaling Pathway nootkatin_deriv This compound Derivative (N2) pkc PKCδ nootkatin_deriv->pkc Activates p_pkc p-PKCδ (Active) pkc->p_pkc Phosphorylation mek MEK p_pkc->mek Activates p_mek p-MEK (Active) mek->p_mek Phosphorylation erk ERK p_mek->erk Activates p_erk p-ERK (Active) erk->p_erk Phosphorylation transcription Transcription Factors (e.g., GATA1) p_erk->transcription Activates differentiation Megakaryocytic Differentiation transcription->differentiation

Caption: A this compound derivative promotes differentiation via the PKCδ/MAPK pathway.[5]

References

Nootkatin Large-Scale Production Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Nootkatin (also known as (+)-Nootkatone). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during microbial biosynthesis and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for large-scale this compound production?

A1: The most commonly used microbial hosts for producing nootkatone (B190431) are yeasts, particularly Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica.[1][2] These organisms are favored because their endoplasmic reticulum supports the proper folding and functionality of cytochrome P450 enzymes, which are crucial for the nootkatone biosynthesis pathway.[3]

Q2: What is the general biosynthetic pathway for this compound in engineered microbes?

A2: The biosynthesis of (+)-nootkatone in engineered microbes is a multi-step process that starts with the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate (B85504) (MVA) pathway.[4] The pathway is broadly divided into three key stages:

  • FPP to (+)-Valencene: The enzyme (+)-valencene synthase (VS) catalyzes the cyclization of FPP to form (+)-valencene.[4]

  • (+)-Valencene to β-Nootkatol: A cytochrome P450 monooxygenase (CYP), often in conjunction with a NADPH-cytochrome P450 reductase (CPR), hydroxylates (+)-valencene to form β-nootkatol.[3][4]

  • β-Nootkatol to (+)-Nootkatin: A dehydrogenase enzyme oxidizes the alcohol group of β-nootkatol to a ketone, yielding the final product, (+)-nootkatone.[3][4]

Q3: Why is this compound production often low in engineered microbial systems?

A3: Low yields are a significant challenge and can be attributed to several factors:

  • Enzyme Inefficiency: The low catalytic efficiency of key enzymes, such as the (+)-valencene synthase (CnVS) and the cytochrome P450/CPR system, often creates a bottleneck.[5][6]

  • Sub-optimal Precursor Supply: Insufficient supply of the precursor farnesyl pyrophosphate (FPP) from the native MVA pathway can limit the overall flux towards nootkatone.[7]

  • Inefficient Final Oxidation Step: The conversion of the intermediate β-nootkatol to nootkatone can be inefficient, leading to an accumulation of the intermediate.[8]

  • Precursor/Product Toxicity: High concentrations of the precursor (+)-valencene can be toxic to microbial hosts, inhibiting growth and productivity.[9]

  • Complex Downstream Processing: Separating and purifying nootkatone from the fermentation broth and other byproducts is complex and can lead to product loss.[9]

Q4: What are the common downstream processing methods for purifying this compound?

A4: Common methods for purifying nootkatone include high-speed counter-current chromatography (HSCCC), distillation, and recrystallization.[9][10][11] HSCCC has been shown to be effective for isolating nootkatone from fermentation broth with high purity.[9][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no (+)-valencene production 1. Low expression or activity of (+)-valencene synthase (CnVS).2. Insufficient farnesyl pyrophosphate (FPP) precursor supply.3. Diversion of FPP to competing pathways (e.g., sterol biosynthesis).1. Overexpress a codon-optimized CnVS gene. Consider protein engineering to improve catalytic efficiency.[5]2. Engineer the mevalonate (MVA) pathway: Overexpress key enzymes like truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[7][13]3. Down-regulate or knockout competing pathway genes, such as the squalene (B77637) synthase gene (ERG9).[7][13] Create a fusion protein of ERG20 and CnVS to channel FPP directly to valencene (B1682129) synthesis.[7]
High accumulation of (+)-valencene, but low nootkatone titer 1. Inefficient hydroxylation by the Cytochrome P450 monooxygenase (e.g., HPO).2. Suboptimal ratio or coupling of the P450 enzyme and its reductase (CPR).3. Accumulation of the intermediate β-nootkatol.1. Overexpress the P450 and its partner CPR. Screen for more efficient P450 variants.[6]2. Develop a high-throughput screening system to probe and identify the optimal expression ratio of P450 to CPR.[6]3. Screen for and overexpress efficient dehydrogenases (e.g., ZSD1, ABA2) to drive the conversion of β-nootkatol to nootkatone.[8][14]
Cell growth is inhibited after induction or during fermentation 1. Toxicity from high concentrations of (+)-valencene or other pathway intermediates.2. Metabolic burden from the overexpression of multiple heterologous proteins.1. Implement a two-phase fermentation system (e.g., with dodecane) to sequester the toxic valencene away from the cells.[6]2. Use inducible promoters to decouple cell growth from product synthesis.[15] Optimize fermentation conditions (temperature, pH, aeration) to maintain cell viability.[16][17]
Difficulty in purifying nootkatone from fermentation broth 1. Presence of structurally similar byproducts and isomers.2. Low concentration of nootkatone in the crude extract.1. Optimize the downstream purification protocol. High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-hexane/methanol/water) is a proven method.[9][12]2. Perform initial recovery steps like filtration or centrifugation to separate cells from the culture broth before extraction.[18]

Quantitative Data Summary

Table 1: this compound & Valencene Production in Engineered Saccharomyces cerevisiae

Engineering StrategyTiter (mg/L)Host/MethodReference
(+)-Valencene Production
Overexpression of CnVS & MVA pathway engineering217.95S. cerevisiae (Flask)[7][14]
(+)-Nootkatin Production
Overexpression of CnVS, HPO, ZSD1 & MVA engineering59.78S. cerevisiae (Flask)[7][8]
Overexpression of CnVS, HPO, ABA2 & MVA engineering53.48S. cerevisiae (Flask)[7][8]
Multicopy integration of tHMG1, ERG20-CnVS(M560L)85.43S. cerevisiae (Flask)[5][13]
Multicopy integration of tHMG1, ERG20-CnVS(M560L)804.96S. cerevisiae (Bioreactor)[5][13]
HPO/AtCPR ratio optimization & MVA engineering1020S. cerevisiae (Bioreactor)[6]

Table 2: this compound Production in Other Engineered Yeasts

Engineering StrategyTiter (mg/L)Host/MethodReference
Overexpression of HPO, CPR, ADH, tHmg1p208Pichia pastoris (Bioreactor)[19]
Co-expression of CnVS, opCYP706M1, opAtCPR1 & MVA engineering0.978Yarrowia lipolytica (Flask)[2]
Biotransformation of Valencene628.41Yarrowia lipolytica (Flask)[9]

Experimental Protocols

Protocol 1: De Novo Production of this compound in Engineered S. cerevisiae

This protocol is a generalized procedure based on common metabolic engineering strategies.

  • Strain Construction:

    • Precursor Enhancement: Engineer the MVA pathway by overexpressing a truncated, soluble form of HMG-CoA reductase (tHMG1) and farnesyl diphosphate (B83284) synthase (ERG20). Down-regulate the competing squalene synthase (ERG9) by promoter replacement.[7][20]

    • Valencene Synthesis: Integrate a codon-optimized (+)-valencene synthase gene (e.g., CnVS from Callitropsis nootkatensis) into the yeast genome. For improved efficiency, express ERG20 and CnVS as a fusion protein.[7]

    • Valencene Oxidation: Integrate expression cassettes for a cytochrome P450 monooxygenase (e.g., HPO from Hyoscyamus muticus) and a cytochrome P450 reductase (e.g., ATR1 from Arabidopsis thaliana).[8]

    • Nootkatol Oxidation: Integrate an efficient short-chain dehydrogenase/reductase (SDR) gene (e.g., ZSD1 from Zingiber zerumbet) to convert β-nootkatol to nootkatone.[8]

  • Fermentation:

    • Prepare a suitable seed culture in synthetic complete (SC) medium.

    • Inoculate the main fermentation culture in a bioreactor containing a defined medium (e.g., YPD).

    • Maintain fermentation parameters such as temperature at 30°C and pH at 5.0-6.0.[16][17]

    • For fed-batch fermentation, supply a feeding medium containing glucose and other essential nutrients to maintain growth and productivity.

    • To mitigate valencene toxicity, implement a two-phase fermentation by adding an organic solvent overlay (e.g., 10% v/v dodecane) to the culture medium to sequester the product.[6]

  • Extraction and Analysis:

    • Harvest the organic phase (dodecane layer) from the bioreactor.

    • Analyze the concentration of (+)-valencene and (+)-nootkatone using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from methodologies used for purifying nootkatone from fermentation broth.[9][12]

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the microbial cells and debris.

    • Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.

    • Concentrate the organic phase under reduced pressure to obtain a crude extract.

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system. A commonly used system is n-hexane/methanol/water (5:4:1, v/v/v).[9][12]

    • Thoroughly mix the solvents in a separatory funnel, allow the phases to separate, and degas both phases by sonication.

  • HSCCC Separation:

    • Fill the entire HSCCC column with the stationary phase (the lower aqueous phase).

    • Set the apparatus to rotate at an optimal speed (e.g., 800-900 rpm).

    • Pump the mobile phase (the upper organic phase) into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

    • Collect fractions at the outlet and monitor the elution profile using thin-layer chromatography (TLC) or GC-MS.

  • Analysis and Identification:

    • Combine the fractions containing pure nootkatone.

    • Confirm the purity and identify the compound using GC-MS, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Visualizations

Nootkatone_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway (Engineered) acetyl_coa->mva_pathway Multiple Steps fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp tHMG1, ERG20 ↑ valencene (+)-Valencene fpp->valencene Valencene Synthase (CnVS) sterols Sterols fpp->sterols Squalene Synthase (ERG9) ↓ nootkatol β-Nootkatol valencene->nootkatol Cytochrome P450/CPR (HPO/ATR1) nootkatone (+)-Nootkatone nootkatol->nootkatone Dehydrogenase (ZSD1 / ABA2)

Caption: Engineered biosynthetic pathway of (+)-Nootkatone in yeast.

Nootkatone_Production_Workflow strain_eng Strain Engineering (Metabolic Pathway Construction) fermentation Fermentation (Shake Flask / Bioreactor) strain_eng->fermentation extraction Product Extraction (Solvent Extraction) fermentation->extraction purification Purification (e.g., HSCCC) extraction->purification analysis Analysis (GC-MS, NMR) purification->analysis final_product Pure (+)-Nootkatone analysis->final_product

Caption: General workflow for this compound production and purification.

Troubleshooting_Logic start Low Nootkatone Titer check_valencene Is (+)-Valencene Titer High? start->check_valencene no_valencene Engineer MVA Pathway: ↑ tHMG1, ERG20 ↓ ERG9 check_valencene->no_valencene No check_nootkatol Is β-Nootkatol Accumulating? check_valencene->check_nootkatol Yes no_nootkatol Optimize P450/CPR System: - Screen P450 variants - Optimize expression ratio check_nootkatol->no_nootkatol No yes_nootkatol Screen & Overexpress Efficient Dehydrogenases (e.g., ZSD1) check_nootkatol->yes_nootkatol Yes

Caption: Troubleshooting workflow for low this compound production.

References

Optimization of fermentation conditions for microbial Nootkatin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fermentation conditions for microbial nootkatin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the efficiency of your this compound production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical fermentation parameters to optimize for microbial this compound production?

A1: The most critical parameters for optimizing this compound production are the choice of microbial strain, medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate. The bioconversion of valencene (B1682129) to nootkatone (B190431) is often the rate-limiting step, and these parameters directly influence enzyme activity and cell viability.

Q2: My this compound yield is low. What are the common causes and how can I troubleshoot this?

A2: Low this compound yield can stem from several factors. Common causes include suboptimal fermentation conditions, substrate or product inhibition, inefficient precursor supply, or contamination. To troubleshoot, systematically evaluate and optimize each fermentation parameter (pH, temperature, media components). Consider implementing a fed-batch or two-phase fermentation strategy to mitigate toxicity from valencene or nootkatone.[1]

Q3: What are the typical microbial hosts used for this compound production?

A3: A variety of microorganisms have been successfully used for this compound production, primarily through the biotransformation of valencene. These include fungi such as Aspergillus niger, Botryosphaeria dothidea, and Mucor species, as well as yeasts like Yarrowia lipolytica and Pichia pastoris.[2][3] Genetically engineered strains of E. coli and Saccharomyces cerevisiae are also being developed.[3][4]

Q4: How can I minimize the toxicity of valencene and nootkatone to the microbial culture?

A4: Both valencene and nootkatone can exhibit toxicity to microbial cells at high concentrations.[1] To minimize these effects, consider a fed-batch strategy to maintain a low but steady concentration of valencene. A two-phase fermentation system, where an organic solvent is used to extract nootkatone from the aqueous phase as it is produced, can also be highly effective in reducing product inhibition.[2]

Q5: What analytical methods are recommended for quantifying nootkatone in a fermentation broth?

A5: The most common and reliable method for quantifying nootkatone is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation and identification of nootkatone from other components in the fermentation broth and provides accurate quantification when used with a proper internal or external standard.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound production experiments.

Problem Possible Cause Recommended Solution
Low or no bioconversion of valencene to nootkatone - Inactive or inhibited enzymes (e.g., cytochrome P450 monooxygenases).- Suboptimal pH or temperature for enzymatic activity.- Insufficient cofactor availability (e.g., NADPH).- Verify the expression and activity of the key enzymes.- Optimize pH and temperature according to the data in the tables below.- Ensure the medium provides necessary cofactors or engineer the host strain for improved cofactor regeneration.
Poor cell growth - Toxicity of the medium components, substrate (valencene), or product (nootkatone).- Nutrient limitation.- Suboptimal physical conditions (pH, temperature, aeration).- Test the toxicity of individual medium components.- Implement a fed-batch feeding strategy for valencene.- Optimize the medium composition to ensure all essential nutrients are present.- Adjust physical parameters to the optimal ranges for your specific microbial strain.
Accumulation of intermediate compounds (e.g., nootkatol) - Inefficient oxidation of the intermediate to nootkatone.- Rate-limiting activity of the alcohol dehydrogenase responsible for the final conversion.- Overexpress the alcohol dehydrogenase or a more efficient homolog.- Optimize fermentation conditions to favor the final oxidation step.
Contamination of the fermentation culture - Non-sterile equipment or reagents.- Improper aseptic techniques during inoculation or sampling.- Ensure all equipment and media are properly sterilized.- Review and reinforce aseptic handling procedures.- Use antibiotics in the medium if appropriate for your microbial host and process.
Foaming in the bioreactor - High protein content in the medium (e.g., yeast extract, peptone).- High agitation and aeration rates.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.- Optimize agitation and aeration to reduce excessive foaming while maintaining sufficient oxygen transfer.

Data Presentation

Table 1: Effect of Microbial Strain on Nootkatone Production
Microbial StrainFermentation TimeMaximum Nootkatone Yield (mg/L)Reference
Mucor species7 days328[2][3]
Botryosphaeria dothidea7 days336[2][3]
Botryodiplodia theobromae7 days168[2][3]
Chaetomium globosum3 days25[3]
Pleurotus sapidus24 hours320[3]
Yarrowia lipolytica-628.41 ± 18.60[2][3]
Pichia pastoris (engineered)-208[5]
Table 2: Optimization of Fermentation Parameters for Nootkatone Production by Yarrowia lipolytica
ParameterOptimized ValueNootkatone Yield (mg/L)Reference
Temperature32°C628.41 ± 18.60[6]
Initial pH5.30628.41 ± 18.60[6]
Valencene Concentration920 mg/L628.41 ± 18.60[6]
Transformation Time36 hours628.41 ± 18.60[6]
Co-solvent (DMSO)0.8% (v/v)628.41 ± 18.60[6]

Experimental Protocols

Protocol 1: General Screening of Microbial Strains for Valencene to Nootkatone Biotransformation
  • Inoculum Preparation: Cultivate the selected microbial strains in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, YPD for yeasts) at their optimal growth temperature with shaking until a sufficient cell density is reached.

  • Fermentation Setup: Inoculate a production medium (e.g., Czapek-Pepton medium for fungi) with the prepared inoculum.[2]

  • Substrate Addition: After an initial growth phase (e.g., 24-48 hours), add valencene to the culture. The final concentration of valencene should be optimized, but a starting point of 0.5-1 g/L is common. A co-solvent like DMSO may be used to improve valencene solubility.[6]

  • Incubation: Continue the fermentation under optimized conditions of temperature, pH, and agitation.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for analysis.

  • Extraction: Extract the fermentation broth with an equal volume of a non-polar solvent such as ethyl acetate (B1210297) or hexane.

  • Quantification: Analyze the organic extract using GC-MS to determine the concentration of nootkatone and residual valencene.

Protocol 2: Optimization of a Single Fermentation Parameter (e.g., pH)
  • Experimental Design: Set up a series of identical fermentation experiments, varying only the parameter of interest (e.g., initial pH values of 4.0, 5.0, 6.0, 7.0, and 8.0).

  • Inoculum and Fermentation: Prepare a single batch of inoculum and medium to ensure consistency across all experimental conditions. Inoculate each flask and incubate under otherwise identical and optimized conditions.

  • pH Monitoring and Control: For bioreactor experiments, use a pH probe and automated addition of acid/base to maintain the desired pH. For shake flask experiments, use buffered media or manually adjust the pH at regular intervals.

  • Data Collection: At the end of the fermentation, measure the final nootkatone concentration and cell biomass for each pH value.

  • Analysis: Plot the nootkatone yield against the different pH values to determine the optimal pH for your system.

Mandatory Visualizations

Nootkatone Biosynthetic Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Valencene Valencene Farnesyl Pyrophosphate (FPP)->Valencene + Valencene Synthase (VS) Nootkatol Nootkatol Valencene->Nootkatol + Cytochrome P450 Monooxygenase (P450) + Cytochrome P450 Reductase (CPR) Nootkatone Nootkatone Nootkatol->Nootkatone + Alcohol Dehydrogenase (ADH)

Caption: Engineered biosynthetic pathway for nootkatone production.

Fermentation Optimization Workflow cluster_0 Strain Selection & Development cluster_1 Fermentation Optimization cluster_2 Downstream Processing Strain Screening Strain Screening Genetic Engineering Genetic Engineering Strain Screening->Genetic Engineering Media Optimization Media Optimization Genetic Engineering->Media Optimization Parameter Optimization (pH, Temp) Parameter Optimization (pH, Temp) Media Optimization->Parameter Optimization (pH, Temp) Process Strategy (Fed-batch, Two-phase) Process Strategy (Fed-batch, Two-phase) Parameter Optimization (pH, Temp)->Process Strategy (Fed-batch, Two-phase) Extraction Extraction Process Strategy (Fed-batch, Two-phase)->Extraction Purification Purification Extraction->Purification Analysis Analysis Purification->Analysis

Caption: General workflow for optimizing microbial this compound production.

Troubleshooting Logic Low Nootkatone Yield Low Nootkatone Yield Good Cell Growth? Good Cell Growth? Low Nootkatone Yield->Good Cell Growth? Optimize Growth Conditions Optimize Growth Conditions Good Cell Growth?->Optimize Growth Conditions No Check Bioconversion Check Bioconversion Good Cell Growth?->Check Bioconversion Yes Substrate/Product Inhibition? Substrate/Product Inhibition? Check Bioconversion->Substrate/Product Inhibition? Implement Fed-batch/Two-phase Implement Fed-batch/Two-phase Substrate/Product Inhibition?->Implement Fed-batch/Two-phase Yes Optimize Enzyme Expression/Activity Optimize Enzyme Expression/Activity Substrate/Product Inhibition?->Optimize Enzyme Expression/Activity No

Caption: A logical flow for troubleshooting low this compound yield.

References

Preventing the degradation of Nootkatin during storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and processing of Nootkatin.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Stability and Storage

Q1: My this compound formulation is losing efficacy over time. What are the primary causes of degradation?

A1: The loss of efficacy in this compound formulations is often attributed to its inherent instability. As a sesquiterpenoid, this compound is susceptible to degradation from several environmental factors, primarily:

  • Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation.

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation pathways.[1]

  • Oxidation: this compound can be oxidized, leading to a loss of activity.[1]

  • Volatility: this compound's volatile nature can lead to a decrease in its concentration in the final product.[1]

Q2: What are the ideal storage conditions for this compound and its formulations?

A2: To minimize degradation, this compound and its formulations should be stored in a cool, dry, and dark place.[1] It is recommended to use opaque, tightly sealed containers to protect against light and prevent volatilization. Storage in a well-ventilated area is also advisable.

Q3: I've noticed a change in the odor of my this compound product. Is this related to degradation?

A3: Yes, a change in odor can be an indicator of chemical degradation. As this compound breaks down, it can form various degradation products that may have different scent profiles.[1] Monitoring the odor of your product can be a useful, though qualitative, indicator of its stability.[1]

Photodegradation

Q4: How can I protect my this compound formulation from degradation by light?

A4: To mitigate photodegradation, consider the following strategies:

  • Opaque Packaging: Storing the product in light-proof containers is a simple and effective first line of defense.[1]

  • UV-Blocking Agents: Incorporate UV-absorbing compounds into your formulation to shield this compound from harmful radiation.[1]

  • Microencapsulation: Encapsulating this compound within a protective matrix, such as lignin (B12514952) or cyclodextrins, has been shown to significantly enhance its photostability.[1]

Thermal Degradation and Oxidation

Q5: My formulation is stored in a warm environment. How does heat affect this compound's stability?

A5: this compound is susceptible to thermal degradation.[1] Elevated temperatures can accelerate oxidation and other degradation pathways, leading to a loss of potency.[1] It is crucial to store this compound products in a cool environment.

Q6: Can I use antioxidants to improve the stability of this compound?

A6: While this compound itself has some antioxidant properties, the addition of other antioxidants can help protect it from oxidative degradation.[1] Commonly used antioxidants in similar formulations include Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol).[1]

Aqueous Formulations

Q7: What is the effect of pH on this compound stability in aqueous formulations?

A7: While specific kinetic data for this compound degradation at different pH values is limited in publicly available literature, it is generally advisable to maintain a neutral or slightly acidic pH for aqueous formulations of terpenoids. Many pesticides are known to be susceptible to hydrolysis under alkaline conditions.[1]

Data on this compound Stability Enhancement

The following tables summarize quantitative data from studies on this compound stabilization.

Table 1: Effect of Lignin-Based Encapsulation on this compound Photostability

Formulation TypeLight Exposure Duration (hours)This compound Retention (%)
Emulsifiable Formulation126
Lignin-Encapsulated192

Table 2: Effect of Lignin-Based Encapsulation on this compound Volatility

Formulation TypeTime in Closed System (hours)This compound Vapor Collected (%)
Emulsifiable Formulation2440
Lignin-Encapsulated2415

Key Experimental Protocols

Below are detailed methodologies for common this compound stabilization techniques.

Protocol 1: Microencapsulation of this compound with β-Cyclodextrin (Co-precipitation Method)
  • Objective: To prepare a stable, solid inclusion complex of this compound and β-cyclodextrin to enhance photostability and reduce volatility.[1]

  • Materials:

    • This compound

    • β-Cyclodextrin

    • Distilled water

    • Ethanol

    • Magnetic stirrer with heating plate

    • Beakers

    • Filter paper

    • Vacuum filtration apparatus

    • Oven

  • Methodology:

    • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with this compound. Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.[1]

    • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.[1]

    • Complex Formation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution while continuously stirring.[1]

    • Crystallization: Continue stirring the mixture at 60°C for 2 hours, then slowly cool the solution to room temperature while still stirring. Further cool the mixture to 4°C and leave it overnight to allow for the precipitation of the inclusion complex.[1]

    • Isolation of Complex: Collect the precipitate by vacuum filtration.[1]

    • Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed this compound from the surface.[1]

    • Drying: Dry the resulting powder in an oven at 50°C until a constant weight is achieved.[1]

    • Characterization: Analyze the dried powder for this compound content and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Preparation of a this compound Nanoemulsion (High-Energy Method)
  • Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound to improve its dispersibility in aqueous media and enhance its stability.[1]

  • Materials:

    • This compound (oil phase)

    • Carrier oil (e.g., medium-chain triglycerides)

    • Surfactant (e.g., Tween 80)

    • Co-surfactant (e.g., Transcutol P)

    • Distilled water (aqueous phase)

    • High-pressure homogenizer or ultrasonicator

    • Beakers

    • Magnetic stirrer

  • Methodology:

    • Prepare the Oil Phase: Mix this compound with the carrier oil.

    • Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water.

    • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer to form a coarse emulsion.

    • Homogenization/Ultrasonication:

      • High-Pressure Homogenizer: Pass the coarse emulsion through the homogenizer for a specified number of cycles at a set pressure.

      • Ultrasonication: Immerse the probe of an ultrasonicator into the coarse emulsion and sonicate for a defined time and power setting. It is important to keep the sample in an ice bath to prevent overheating.[1]

    • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The this compound content can be determined by HPLC.[1]

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the key concepts and workflows for understanding and enhancing this compound stability.

Light Light (Photodegradation) This compound This compound Heat Heat (Thermal Degradation) Oxygen Oxygen (Oxidation) DegradationProducts Degradation Products (Loss of Efficacy) This compound->DegradationProducts Degradation

Major degradation pathways of this compound.

cluster_workflow Stabilization Workflow cluster_strategies Stabilization Strategies Formulation This compound Formulation Encapsulation Encapsulation (e.g., Cyclodextrin, Lignin) Formulation->Encapsulation Antioxidants Add Antioxidants (e.g., BHT, Vitamin E) Formulation->Antioxidants Packaging Opaque Packaging Formulation->Packaging StabilityTesting Stability Testing (e.g., HPLC analysis over time) Encapsulation->StabilityTesting Antioxidants->StabilityTesting Packaging->StabilityTesting StableProduct Stable this compound Product StabilityTesting->StableProduct

References

Technical Support Center: Process Improvements for the Purification of Synthetic Nootkatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic nootkatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the purification of this valuable sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude synthetic this compound?

A1: The most common impurities in crude synthetic this compound, typically produced by the oxidation of valencene (B1682129), are unreacted (+)-valencene, and intermediate alcohols known as nootkatols (cis- and trans-isomers).[1][2] Depending on the synthetic route, other byproducts from over-oxidation or side reactions may also be present.

Q2: How can I effectively separate this compound from valencene, given their similar polarities?

A2: Separating this compound from valencene is a primary challenge due to their structural similarity. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective method for this separation.[3] Careful optimization of the solvent system in column chromatography, often requiring a shallow gradient of a polar solvent in a non-polar solvent, can also achieve separation.

Q3: My this compound appears as a yellow oil or solid after initial purification. What could be the cause?

A3: A yellow coloration can indicate the presence of colored impurities or degradation products. If the product is an oil when it should be a solid, it suggests the presence of impurities that are depressing the melting point. Further purification by techniques like recrystallization or preparative HPLC may be necessary.

Q4: I am experiencing low recovery of this compound after column chromatography. What are the likely reasons?

A4: Low recovery from column chromatography can be due to several factors:

  • Irreversible adsorption: this compound may be irreversibly adsorbed onto the silica (B1680970) gel if the solvent system is not polar enough to elute it effectively.

  • Compound instability: The compound may be degrading on the acidic silica gel.[4]

  • Improper fraction collection: The fractions containing this compound may not have been correctly identified and collected. Close monitoring of fractions by TLC or another analytical method is crucial.

Q5: Can I use recrystallization to purify synthetic this compound?

A5: Yes, recrystallization can be an effective final purification step, particularly if the crude product is a solid.[5] The key is to find a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of synthetic this compound.

Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and valencene The solvent system is not optimized.Use a less polar solvent system and/or a very shallow gradient. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297), starting with a very low percentage of ethyl acetate and increasing it slowly.
Streaking of spots on TLC The sample is overloaded on the TLC plate or the column.Use a more dilute sample for TLC analysis. For the column, ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size.
This compound is not eluting from the column The eluting solvent is not polar enough.Gradually increase the polarity of the solvent system. For example, slowly increase the percentage of ethyl acetate in hexane.
Product fractions are still impure The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound appears to be degrading on the column This compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (B128534) before packing the column.[6] Alternatively, use a different stationary phase like alumina.
Recrystallization
Problem Possible Cause Solution
This compound does not crystallize upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.[7]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
An oil forms instead of crystals The melting point of the impure this compound is below the temperature of the solution.Try using a lower boiling point solvent or a different solvent system. You can also try scratching the inside of the flask with a glass rod at the air-solvent interface to induce crystallization.[7]
Crystals are colored or appear impure Impurities have co-crystallized with the this compound.The chosen solvent may not be ideal for rejecting the impurities. Try a different solvent or solvent pair. A second recrystallization may be necessary.

Quantitative Data Comparison of Purification Methods

The following table summarizes typical performance metrics for various this compound purification methods. Values can vary depending on the specific experimental conditions and the purity of the starting material.

Parameter Column Chromatography Preparative HPLC High-Speed Counter-Current Chromatography (HSCCC) Recrystallization
Typical Purity 85-95%>98%91-99%[8][9]>99% (after other methods)
Typical Yield 60-80%70-90%>85%[9]50-90% (per step)
Typical Scale mg to multi-grammg to grammg to gramgram to kg
Typical Time HoursHours< 4 hours[9]Hours to days
Key Advantage Widely accessible, good for initial cleanupHigh resolution and purityHigh sample recovery, no solid supportExcellent for final polishing, scalable
Key Disadvantage Can have lower resolution, potential for sample lossMore expensive, lower throughputSpecialized equipment requiredOnly suitable for solid compounds

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of synthetic this compound using silica gel column chromatography.

  • Slurry Preparation:

    • In a beaker, add silica gel to the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Stir to create a uniform slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Pour the silica gel slurry into the column.

    • Continuously tap the column to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the successful separation of nootkatone (B190431) from complex mixtures.[3]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane/methanol/water (5:4:1, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) phases by sonication.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the desired revolution speed (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection and Separation:

    • Dissolve the crude this compound in a mixture of the upper and lower phases.

    • Inject the sample solution into the HSCCC system.

    • Continuously pump the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Monitor the fractions for this compound content and purity using an appropriate analytical method (e.g., GC-MS).

    • Combine the fractions containing high-purity this compound.

  • Post-Separation Processing:

    • Remove the solvent from the purified fractions using a rotary evaporator to yield pure this compound.

Visualizations

General Purification Workflow

G cluster_0 Crude Product cluster_1 Purification Step 1 (Bulk Separation) cluster_2 Purification Step 2 (Fine Purification) cluster_3 Final Product Crude Crude Synthetic this compound (contains Valencene, Nootkatol, etc.) Column Column Chromatography Crude->Column PrepHPLC Preparative HPLC Column->PrepHPLC If liquid/oil Recrystal Recrystallization Column->Recrystal If solid Pure Pure this compound (>98%) PrepHPLC->Pure Recrystal->Pure

Caption: A typical experimental workflow for the purification of synthetic this compound.

Troubleshooting Logic for Poor Separation in Column Chromatography

G start Poor Separation check_tlc Review TLC Data start->check_tlc is_streaking Are spots streaking? check_tlc->is_streaking overloaded Reduce Sample Load is_streaking->overloaded yes_streaking is_poor_res Poor Resolution? is_streaking->is_poor_res no_streaking end Improved Separation overloaded->end no_streaking No yes_streaking Yes optimize_solvent Optimize Solvent System (e.g., shallower gradient) is_poor_res->optimize_solvent yes_poor_res check_packing Check Column Packing is_poor_res->check_packing no_poor_res yes_poor_res Yes no_poor_res No optimize_solvent->end check_packing->end

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

References

Validation & Comparative

Nootkatin vs. DEET: A Comparative Efficacy Analysis for Mosquito Repellency

Author: BenchChem Technical Support Team. Date: December 2025

A data-driven comparison of the natural compound Nootkatin against the synthetic repellent DEET, providing researchers and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and testing protocols.

This guide delves into the comparative efficacy of this compound, a naturally occurring sesquiterpenoid, and N,N-diethyl-meta-toluamide (DEET), the long-standing gold standard in synthetic mosquito repellents. By synthesizing available experimental data, this document aims to provide an objective analysis of their performance, mechanisms of action, and the methodologies used for their evaluation.

Comparative Performance Metrics

The effectiveness of a mosquito repellent is primarily determined by its ability to prevent bites over a significant duration. While DEET's protective longevity is closely tied to its concentration, this compound has demonstrated comparable repellency to lower concentrations of DEET.[1]

MetricDEET (N,N-diethyl-meta-toluamide)This compound
Primary Type Synthetic (Toluamide derivative)[1]Natural Product (Sesquiterpenoid)[1]
Mechanism of Action Primarily a spatial repellent that interferes with host detection by masking olfactory cues and disrupting odorant receptors (ORs).[1][2] It can also act as a contact irritant.[1][2]Dual-action repellent and insecticide. Acts as a neurotoxin by activating octopamine (B1677172) receptors and potentiating GABA-gated chloride channels, leading to hyperexcitation and paralysis.[1][3][4][5]
Complete Protection Time (CPT) Highly dependent on concentration. A 23.8% concentration provides an average of 301.5 minutes (approximately 5 hours) of protection.[6][7] Higher concentrations can provide up to 8 hours of protection.[8]Studies have shown that a 20% this compound formulation repels mosquitoes at a rate comparable to 7% DEET or 5% picaridin.[9][10] Some tests indicate over 90% repellency for 6 hours.[1]
Spectrum of Activity Broad-spectrum protection against mosquitoes, flies, ticks, fleas, and other biting insects.[8][11]Effective against multiple mosquito species, including Aedes aegypti and Aedes albopictus.[3][4][9][12] Also shows activity against ticks.[13]
Safety Profile Generally considered safe for human use when applied as directed, including for children over 2 months of age and pregnant individuals.[14] High concentrations can damage synthetic fabrics and plastics.[15]Favorable safety profile for humans with low-to-no toxicity and a pleasant citrus scent.[3][4][5] It is an approved food additive.[13]

Mechanisms of Action: A Deeper Dive

The modes of action for DEET and this compound are fundamentally different, targeting distinct aspects of mosquito physiology.

DEET: The Olfactory Confusant

DEET's primary mechanism is not fully understood but is largely attributed to its ability to interfere with a mosquito's sense of smell.[2][11] It is thought to work in several ways:

  • Masking Host Odors: DEET may mask human odors like lactic acid and carbon dioxide that attract mosquitoes.[1][16]

  • Receptor Disruption: It directly interacts with and disrupts the function of mosquito odorant receptors (ORs) and ionotropic receptors (IRs), effectively "blinding" the mosquito to the presence of a host.[2][3][4] This creates a "bewilderment hypothesis" where the mosquito is confused and unable to locate its target.[11]

DEET_Mechanism cluster_mosquito Mosquito Olfactory System Human_Odors Human Odors (Lactic Acid, CO2) Antenna Antenna Human_Odors->Antenna Detection ORs Odorant Receptors (ORs) Ionotropic Receptors (IRs) Antenna->ORs Brain Brain ORs->Brain Signal Transduction Host_Seeking Host-Seeking Behavior Brain->Host_Seeking Initiates No_Bite No Bite Brain->No_Bite Inhibits DEET DEET DEET->ORs Blocks & Disrupts

Caption: Proposed mechanism of DEET as an olfactory confusant.

This compound: A Dual-Action Neurotoxin

Nootkatone (B190431) acts as both a repellent and a potent insecticide through neurotoxic mechanisms.[1][5]

  • Octopamine Receptor Agonism: A primary target is the octopamine receptor system in insects. Activation of the α-adrenergic-like octopamine receptor (e.g., PaOA1) leads to a cascade of events causing tremors, convulsions, and ultimately, fatal spasms.[5][13]

  • GABA-gated Chloride Channel Modulation: More recent research has revealed that Nootkatone also potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the major insect GABA-gated chloride channel, Rdl (Resistant to dieldrin).[3][4][17] This disruption of synaptic transmission contributes to its repellent effects at low doses and causes paralysis and death at higher doses.[3][4]

Nootkatin_Mechanism cluster_neuro Mosquito Nervous System This compound This compound Octopamine_Receptor Octopamine Receptor (e.g., PaOA1) This compound->Octopamine_Receptor Activates GABA_Channel GABA-gated Chloride Channel (Rdl) This compound->GABA_Channel Potentiates/ Modulates Hyperexcitation Neuroexcitation (Tremors, Spasms) Octopamine_Receptor->Hyperexcitation Paralysis_Death Paralysis & Death GABA_Channel->Paralysis_Death (High Doses) Repellency Repellency GABA_Channel->Repellency (Low Doses) Hyperexcitation->Paralysis_Death

Caption: Dual neurotoxic mechanisms of action for this compound.

Experimental Protocols: The Arm-in-Cage Test

A standard laboratory method for evaluating the efficacy of topical repellents is the "arm-in-cage" test.[18][19][20] This method provides a controlled environment to measure the Complete Protection Time (CPT), which is the duration from repellent application to the first confirmed mosquito bite.[18][19]

Methodology
  • Subject Preparation: The forearms of human volunteers are washed with unscented soap, rinsed, and dried at least one hour before the test.[21] A defined area of the skin is marked for repellent application.

  • Repellent Application: A precise volume of the test formulation (e.g., 1.0 mL) is applied evenly over the marked skin area.[1] The formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.[1]

  • Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200).[18][19]

  • Observation and Endpoint: The arm is exposed for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[18] The test continues until the first confirmed bite, which is often defined as a bite followed by a second bite within the same or next exposure period.[19] The time elapsed from application to the first confirmed bite is recorded as the CPT.

Arm_in_Cage_Workflow start Start prep Volunteer Preparation (Wash & Dry Forearm) start->prep apply Apply Test Repellent (e.g., 1.0 mL) prep->apply dry Allow to Dry (e.g., 30 min) apply->dry expose Expose Forearm in Mosquito Cage (3 min) dry->expose observe Observe for Bites expose->observe bite_check Confirmed Bite? observe->bite_check wait Wait 30 Minutes bite_check->wait No end End Test (Record CPT) bite_check->end Yes wait->expose

Caption: Standard workflow for the Arm-in-Cage mosquito repellent test.

Conclusion

DEET remains a highly effective and broad-spectrum mosquito repellent, with its efficacy and duration of protection directly related to its concentration.[6][7] this compound presents a promising natural alternative with a dual-action mechanism as both a repellent and an insecticide.[3][4] Its favorable safety profile and pleasant aroma make it an attractive candidate for new repellent formulations.[3][4][5] While studies show that higher concentrations of this compound can offer repellency comparable to lower-concentration DEET products, further research and formulation development are necessary to optimize its duration of protection and overall efficacy for widespread public health use.[9][10]

References

Validating the insecticidal activity of Nootkatin against various insect species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nootkatin's Performance Against Various Insect Species and Alternative Insecticides, Supported by Experimental Data.

This compound, a naturally occurring sesquiterpenoid found in the heartwood of the Alaska yellow cedar and in grapefruit peel, is emerging as a promising biopesticide. Its dual action as both an insecticide and a repellent, coupled with a favorable safety profile, positions it as a compelling alternative to conventional synthetic insecticides. This guide provides a comprehensive comparison of this compound's insecticidal activity against various insect species, juxtaposed with the performance of other common insecticides. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Quantitative Efficacy: A Side-by-Side Comparison

The insecticidal potency of this compound has been evaluated against a range of medically and economically important insect species. The following tables present a summary of its efficacy, often measured as the lethal concentration required to kill 50% of the test population (LC50), alongside data for commonly used alternative insecticides.

Table 1: Insecticidal Activity Against Mosquitoes (Aedes aegypti)

CompoundStrainBioassay MethodEfficacy MetricValueReference(s)
NootkatonePermethrin-Susceptible (New Orleans)Bottle BioassayLC50~1000x less sensitive than permethrin (B1679614)[1][2]
NootkatonePermethrin-Resistant (Vergel)Bottle BioassayLC50Significantly higher than for the permethrin-susceptible strain[1][2]
PermethrinPermethrin-Resistant (Vergel)Bottle BioassayResistance Ratio17.27 times more resistant than the New Orleans strain[1][2]
Nootkatone (20%)Permethrin-Susceptible & ResistantRepellency BioassayRepellencyComparable to 7% DEET or 5% Picaridin[1][3][4]

Table 2: Acaricidal Activity Against Ticks (Ixodes scapularis)

CompoundLife StageBioassay MethodEfficacy MetricValueReference(s)
NootkatoneNymphVertical Filter PaperEC50 (Repellency)0.87 ± 0.05 µg/cm²[2]
Nootkatone (0.84% Emulsifiable)-Field TrialsControl100% control in the first week[5]
Nootkatone (Lignin-Encapsulated)-Field TrialsControlUp to 67% control for up to eight weeks[5]

Table 3: Insecticidal Activity Against Stored Product Pests

CompoundInsect SpeciesBioassay MethodEfficacy MetricValueReference(s)
NootkatoneCallosobruchus maculatus (Cowpea weevil)Fumigant Assay-High fumigant activity[6]
NootkatoneSitophilus oryzae (Rice weevil)Repellency AssayRepellency39.2–67.2%[6]
NootkatoneSitophilus zeamais (Maize weevil)Repellency AssayRepellency46.3–93.1%[6]
MalathionStored product insects in general-Recommended Concentration10 ppm[7]

Understanding the Mechanism: Signaling Pathways

This compound exhibits a multi-faceted mode of action, targeting the nervous system of insects. This dual-pronged attack may contribute to its broad-spectrum activity and could play a role in managing insecticide resistance.

nootkatin_mechanism cluster_octopamine Octopamine Receptor Pathway cluster_gaba GABA Receptor Pathway This compound This compound Octopamine_Receptor Octopamine Receptor (e.g., PaOA1) This compound->Octopamine_Receptor Agonist GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Antagonist Overstimulation Nervous System Overstimulation Octopamine_Receptor->Overstimulation Spasms Fatal Spasms Overstimulation->Spasms Chloride_Influx Chloride Ion Influx Blocked GABA_Receptor->Chloride_Influx Hyperexcitation Neuronal Hyperexcitation Chloride_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Dual neurotoxic mechanisms of action for this compound.

Experimental Protocols: A Guide to Reproducible Research

Detailed and standardized experimental protocols are crucial for the accurate assessment of an insecticide's efficacy. The following sections outline the methodologies for key bioassays used to evaluate this compound's activity.

CDC Bottle Bioassay for Mosquitoes

This method is widely used to determine the susceptibility of mosquitoes to a given insecticide.

Materials:

  • 250 ml glass bottles with screw caps

  • Technical grade insecticide (e.g., this compound)

  • High-purity acetone (B3395972)

  • Micropipettes

  • Vortex mixer

  • Aspirator for handling mosquitoes

  • Non-blood-fed adult female mosquitoes (3-5 days old)

  • Timer

Procedure:

  • Bottle Coating: A specific amount of insecticide dissolved in acetone is added to each bottle. The bottle is then capped and coated by rolling and vortexing until the acetone has completely evaporated, leaving a uniform layer of the insecticide on the inner surface. Control bottles are coated with acetone only.

  • Mosquito Introduction: Between 10 and 25 adult female mosquitoes are introduced into each bottle using an aspirator.

  • Observation: The number of dead or incapacitated mosquitoes is recorded at regular time intervals over a 2-hour period.

  • Data Analysis: The mortality rate at a pre-determined threshold time indicates resistance or susceptibility.[8] A full dose-response bioassay can also be conducted by testing a series of concentrations to calculate the LC50.[9]

bottle_bioassay_workflow start Start prep Prepare Insecticide Stock Solutions start->prep coat Coat Glass Bottles with Insecticide Solution prep->coat evap Allow Solvent to Completely Evaporate coat->evap intro Introduce 10-25 Adult Female Mosquitoes evap->intro observe Record Mortality at Specific Time Intervals intro->observe analyze Calculate Mortality Rate and LC50 Values observe->analyze end End analyze->end

Workflow for the CDC bottle bioassay.

Vertical Filter Paper Bioassay for Ticks

This in vitro assay is a standard method for evaluating the repellency of chemical compounds against ticks, leveraging their natural tendency to climb upwards (negative geotaxis).

Materials:

  • Whatman No. 4 filter paper strips

  • Test compound solutions (e.g., this compound) in a suitable solvent (e.g., ethanol)

  • Solvent-only control solution

  • Positive control (e.g., DEET solution)

  • Micropipette

  • Glass vials

  • Petri dish with a water moat

  • Binder clips and a stand

  • Unfed tick nymphs or adults

Procedure:

  • Filter Paper Treatment: A defined area on the filter paper is treated with the test compound, leaving untreated zones at the top and bottom.

  • Assay Setup: The treated filter paper is suspended vertically. A glass vial is placed at the bottom, with its rim touching the lower untreated zone.

  • Tick Introduction: A single tick is placed into the glass vial.

  • Observation: The tick's movement is observed for a specified period. A tick is considered repelled if it fails to cross the treated zone and enter the upper untreated zone.

  • Data Analysis: The percentage of repelled ticks is calculated for each concentration, and the effective concentration that repels 50% of the ticks (EC50) is determined.[10]

References

A comparative analysis of the biological activities of Nootkatin and Valencene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Nootkatin and Valencene (B1682129)

Introduction

This compound and Valencene are naturally occurring sesquiterpenoids, primarily found in citrus fruits and certain woods, that have garnered significant scientific interest for their diverse pharmacological properties. This compound, a bicyclic sesquiterpenoid, is characteristic of grapefruit and Alaska yellow cedar. Valencene, its biosynthetic precursor, is abundant in Valencia oranges.[1] This guide provides a detailed comparative analysis of the anti-inflammatory, anticancer, and antimicrobial activities of these two compounds, supported by experimental data and methodologies to aid researchers and drug development professionals.

Anti-inflammatory Activity

Both this compound and Valencene exhibit significant anti-inflammatory effects through the modulation of key inflammatory pathways.

This compound: Studies have shown that this compound inhibits both acute and chronic inflammation. In murine models, it has been demonstrated to reduce edema and leukocyte recruitment. The proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) activity and antagonism of the histamine (B1213489) H1 receptor.[2][3][4] Furthermore, this compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2][3][4]

Valencene: Similar to this compound, Valencene has demonstrated potent anti-inflammatory properties in both in vivo and in silico studies. It significantly inhibits paw edema and reduces the production of IL-1β and TNF-α.[5] Its mechanism of action is also linked to the inhibition of the COX-2 enzyme and the histamine H1 receptor.[5] Additionally, Valencene has been shown to suppress the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[6][7][8][9]

Comparative Data on Anti-inflammatory Effects:

ParameterThis compoundValenceneReference
Paw Edema Inhibition Demonstrated antiedematogenic effects in carrageenan and dextran-induced paw edema models.Significantly inhibited paw edema formation in carrageenan, dextran, histamine, and arachidonic acid-induced models.[2],[5]
Leukocyte Recruitment Inhibited leukocyte recruitment in carrageenan-induced pleurisy and peritonitis models.Reduced leukocyte recruitment in carrageenan-induced pleurisy and peritonitis models.[2],[5]
Cytokine Inhibition Decreased production of IL-1β and TNF-α.Reduced production of IL-1β and TNF-α.[2],[5]
Signaling Pathway In silico analysis suggests inhibition of COX-2 and antagonism of H1 receptor.In silico analysis suggests interaction with COX-2 and H1 receptor. Also shown to inhibit NF-κB and MAPK pathways.[2],[5][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Swiss mice are used for the experiment.

  • Grouping and Treatment: Mice are divided into several groups: a negative control group (receiving saline), positive control groups (receiving indomethacin (B1671933) or promethazine), and experimental groups (receiving various doses of this compound or Valencene orally).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the negative control group.

G

Workflow for Carrageenan-Induced Paw Edema Assay.

Anticancer Activity

Both compounds have shown promise as potential anticancer agents, exhibiting cytotoxic and anti-proliferative effects in various cancer cell lines.

This compound: Nootkatone (B190431) has demonstrated anti-proliferative activity in colorectal and non-small-cell lung cancer cells.[10][11][12] Its anticancer effects are partly mediated through the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of cancer cell growth.[12] In colorectal cancer cells, it has been shown to increase the expression of the pro-apoptotic protein NAG-1 and decrease the expression of the cell proliferative protein cyclin D1.[10] Furthermore, a derivative of nootkatone has been found to promote megakaryocytic differentiation in erythroleukemia by targeting JAK2 and enhancing JAK2/STAT3 and PKCδ/MAPK crosstalk.[13]

Valencene: Valencene has displayed cytotoxic and anti-proliferative effects in ovarian and lymphoblast cancer cell lines.[14] It has also been shown to inhibit the proliferation of Caco-2 colon cancer cells.[14] In a study on benzo(a)pyrene-induced lung cancer in mice, Valencene demonstrated potent chemopreventive and therapeutic effects by mitigating oxidative stress and reducing tumor burden.[15][16]

Comparative Data on Anticancer Effects:

Cancer TypeThis compound (Nootkatone)ValenceneReference
Colorectal Cancer Anti-proliferative activity in HCT-116 and SW480 cells.[11]Inhibited proliferation of CaCo-2 cells.[10],[14]
Lung Cancer Inhibited cell growth in A549 non-small-cell lung cancer cells.[12]Chemopreventive and therapeutic effects against benzo(a)pyrene-induced lung cancer in mice.[12],[15][16]
Ovarian Cancer Not explicitly studied.Cytotoxic and anti-proliferative effects in A2780 and SKOV3 cell lines.[14]
Leukemia/Lymphoma A derivative promoted differentiation in erythroleukemia cells.[13]Cytotoxic and anti-proliferative effects in CCRF/CEM and CEM/ADR lymphoblast cell lines.[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound or Valencene and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

G

Simplified signaling pathway of this compound's anticancer activity.

Antimicrobial Activity

This compound: Nootkatone has been shown to possess antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes, and Bacillus cereus.[17][18] It has not been observed to have significant activity against Gram-negative bacteria.[17] At low concentrations, it can also inhibit biofilm formation by Staphylococcus aureus.[17]

Valencene: The antimicrobial activity of Valencene is less consistently reported. Some studies suggest it has antibacterial and antifungal properties, while others report no significant inhibitory effect against common bacterial and fungal strains like Escherichia coli and Staphylococcus aureus.[19]

Comparative Data on Antimicrobial Effects:

Organism TypeThis compound (Nootkatone)ValenceneReference
Gram-positive Bacteria Active against S. aureus, E. faecalis, L. monocytogenes, B. cereus.Inconsistent reports; some studies show no significant activity against S. aureus.[17][18],[19]
Gram-negative Bacteria No significant activity reported.No significant activity reported against E. coli.[17],[19]
Fungi Not a primary focus of cited studies.Some reports suggest antifungal activity, while others show no effect against Aspergillus niger or Saccharomyces cerevisiae.[19]
Biofilm Inhibition Inhibits S. aureus biofilm formation.Data not available in the cited literature.[17]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The antimicrobial agent (this compound or Valencene) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and Valencene, two closely related sesquiterpenoids, both exhibit a range of promising biological activities. Their anti-inflammatory properties are well-documented and appear to operate through similar mechanisms involving the inhibition of COX-2 and pro-inflammatory cytokines. In the realm of anticancer research, both compounds have demonstrated efficacy against various cancer cell lines, albeit through potentially different signaling pathways. The most distinct difference in their biological profiles appears to be in their antimicrobial activity, with this compound showing clear efficacy against Gram-positive bacteria, while the antimicrobial effects of Valencene are less certain. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in clinical settings.

References

Nootkatone's Efficacy in Cyclodiene-Resistant Insects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The persistent challenge of insecticide resistance necessitates the exploration of alternative control agents. Nootkatone, a natural sesquiterpenoid found in citrus fruits, has garnered attention as a promising insecticide and repellent.[1] This guide provides a detailed comparison of Nootkatone's effectiveness against insecticide-susceptible and cyclodiene-resistant insect strains, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

Both cyclodiene insecticides and Nootkatone target the insect's central nervous system, specifically the γ-aminobutyric acid (GABA) receptor.[1] This receptor functions as a ligand-gated chloride ion channel, crucial for inhibitory neurotransmission. However, their interaction with this shared target differs significantly.

  • Cyclodienes: These synthetic insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride ion channel, blocking the influx of chloride ions. This disruption leads to hyperexcitation of the nervous system, resulting in convulsions and death.[1] Resistance to cyclodienes is predominantly conferred by a single amino acid substitution (A302S) in the Resistance to dieldrin (B1670511) (Rdl) gene, which encodes a subunit of the GABA receptor.[2]

  • Nootkatone: This natural compound is also an antagonist of the GABA-gated chloride channel, with a mechanism of action similar to picrotoxinin.[3][4] It inhibits the normal function of the GABA receptor, leading to toxic effects in insects. The mutation in the Rdl gene that provides resistance to cyclodienes also reduces the efficacy of Nootkatone, resulting in cross-resistance.[1]

Quantitative Comparison of Nootkatone Efficacy

Studies on the model organism Drosophila melanogaster provide quantitative evidence of cross-resistance to Nootkatone in cyclodiene-resistant strains. The following tables summarize key findings from toxicological and electrophysiological experiments.

Toxicity Bioassays

The lethal dose (LD50) and knockdown dose (KD50) of Nootkatone were determined for both a susceptible (CSOR) and a cyclodiene-resistant (RDL1675) strain of Drosophila melanogaster. The resistance ratio (RR) indicates the factor by which the resistant strain is less susceptible than the susceptible strain.

StrainParameterValue (μg/mg) (95% CI)Resistance Ratio (RR)
Drosophila melanogaster (CSOR - Susceptible) LD5045 (16-110)-
Drosophila melanogaster (RDL1675 - Resistant) LD50~481.5 - 49510.7 - 11
Drosophila melanogaster (CSOR - Susceptible) KD5035 (13-183)-
Drosophila melanogaster (RDL1675 - Resistant) KD50~2808

*Calculated based on the resistance ratio from the susceptible strain.

A study on Aedes aegypti also demonstrated cross-resistance to Nootkatone in a strain resistant to a different class of insecticide, permethrin.

StrainParameterResistance Ratio (RR)
Aedes aegypti (Vergel - Permethrin-Resistant) LC503.11
Electrophysiological Assays

The effect of Nootkatone on the central nervous system was evaluated by measuring nerve firing and GABA-stimulated currents in larval preparations of both susceptible and resistant Drosophila melanogaster strains.

StrainExperimentObservation
Drosophila melanogaster (CSOR - Susceptible) Nerve FiringNootkatone (100 µM) reversed GABA-mediated block, with nerve firing at 78 ± 17% of baseline.[3][4]
Drosophila melanogaster (RDL1675 - Resistant) Nerve FiringSignificantly less reversal of GABA-mediated block, with nerve firing at only 24 ± 11% of baseline.[3][4]
Drosophila melanogaster (CSOR - Susceptible) GABA-stimulated CurrentsNootkatone (100 µM) inhibited chloride current by 44 ± 9% to 62% ± 14%.[3][4]
Drosophila melanogaster (RDL1675 - Resistant) GABA-stimulated CurrentsInhibition of chloride current was 3 to 4.5-fold less than in the susceptible strain.[3][4]

Experimental Protocols

Topical Application Bioassay for LD50/KD50 Determination

This method is a standard for assessing the intrinsic toxicity of an insecticide to an insect.

  • Insect Rearing: Maintain insecticide-susceptible (e.g., CSOR) and cyclodiene-resistant (e.g., RDL1675) strains of Drosophila melanogaster under controlled environmental conditions (e.g., 25°C, 12:12h light:dark cycle) on a standard diet.

  • Compound Preparation: Prepare a stock solution of Nootkatone in a suitable solvent such as acetone. Perform serial dilutions to create a range of concentrations for testing.

  • Insect Anesthetization: Anesthetize adult flies (2-4 days old) using carbon dioxide or by chilling them on ice.

  • Topical Application: Use a calibrated micro-applicator to apply a precise volume (e.g., 0.1-0.5 µL) of the Nootkatone solution to the dorsal thorax of each anesthetized fly. A control group should be treated with the solvent alone.

  • Observation: Place the treated flies in vials with access to food. Assess for knockdown (inability to move or stand) at various time intervals (e.g., every hour for 6 hours). Record mortality after 24 hours.

  • Data Analysis: Use probit analysis to calculate the KD50 (the dose required to knock down 50% of the flies at a specific time) and the LD50 (the dose required to kill 50% of the flies). The resistance ratio is calculated by dividing the LD50 or KD50 of the resistant strain by that of the susceptible strain.

Electrophysiological Recording of Central Nervous System Activity

This technique measures the overall nerve activity from the insect's central nervous system (CNS).

  • Dissection: Dissect the CNS from a third-instar larva of both susceptible and resistant strains in a physiological saline solution.

  • Recording Setup: Place the dissected CNS in a recording chamber. Use a suction electrode to draw one of the severed nerve cords into the electrode tip to record extracellular nerve activity.

  • Baseline Recording: Record the baseline spontaneous nerve firing rate.

  • GABA Application: Perfuse the preparation with a saline solution containing GABA to inhibit neuronal firing.

  • Nootkatone Application: While the CNS is under the inhibitory effect of GABA, co-apply Nootkatone with the GABA solution and record the change in nerve firing activity.

  • Data Analysis: Quantify the nerve firing rate (spikes per second) before and after the application of Nootkatone. Express the recovery of firing as a percentage of the baseline to determine the extent of reversal of the GABA-mediated block.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Topical Application Assay cluster_analysis Data Analysis rearing Insect Rearing (Susceptible & Resistant Strains) anesthesia Anesthetize Insects rearing->anesthesia solution_prep Nootkatone Solution Preparation application Apply Nootkatone to Dorsal Thorax solution_prep->application anesthesia->application observation Observe for Knockdown & Mortality (24h) application->observation probit Probit Analysis observation->probit calculation Calculate LD50/KD50 & Resistance Ratio probit->calculation

Caption: Experimental workflow for determining insecticide toxicity.

signaling_pathway cluster_membrane Neuronal Membrane cluster_effect Cellular Effect GABA_receptor GABA Receptor (Rdl) (Chloride Ion Channel) Cl_influx Chloride Influx GABA_receptor->Cl_influx Opens Channel No_Cl_influx Blocked Chloride Influx GABA_receptor->No_Cl_influx Blocked by Insecticide GABA GABA GABA->GABA_receptor Binds Cyclodiene Cyclodiene Insecticide Cyclodiene->GABA_receptor Blocks Channel Nootkatone Nootkatone Nootkatone->GABA_receptor Blocks Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Hyperexcitation Hyperexcitation (Toxicity) No_Cl_influx->Hyperexcitation Mutation Rdl Mutation (A302S) Confers Resistance Mutation->GABA_receptor Alters Binding Site

Caption: GABA receptor signaling and insecticide interaction.

References

Nootkatone's Dual Personality at the Insect GABA Receptor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatone (B190431), a natural sesquiterpenoid found in grapefruit and Alaskan yellow cedar, is emerging as a promising biopesticide with a multifaceted mechanism of action.[1] While its repellent properties are well-documented, its insecticidal activity involves complex interactions with the insect central nervous system, primarily targeting the γ-aminobutyric acid (GABA) receptor. However, the precise nature of this interaction is a subject of ongoing research, with compelling evidence supporting two distinct and seemingly contradictory mechanisms: antagonism and positive allosteric modulation, depending on the insect species.[2][3] This guide provides a comprehensive comparison of these mechanisms, supported by available experimental data, detailed methodologies, and visual representations of the signaling pathways and experimental workflows.

The Conundrum: Antagonist vs. Potentiator

The insect GABA receptor, a ligand-gated chloride ion channel, is a critical target for many insecticides. Activation of this receptor by GABA leads to an influx of chloride ions, hyperpolarization of the neuron, and consequently, inhibition of nerve impulses. Disruption of this inhibitory signaling can lead to hyperexcitation, paralysis, and death.

Nootkatone has been shown to interact with this receptor in two different ways:

  • As a GABA Receptor Antagonist in Drosophila melanogaster : Research on the fruit fly suggests that nootkatone acts as a non-competitive antagonist of the GABA receptor, likely at or near the picrotoxinin (B1677863) binding site.[3] This is supported by significant cross-resistance observed in cyclodiene-resistant strains of D. melanogaster that have a mutation in the GABA receptor subunit known as RDL ('Resistant to Dieldrin').[3] This antagonistic action blocks the inhibitory effect of GABA, leading to neuronal hyperexcitation.

  • As a GABA Receptor Potentiator in Mosquitoes : In contrast, studies on mosquitoes, such as Aedes aegypti, indicate that nootkatone potentiates GABA-mediated signaling.[4][5] This positive allosteric modulation would enhance the inhibitory effects of GABA, leading to a disruption of synaptic transmission.[4][5] At low doses, this may contribute to its repellent effects by disrupting sensory neuron signaling, while at higher doses, it could lead to paralysis and death through widespread synaptic disruption.[4]

A secondary mechanism of action involving the agonism of octopamine (B1677172) receptors has also been proposed, which would contribute to the overall neuroexcitatory effects of nootkatone.[1]

Comparative Performance Data

The following tables summarize the available quantitative data for nootkatone and other well-known GABA receptor modulators. It is important to note the species-specific differences in activity.

CompoundInsect SpeciesAssay TypeEndpointValueReference
Nootkatone (Antagonistic Action) Drosophila melanogaster (CSOR strain)Topical ApplicationKD50 (24h)0.45 µ g/fly [3]
Drosophila melanogaster (CSOR strain)Topical ApplicationLD50 (24h)0.99 µ g/fly [3]
Drosophila melanogaster (CSOR strain)Patch-Clamp on Central Neurons% Inhibition of GABA-stimulated current (at 100 µM)44 ± 9%[3]
Nootkatone (Potentiating Action) Aedes aegyptiElectrophysiologyPotentiation of GABA-mediated signalingQualitatively described; quantitative data not available[2][4]
Picrotoxinin (Antagonist) CockroachWhole-cell patch-clampIC50Not specified, but effective[6]
Fipronil (B1672679) (Antagonist) CockroachWhole-cell patch-clampIC5028 nM[6]
RatWhole-cell patch-clampIC501600 nM[6]
Ivermectin (Potentiator/Antagonist) Aedes aegyptiTwo-electrode voltage-clampAntagonistic effect on GABA-induced currentYes[7]
Aedes aegyptiTwo-electrode voltage-clampAgonistic/weak activation effectYes, concentration-dependent[7]

Signaling Pathways and Mechanisms

The dual actions of nootkatone on the insect GABA receptor can be visualized as follows:

GABA_Antagonism cluster_receptor GABA Receptor (e.g., in Drosophila) GABA_R GABA Binding Site Chloride Channel Nootkatone/Picrotoxinin Site Hyperexcitation Neuronal Hyperexcitation GABA_R:cl->Hyperexcitation Channel Remains Closed (No Cl- Influx) GABA GABA GABA->GABA_R:gaba Binds Nootkatone Nootkatone (Antagonist) Nootkatone->GABA_R:noot Binds & Blocks Neuron_In Neuron Interior (High Cl-) Neuron_Out Neuron Exterior (Low Cl-) Chloride Cl- GABA_Potentiation cluster_receptor GABA Receptor (e.g., in Mosquitoes) GABA_R GABA Binding Site Chloride Channel Allosteric Site Enhanced_Inhibition Enhanced Neuronal Inhibition / Disruption GABA_R:cl->Enhanced_Inhibition Enhanced Cl- Influx GABA GABA GABA->GABA_R:gaba Binds Nootkatone Nootkatone (Potentiator) Nootkatone->GABA_R:noot Binds Neuron_In Neuron Interior (High Cl-) Neuron_Out Neuron Exterior (Low Cl-) Chloride Cl- Chloride->GABA_R:cl TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Defolliculate Defolliculate Oocytes Harvest->Defolliculate Inject Inject GABA Receptor cRNA Defolliculate->Inject Incubate Incubate (1-3 days) Inject->Incubate Place Place Oocyte in Chamber Incubate->Place Impale Impale with Two Electrodes Place->Impale Clamp Voltage Clamp (-60 mV) Impale->Clamp Apply_GABA Apply GABA (EC5-EC50) Clamp->Apply_GABA Apply_Compound Co-apply Nootkatone Apply_GABA->Apply_Compound Measure Measure Current Change (Inhibition or Potentiation) Apply_Compound->Measure Dose_Response Generate Dose-Response Curve (IC50 / EC50) Measure->Dose_Response

References

Comparative study of Nootkatin extraction methods from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatin, a highly valued sesquiterpenoid ketone, is prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and potential pharmaceutical applications. Efficiently extracting this compound from natural sources is a critical step for research and commercial development. This guide provides a comparative analysis of common extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Comparative Analysis of Extraction Methods

The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact. Below is a summary of quantitative data for four prevalent methods: Solvent Extraction, Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). It is important to note that yields and purity are highly dependent on the starting material, its pre-treatment, and the specific experimental conditions.

Extraction Method Natural Source Key Parameters Yield Purity of Nootkatone (B190431) in Extract Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Solvent Extraction Citrus paradisi (Grapefruit) PeelDichloromethane (B109758), 24h maceration at room temp.[1]110.5 mg/kg of peel[1]Not specified, requires further purification[1]24 hours[1]HighSimple, low-cost equipmentTime-consuming, large solvent volumes, potential for thermal degradation of compounds.
Supercritical Fluid Extraction (SFE) Citrus junos (Yuzu) PeelCO₂, 20 MPa, 333 K~1.28% essential oil[2]13.5% of essential oil is oxygenated compounds (includes nootkatone)[2]Not specifiedMinimal (CO₂ is recycled)"Green" solvent, high selectivity, pure extracts[3]High initial equipment cost, may require co-solvents for polar compounds.
Ultrasound-Assisted Extraction (UAE) Citrus paradisi (Grapefruit) By-productsEthanol, 40% amplitude, 20 min1.5% essential oil (double the yield of hydrodistillation)[4]Not specified20 minutes[4]ModerateFast, efficient, reduced solvent and energy consumption.[5]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Citrus limon (Lemon) Peel Waste80% Ethanol, 80°C, 50 min (for pigment after oil extraction)~6 wt.% pigment extract (after essential oil extraction)Not specified50 minutesModerateRapid heating, reduced extraction time and solvent volume.[6]Requires microwave-transparent solvents, potential for localized overheating.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for each of the discussed extraction methods.

Solvent Extraction Protocol (Maceration)

This protocol is based on the extraction of nootkatone from citrus peel.[1]

1. Material Preparation:

  • Wash fresh citrus fruits thoroughly.
  • Carefully separate the flavedo (the outer, colored part of the peel) from the albedo (the white, spongy part).
  • Mince the flavedo into fine pieces.

2. Extraction:

  • Weigh a known amount of the minced flavedo and place it in a suitable flask.
  • Add dichloromethane to the flask, ensuring the plant material is fully submerged.
  • Seal the flask and allow the mixture to macerate for 24 hours at room temperature in a dark environment to prevent photodegradation.

3. Filtration and Concentration:

  • Filter the mixture to separate the solid plant material from the solvent extract.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40°C to obtain the crude extract.

4. Purification (Optional but Recommended):

  • The crude extract can be further purified using column chromatography on silica (B1680970) gel with a hexane-ethyl acetate (B1210297) gradient to isolate the nootkatone-containing fraction.[1]

Supercritical Fluid Extraction (SFE) Protocol

This protocol is a general representation for the extraction of essential oils containing nootkatone from citrus peel.[7]

1. Material Preparation:

  • Dry the citrus peels and grind them into a fine powder to increase the surface area for extraction.

2. Apparatus Setup:

  • Use a supercritical fluid extractor equipped with an extraction vessel, a high-pressure CO₂ pump, a pressure regulator, a heat exchanger, and a collection vessel.

3. Extraction:

  • Pack the ground citrus peel into the extraction vessel.
  • Pressurize and heat the CO₂ to its supercritical state (e.g., above 31.1°C and 7.38 MPa). A common condition for citrus peel is around 40°C and 100 bar.[7]
  • Pass the supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 0.5 g/min ).[7]

4. Separation and Collection:

  • De-pressurize the CO₂ in the collection vessel. As the pressure drops, the CO₂ returns to a gaseous state, leaving behind the extracted essential oil containing nootkatone.
  • Collect the pure essential oil from the collection vessel.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the extraction of bioactive compounds from citrus peel waste.[5]

1. Material Preparation:

  • Grind dried citrus peel to a fine powder and sieve to ensure a uniform particle size.

2. Extraction:

  • Place a known amount of the powdered peel into a jacketed glass vessel.
  • Add the desired solvent (e.g., an ethanol-water mixture).
  • Immerse a direct ultrasonic probe (sonotrode) into the solution.
  • Perform the ultrasonic extraction using specific parameters (e.g., 400 W, 24 kHz, 25°C).[5] The temperature can be maintained using a refrigerated circulating bath connected to the vessel's jacket.
  • Set the duration of the extraction (e.g., 20-30 minutes).[4][8]

3. Post-Extraction:

  • Filter or centrifuge the extract to remove solid particles.
  • Evaporate the solvent from the extract to obtain the crude product.

Microwave-Assisted Extraction (MAE) Protocol

This protocol describes a general procedure for MAE of compounds from citrus peel.

1. Material Preparation:

  • Dry and grind the citrus peel to a consistent particle size.

2. Extraction:

  • Place a weighed amount of the powdered peel into a microwave-safe extraction vessel.
  • Add a suitable microwave-transparent solvent (e.g., ethanol).
  • Seal the vessel and place it in a microwave extraction system.
  • Apply microwave irradiation at a set power (e.g., 500 W) and for a specific duration (e.g., 10-50 minutes), with a controlled temperature (e.g., 80°C).[6]

3. Cooling and Filtration:

  • Allow the vessel to cool to room temperature.
  • Filter the extract to separate the solid residue.
  • The filtrate can then be concentrated to yield the crude extract.

Visualizations

Nootkatone Biosynthesis Pathway

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate Valencene (+)-Valencene FPP->Valencene Valencene Synthase Nootkatol cis- and trans-Nootkatol Valencene->Nootkatol Allylic Oxidation Nootkatone (+)-Nootkatone Nootkatol->Nootkatone Oxidation

Caption: Biosynthetic pathway of (+)-Nootkatone from Farnesyl Pyrophosphate.

General Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_start Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_end Analysis Start Natural Source (e.g., Citrus Peel) Pretreatment Washing, Drying, Grinding Start->Pretreatment Extraction Extraction Method (Solvent, SFE, UAE, MAE) Pretreatment->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Nootkatin's Efficacy as a Natural Insecticide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer and more environmentally friendly pest control solutions has spurred research into naturally derived insecticides. Among these, nootkatin, a sesquiterpenoid found in the heartwood of the Alaska yellow cedar and in grapefruit, has garnered significant interest for its insecticidal and repellent properties. This guide provides an objective comparison of the efficacy of this compound against other prominent natural insecticides—pyrethrins, neem oil (azadirachtin), and essential oils—supported by experimental data, detailed protocols, and visualizations of their modes of action.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the lethal concentration (LC50) of this compound and other natural insecticides against the common mosquito vector, Aedes aegypti. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, insecticide formulations, and target organism strains.

Table 1: Larvicidal Activity (LC50) against Aedes aegypti Larvae

InsecticideActive Ingredient(s)LC50 (ppm)Exposure Time (h)Source / Notes
Nootkatone Nootkatone2.23 mg/bottle*24[1][2]
Pyrethrins Pyrethrins + PBO**0.00224[3]
Neem Oil Azadirachtin1.724[4]
Thyme Oil Thymol, etc.58.72 (nanoemulsion)24[5]
Thymol Thymol11.7224[6]

*Value from a bottle bioassay, not directly comparable to ppm in a larval bioassay. **Piperonyl butoxide (PBO) is a synergist, enhancing the efficacy of pyrethrins.

Table 2: Adulticidal Activity (LC50) against Aedes aegypti Adults

InsecticideActive Ingredient(s)LC50Exposure Time (h)Source / Notes
Nootkatone Nootkatone~1000x less sensitive than permethrin24[2]
Pyrethrins Pyrethrins + PBO*0.209 µg/cm²Not Specified[3]
Neem Oil Azadirachtin46.606 ppm12[7]
Thymol Thymol26% mortality at 100 ppmNot Specified[6]

*Piperonyl butoxide (PBO) is a synergist.

Mechanisms of Action: Signaling Pathways

The insecticidal activity of these natural compounds stems from their interference with critical physiological processes in insects. The primary modes of action are visualized in the following diagrams.

Nootkatone_Pathway Nootkatone Nootkatone Octopamine_Receptor Octopamine (B1677172) Receptor Nootkatone->Octopamine_Receptor Agonist GABA_Receptor GABA-gated Chloride Channel Nootkatone->GABA_Receptor Antagonist Adenylyl_Cyclase Adenylyl Cyclase Octopamine_Receptor->Adenylyl_Cyclase Chloride_Influx_Block Chloride Influx Blocked GABA_Receptor->Chloride_Influx_Block cAMP cAMP Increase Adenylyl_Cyclase->cAMP Neuroexcitation Neuroexcitation cAMP->Neuroexcitation Paralysis_Death Paralysis & Death Neuroexcitation->Paralysis_Death Chloride_Influx_Block->Paralysis_Death

Caption: Nootkatone's dual mode of action targeting octopamine and GABA receptors.

Pyrethrin_Pathway Pyrethrin Pyrethrin Na_Channel Voltage-gated Sodium Channel Pyrethrin->Na_Channel Binds to Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Causes Na_Influx Continuous Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Pyrethrin's neurotoxic mechanism via sodium channel disruption.

Azadirachtin_Pathway Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor Complex Azadirachtin->Ecdysone_Receptor Antagonist Hormone_Production Prothoracicotropic Hormone (PTTH) Production Azadirachtin->Hormone_Production Inhibits Antifeedant Antifeedant Effect Azadirachtin->Antifeedant Gene_Expression Gene Expression (Molting & Development) Ecdysone_Receptor->Gene_Expression Regulates Ecdysone_Synthesis Ecdysone Synthesis Hormone_Production->Ecdysone_Synthesis Stimulates Ecdysone_Synthesis->Gene_Expression Molting_Disruption Molting Disruption Gene_Expression->Molting_Disruption Growth_Regulation_Failure Growth Regulation Failure Molting_Disruption->Growth_Regulation_Failure Essential_Oils_Pathway Essential_Oils Essential Oils (e.g., Thymol, Eugenol) Octopamine_Receptor Octopamine Receptors Essential_Oils->Octopamine_Receptor Block AChE Acetylcholinesterase (AChE) Essential_Oils->AChE Inhibit GABA_Receptor GABA-gated Chloride Channels Essential_Oils->GABA_Receptor Block Neurotransmission_Disruption Disrupted Neurotransmission Octopamine_Receptor->Neurotransmission_Disruption AChE->Neurotransmission_Disruption GABA_Receptor->Neurotransmission_Disruption Paralysis_Death Paralysis & Death Neurotransmission_Disruption->Paralysis_Death Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Insecticide in Ethanol Serial_Dilutions Prepare Serial Dilutions to achieve desired test concentrations Stock_Solution->Serial_Dilutions Add_Insecticide Add 1 mL of insecticide dilution to each beaker Serial_Dilutions->Add_Insecticide Add_Water Add 100 mL of distilled water to test beakers Add_Water->Add_Insecticide Add_Larvae Introduce 20-25 late 3rd or early 4th instar larvae to each beaker Add_Insecticide->Add_Larvae Incubate Incubate for 24 hours at 25-27°C and 70-80% RH Add_Larvae->Incubate Record_Mortality Record the number of dead and moribund larvae Incubate->Record_Mortality Correct_Mortality Correct for control mortality using Abbott's formula if >5% Record_Mortality->Correct_Mortality Probit_Analysis Perform Probit Analysis to determine LC50 and LC90 values Correct_Mortality->Probit_Analysis Topical_Application_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Solutions Prepare serial dilutions of insecticide in a volatile solvent (e.g., acetone) Apply_Insecticide Apply a 0.5 µL droplet of insecticide solution to the dorsal thorax of each mosquito using a microapplicator Prepare_Solutions->Apply_Insecticide Anesthetize Anesthetize 3-5 day old non-blood-fed female mosquitoes (e.g., with CO2 or chilling) Anesthetize->Apply_Insecticide Transfer_Mosquitoes Transfer treated mosquitoes to recovery cups with access to a sugar source Apply_Insecticide->Transfer_Mosquitoes Incubate Hold for 24 hours under controlled conditions (25-27°C, 70-80% RH) Transfer_Mosquitoes->Incubate Record_Mortality Record mortality at 24 hours Incubate->Record_Mortality Probit_Analysis Perform Probit Analysis to determine LD50 and LD90 values Record_Mortality->Probit_Analysis

References

Nootkatin's Anti-Inflammatory Efficacy Validated in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the potent anti-inflammatory effects of Nootkatin, a naturally occurring sesquiterpenoid, in various animal models of acute and chronic inflammation. These studies provide compelling evidence for this compound's potential as a therapeutic agent for inflammatory diseases, demonstrating its ability to modulate key inflammatory pathways and significantly reduce inflammatory responses. This guide offers a comprehensive comparison of this compound's performance against established anti-inflammatory drugs, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

This compound has been shown to exert its anti-inflammatory effects through the inhibition of crucial signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines and mediators, offering a promising alternative to traditional anti-inflammatory therapies.

Comparative Efficacy of this compound

Preclinical studies have benchmarked this compound's anti-inflammatory activity against Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). In the carrageenan-induced paw edema model, a standard for assessing acute inflammation, this compound demonstrated a dose-dependent reduction in paw swelling.

Table 1: Comparison of this compound and Indomethacin in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)
Vehicle Control-0
This compound10Significant Reduction
This compound100Significant Reduction
This compound300Significant Reduction
Indomethacin25Significant Reduction

Data synthesized from publicly available research. The term "Significant Reduction" indicates a statistically significant decrease in paw edema compared to the vehicle control group as reported in the source study. Specific percentage inhibitions were not consistently provided across all studies.

In models of chronic inflammation, such as the cotton pellet-induced granuloma test, this compound has also shown significant efficacy. Treatment with this compound resulted in a marked decrease in both the weight of the granuloma tissue and the concentration of proteins within the homogenates, indicating a substantial reduction in the chronic inflammatory response.[1]

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound's anti-inflammatory properties are attributed to its ability to modulate the NF-κB and MAPK signaling cascades, two master regulators of the inflammatory response.

The NF-κB signaling pathway plays a pivotal role in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] this compound has been shown to inhibit the activation of NF-κB, thereby preventing the downstream cascade of inflammatory events.[2][3] This inhibition is crucial in mitigating both acute and chronic inflammatory conditions.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB inhibits Proteasomal_Degradation IκBα->Proteasomal_Degradation ubiquitination & degradation NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus translocates This compound This compound This compound->IKK_Complex inhibits DNA DNA NF_κB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes induces

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. This compound has been observed to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK.[4] By downregulating the MAPK pathway, this compound further dampens the inflammatory response.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (e.g., Cytokines) MAPKKK MAPKKK (e.g., MEKK1, TAK1) Stress_Signals->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates This compound This compound This compound->MAPK inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response mediates

Experimental Protocols

The validation of this compound's anti-inflammatory effects relies on standardized and reproducible animal models. Below are the detailed methodologies for two key experiments.

Carrageenan-Induced Paw Edema in Mice

This model is a widely used assay for evaluating the efficacy of acute anti-inflammatory agents.

Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with free access to food and water.

Procedure:

  • Animals are randomly divided into groups: vehicle control, this compound-treated (various doses), and a positive control (e.g., Indomethacin).

  • This compound is administered orally (p.o.) one hour before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 20 µL of 1% carrageenan solution in sterile saline into the right hind paw.

  • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Male Swiss mice) Start->Animal_Acclimatization Grouping Random Grouping (Vehicle, this compound, Positive Control) Animal_Acclimatization->Grouping Drug_Administration Oral Administration (1 hour pre-carrageenan) Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection (Sub-plantar, 20 µL of 1%) Drug_Administration->Inflammation_Induction Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Inflammation_Induction->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis End End Data_Analysis->End

Cotton Pellet-Induced Granuloma in Mice

This model is employed to assess the efficacy of anti-inflammatory agents against chronic inflammation.

Animals: Male mice are used and housed under standard laboratory conditions.

Procedure:

  • Animals are anesthetized, and a sterile, pre-weighed cotton pellet (e.g., 5 mg) is aseptically implanted subcutaneously in the dorsal region.

  • Animals are treated with this compound (orally) or a vehicle control daily for a period of seven consecutive days.

  • On the eighth day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

  • The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved, and the dry weight is recorded.

  • The difference between the final dry weight and the initial weight of the cotton pellet represents the weight of the granuloma tissue formed.

  • The percentage of inhibition of granuloma formation is calculated for the this compound-treated group compared to the vehicle control group.[1]

Cotton_Pellet_Granuloma_Workflow Start Start Animal_Preparation Anesthetize and Prepare Dorsal Area Start->Animal_Preparation Implantation Subcutaneous Implantation of Sterile Cotton Pellet Animal_Preparation->Implantation Daily_Treatment Daily Oral Administration for 7 Days (this compound or Vehicle) Implantation->Daily_Treatment Excision Euthanize and Excise Granuloma on Day 8 Daily_Treatment->Excision Weighing Measure Wet and Dry Weight of Granuloma Excision->Weighing Data_Analysis Calculate % Inhibition of Granuloma Formation Weighing->Data_Analysis End End Data_Analysis->End

The presented data underscores the significant anti-inflammatory potential of this compound. Its efficacy in both acute and chronic inflammation models, coupled with its defined mechanism of action on the NF-κB and MAPK pathways, positions this compound as a strong candidate for further development as a novel anti-inflammatory therapeutic. Future research, including direct comparative studies with corticosteroids, will further elucidate its clinical potential.

References

A Comparative Toxicological Profile of Nootkatin and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Nootkatin, a naturally occurring compound, and three widely used synthetic pesticides: Chlorpyrifos, Glyphosate, and Permethrin. The information is intended to assist researchers and professionals in evaluating the relative safety and potential applications of these substances.

Executive Summary

This compound, a sesquiterpenoid found in grapefruit and other plants, has demonstrated insecticidal and repellent properties. This profile contrasts its toxicological data with that of Chlorpyrifos, an organophosphate insecticide; Glyphosate, a broad-spectrum herbicide; and Permethrin, a synthetic pyrethroid insecticide. The available data indicates that this compound exhibits a significantly lower toxicity profile across various endpoints compared to the selected synthetic pesticides.

Data Presentation

The following tables summarize the quantitative toxicological data for this compound and the selected synthetic pesticides.

Table 1: Acute Toxicity
SubstanceOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, mg/L/4hr)
This compound >5000[1]>2000>2.0
Chlorpyrifos 95 - 270[2]1000 - 2000>0.2
Glyphosate >5000[3][4][5]>2000>4.43[4]
Permethrin 430 - 4000>2500>2.3

Note: A higher LD50 or LC50 value indicates lower acute toxicity.

Table 2: Genotoxicity
SubstanceAmes TestIn Vitro Chromosomal AberrationIn Vivo Micronucleus Test
This compound Negative[1][6]No evidence of genotoxicity in available in vitro studies[7]Not specified
Chlorpyrifos Negative[2]Positive[8]Positive[9]
Glyphosate Conflicting results; some studies show positive, others negative[10]Positive in some studies[1]Positive in some studies
Permethrin NegativePositive in some in vitro systemsNegative
Table 3: Carcinogenicity
SubstanceCarcinogenicity Classification
This compound Not classified as a carcinogen.[1]
Chlorpyrifos Evidence of non-carcinogenicity for humans (EPA, 1993)[2], though some studies suggest possible links to lung and prostate cancer.
Glyphosate "Probably carcinogenic to humans" (Group 2A) by IARC[3]; "Not likely to be carcinogenic to humans" by EPA.[3]
Permethrin "Likely to be carcinogenic to humans" by EPA under certain conditions.
Table 4: Reproductive and Developmental Toxicity
SubstanceReproductive ToxicityDevelopmental Toxicity
This compound No adverse effects observed.Not developmentally toxic.[7]
Chlorpyrifos Can cause adverse reproductive outcomes.Linked to neurodevelopmental disorders.
Glyphosate Some studies suggest potential for reproductive toxicity.Evidence is debated and subject to ongoing research.
Permethrin Can affect reproductive parameters in animal studies.May have developmental effects at high doses.
Table 5: Ecotoxicity (Aquatic)
SubstanceFish 96-hr LC50 (mg/L)Daphnia 48-hr EC50 (mg/L)
This compound Not expected to pose a risk to aquatic organisms.[3]Not specified
Chlorpyrifos 0.009 (Rainbow Trout)0.00017
Glyphosate 86 (Rainbow Trout)[5]780
Permethrin 0.0050.0003

Experimental Protocols

Detailed methodologies for the key toxicological assays cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD 401/420/423/425

The acute oral toxicity is determined by administering the test substance in graduated doses to a group of fasted rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50, the dose estimated to cause mortality in 50% of the animals, is then calculated. The specific protocol can vary, with methods like the Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) being used to reduce the number of animals required.

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

This in vitro assay uses strains of the bacterium Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to assess the mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation. After a suitable treatment period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural abnormalities, such as breaks, gaps, and exchanges. An increase in the frequency of chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Rodents, typically mice or rats, are administered the test substance. At appropriate intervals, bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the substance has clastogenic or aneugenic potential in vivo.

Signaling Pathways and Mechanisms of Action

This compound

The primary mechanism of action of this compound as an insecticide involves the activation of octopamine (B1677172) receptors in insects, which are not present in vertebrates. In mammalian cells, research has indicated that this compound can modulate signaling pathways associated with metabolism and inflammation, such as the AMP-activated protein kinase (AMPK) and Mitogen-activated protein kinase (MAPK) pathways.[8] These interactions are generally associated with therapeutic effects rather than toxicity at typical exposure levels.

Nootkatin_Mammalian_Signaling cluster_AMPK AMPK Pathway cluster_MAPK MAPK Pathway This compound This compound AMPK AMPK This compound->AMPK MAPK MAPK (p38, JNK) This compound->MAPK Metabolism Metabolic Regulation AMPK->Metabolism Activation Inflammation Inflammatory Response MAPK->Inflammation Modulation

This compound's interaction with mammalian signaling pathways.
Synthetic Pesticides

The mechanisms of toxicity for the selected synthetic pesticides are well-characterized and target fundamental physiological processes.

Pesticide_Mechanisms cluster_Chlorpyrifos Chlorpyrifos (Organophosphate) cluster_Glyphosate Glyphosate (Herbicide) cluster_Permethrin Permethrin (Pyrethroid) Chlorpyrifos Chlorpyrifos AChE Acetylcholinesterase (AChE) Chlorpyrifos->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Nervous_System_C Nervous System ACh->Nervous_System_C Overstimulation Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Amino_Acids Aromatic Amino Acids EPSPS->Amino_Acids Synthesizes Plant_Growth Plant Growth Amino_Acids->Plant_Growth Essential for Permethrin Permethrin Na_Channel Voltage-gated Sodium Channels Permethrin->Na_Channel Keeps open Neuron Neuron Na_Channel->Neuron Prolonged Depolarization Paralysis Paralysis & Death Neuron->Paralysis

Mechanisms of action for selected synthetic pesticides.

Conclusion

Based on the available toxicological data, this compound demonstrates a favorable safety profile, particularly when compared to the synthetic pesticides Chlorpyrifos, Glyphosate, and Permethrin. Its low acute toxicity, lack of genotoxic potential in vitro, and absence of developmental toxicity suggest a lower risk to human health and the environment. In contrast, the synthetic pesticides included in this comparison are associated with a range of toxicological concerns, including higher acute toxicity, genotoxicity, potential carcinogenicity, and significant ecotoxicity. Further research into the chronic toxicity and a broader range of ecotoxicological endpoints for this compound would provide an even more complete picture of its safety profile. The distinct mechanisms of action also highlight this compound's selectivity for invertebrate pests, further supporting its potential as a safer alternative to conventional synthetic pesticides.

References

A Head-to-Head Comparison of Nootkatin Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nootkatin, a naturally occurring sesquiterpene found in grapefruit and the heartwood of the Alaskan yellow cedar, has garnered significant interest in the pharmaceutical and flavor industries for its distinct grapefruit aroma and a range of biological activities, including insect repellent and potential therapeutic properties. The increasing demand for high-purity this compound has spurred the development of various synthetic strategies. This guide provides a head-to-head comparison of the prominent synthesis routes, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound can be broadly categorized into three main approaches: traditional chemical synthesis, biocatalytic transformations, and de novo microbial fermentation. Each route presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, scalability, and environmental impact.

Synthesis Route Precursor(s) Key Reagents/Biocatalyst Yield/Titer Reaction Time Key Advantages Key Disadvantages Reference(s)
Chemical Synthesis
Oxidation of (+)-Valencene(+)-Valencenetert-butyl chromate~67%Not specifiedHigh yieldUse of carcinogenic reagents[1]
One-Pot Oxidation(+)-ValenceneAmphiphilic molybdate (B1676688) ions, H₂O₂46.5% (isolated)~24 hoursHigh yield, solvent-free potentialRequires catalyst synthesis[2]
Total Synthesis(−)-β-Pinene/(+)-NopinoneMulti-step chemical reagents14-33% (overall)Multi-dayEnantiomerically pure productLengthy, low overall yield[2][3][4][5]
Biocatalytic/Biotransformation
Enzymatic Cascade(+)-ValenceneP450 Monooxygenase, Alcohol Dehydrogenase (ADH)up to 1080 mg/L24 hoursHigh selectivity, mild conditionsRequires purified enzymes and cofactors[6][7]
Laccase-Mediated Oxidation(+)-ValenceneLaccase from Funalia trogiiup to 1100 mg/L24 hoursHigh product concentrationMay require mediators[8][9]
Whole-Cell Biotransformation(+)-ValenceneMucor sp.Not specifiedNot specifiedUtilizes whole-cell machineryPotentially lower yields and side products[10]
Microbial Fermentation
Engineered S. cerevisiaeGlucoseGenetically modified S. cerevisiae59.78 mg/LNot specifiedSustainable, de novo synthesisComplex strain engineering[11][12][13]
Engineered S. cerevisiae (precursor)GlucoseGenetically modified S. cerevisiae16.6 g/L of (+)-valenceneNot specifiedHigh precursor titerRequires subsequent conversion step[14]

Experimental Protocols

Chemical Synthesis: One-Pot Oxidation of (+)-Valencene

This protocol is adapted from the work of Hong et al. and describes an efficient, one-pot synthesis of (+)-nootkatone from (+)-valencene using an amphiphilic molybdate catalyst.[2]

Materials:

  • (+)-Valencene

  • Dimethyldioctylammonium molybdate ([DiC₈]₂MoO₄) catalyst

  • 50 wt.% Hydrogen peroxide (H₂O₂)

  • Aqueous ammonia (B1221849) (NH₃)

  • Diethyl ether

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a glass reaction tube, combine (+)-valencene (2.5 mmol), [DiC₈]₂MoO₄ (1.25 mmol), and 150 µL of aqueous ammonia.

  • Initiate the reaction by adding 50 wt.% H₂O₂ (5 mmol) to the mixture while stirring at 30 °C. The reaction mixture will turn a red color.

  • Monitor the reaction. When the red color fades, add another batch of 50 wt.% H₂O₂ (1.0 mmol). Repeat this addition until the complete conversion of (+)-valencene is observed (approximately 15 batches).

  • Once all the (+)-valencene is consumed, increase the temperature to 50 °C and incubate overnight to ensure the complete conversion of hydroperoxide intermediates to nootkatone (B190431).

  • After cooling to room temperature, add diethyl ether to the reaction mixture. This will result in the formation of a three-phase microemulsion.

  • Separate the upper organic phase. Extract the middle microemulsion phase twice more with diethyl ether.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl ether (3:1) as the eluent to obtain pure (+)-nootkatone.

Biocatalytic Synthesis: Enzymatic Cascade using P450 and ADH

This protocol outlines a cell-free enzymatic cascade for the synthesis of (+)-nootkatone from (+)-valencene, based on the findings of Schulz et al. and further work on enzyme fusions.[6][7][15]

Materials:

  • (+)-Valencene

  • Purified P450 monooxygenase (e.g., a variant of P450 BM3)

  • Purified alcohol dehydrogenase (ADH)

  • NADPH or a cofactor regeneration system (e.g., glucose, glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Organic co-solvent (e.g., dodecane)

  • Cyclodextrin (optional, for improved substrate solubility)

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • Prepare a reaction mixture in a suitable buffer containing the P450 monooxygenase, alcohol dehydrogenase, and the NADPH cofactor or regeneration system.

  • To improve substrate availability, a two-phase system can be established by adding an organic co-solvent like dodecane (B42187) (e.g., 10% v/v). The addition of cyclodextrins can also enhance the solubility of (+)-valencene.

  • Add (+)-valencene to the reaction mixture to the desired final concentration.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Stop the reaction and extract the mixture with an equal volume of ethyl acetate.

  • Separate the organic phase and analyze the product concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Microbial Fermentation: De Novo Synthesis in Saccharomyces cerevisiae

This protocol provides a general workflow for the heterologous production of (+)-nootkatone in engineered S. cerevisiae, as described in studies by Yuan et al.[11][12][13]

Materials:

  • Engineered S. cerevisiae strain harboring the nootkatone biosynthesis pathway genes (e.g., valencene (B1682129) synthase, P450 monooxygenase, and alcohol dehydrogenase).

  • Yeast fermentation medium (e.g., YPD or a defined synthetic medium with glucose).

  • n-Dodecane for in-situ product extraction.

  • Antibiotics for plasmid maintenance (if applicable).

Procedure:

  • Inoculate a pre-culture of the engineered S. cerevisiae strain in the appropriate medium and grow overnight.

  • Use the pre-culture to inoculate the main fermentation culture to a specific starting optical density.

  • Add a layer of n-dodecane (e.g., 10% v/v) to the fermentation medium to capture the produced (+)-nootkatone and its intermediates, which are toxic to the cells and have low aqueous solubility.

  • Incubate the culture at a suitable temperature (e.g., 30 °C) with agitation for a specified period (e.g., 72-96 hours).

  • After fermentation, harvest the n-dodecane layer.

  • Analyze the concentration of (+)-nootkatone in the n-dodecane layer by GC-MS.

Visualizing the Synthesis Pathways

To better illustrate the different approaches to this compound synthesis, the following diagrams, generated using the DOT language, depict the key transformations in each route.

G Chemical Synthesis of this compound from Valencene Valencene (+)-Valencene Intermediate Allylic Hydroperoxides Valencene->Intermediate Oxidizing Agent (e.g., t-butyl chromate, H₂O₂/Mo-catalyst) Nootkatone (+)-Nootkatin Intermediate->Nootkatone Rearrangement/ Dehydration

A simplified diagram of the chemical synthesis of this compound from Valencene.

G Biocatalytic Synthesis of this compound cluster_0 Two-Step Enzymatic Cascade cluster_1 Direct Oxidation Valencene (+)-Valencene Nootkatol β-Nootkatol Valencene->Nootkatol P450 Monooxygenase + NADPH Nootkatone (+)-Nootkatin Nootkatol->Nootkatone Alcohol Dehydrogenase (ADH) Valencene_laccase (+)-Valencene Nootkatone_laccase (+)-Nootkatin Valencene_laccase->Nootkatone_laccase Laccase

Biocatalytic routes for this compound synthesis.

G De Novo Biosynthesis of this compound in Engineered Yeast Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis FPP Farnesyl Pyrophosphate (FPP) AcetylCoA->FPP Mevalonate Pathway Valencene (+)-Valencene FPP->Valencene Valencene Synthase (heterologous) Nootkatol β-Nootkatol Valencene->Nootkatol P450 Monooxygenase (heterologous) Nootkatone (+)-Nootkatin Nootkatol->Nootkatone Alcohol Dehydrogenase (heterologous)

Engineered metabolic pathway for this compound production in yeast.

References

Assessing the environmental impact of Nootkatin compared to traditional pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imperative to balance agricultural productivity and public health with environmental stewardship has catalyzed the search for novel, safer, and more effective pesticides. Nootkatin, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide.[1][2][3] This guide provides an objective comparison of the environmental impact of this compound against three widely used classes of traditional synthetic pesticides: organophosphates, neonicotinoids, and synthetic pyrethroids. The assessment is based on available experimental data on their mechanisms of action, environmental fate, and toxicity to non-target organisms.

Executive Summary: Comparative Data

The following tables summarize the key quantitative data regarding the toxicity and environmental persistence of this compound and representative traditional pesticides.

Table 1: Acute Toxicity to Non-Target Organisms

Pesticide ClassCompoundMammalian Acute Oral LD50 (Rat, mg/kg)Honeybee Acute Contact LD50 (Apis mellifera, µ g/bee )Freshwater Fish 96-hr LC50 (Rainbow Trout, mg/L)Aquatic Invertebrate 48-hr EC50 (Daphnia magna, mg/L)
Biochemical Nootkatone (B190431) >5000>1003.7 (moderately toxic)12 (slightly toxic)
Organophosphate Chlorpyrifos95 - 2700.1030.003 - 0.0080.0001 - 0.0007
Neonicotinoid Imidacloprid424 - 4750.024 - 0.081>100>100
Synthetic Pyrethroid Permethrin430 - 40000.013 - 0.290.005 - 0.0150.0003 - 0.0006

Data sourced from EPA registration documents and peer-reviewed studies.[4][5][6][7][8][9][10][11][12]

Table 2: Environmental Fate and Persistence

Pesticide ClassCompoundSoil Half-life (days)Aquatic Half-life
Biochemical Nootkatone Data not available; described as non-persistent and volatile.Atmospheric half-life: 0.8 - 12 hours.[13]
Organophosphate Chlorpyrifos11 - 14125 - 78 days (pH dependent)
Neonicotinoid Imidacloprid40 - 997 (highly variable)>31 days (in dark)
Synthetic Pyrethroid Permethrin11.6 - 113 (average 39.5)19 - 27 hours (in water column); >1 year (in sediment)

Data sourced from National Pesticide Information Center and other technical factsheets.[3][4][5][6][7][14][15][16][17]

Mechanism of Action: A Tale of Two Strategies

Traditional synthetic pesticides primarily act on a limited number of specific targets in the insect nervous system. This specificity, while effective, has led to widespread insecticide resistance. This compound, in contrast, exhibits a multi-target mode of action, making it a valuable tool for resistance management.[1]

This compound's Dual-Action Neurotoxicity

Nootkatone functions as both an insecticide and a repellent through its interaction with multiple receptors in the arthropod nervous system. Its primary insecticidal activity is attributed to the agonism of octopamine (B1677172) receptors and the antagonism of GABA-gated chloride channels, leading to neuroexcitation, paralysis, and eventual death.[18] Recent studies also indicate that Nootkatone can potentiate GABA-mediated signaling in mosquitoes.[12][19]

Nootkatone_MoA cluster_0 Nootkatone Action cluster_1 Insect Neuron cluster_2 Cellular Response Nootkatone Nootkatone OctoR Octopamine Receptor (PaOA1) Nootkatone->OctoR Agonist GABAR GABA-gated Cl- Channel Nootkatone->GABAR Antagonist/ Potentiator Excite Neuroexcitation (Tremors, Spasms) OctoR->Excite GABAR->Excite Paralysis Paralysis & Death Excite->Paralysis Organophosphate_MoA cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Action ACh Acetylcholine (B1216132) (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds OP Organophosphate AChE_Inhibited Inhibited AChE OP->AChE_Inhibited Inhibits Excess_ACh Excess ACh Overstimulation Continuous Stimulation Excess_ACh->Overstimulation Neonicotinoid_MoA cluster_0 Neonicotinoid Action cluster_1 Insect Postsynaptic Neuron cluster_2 Cellular Response Neonic Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) Neonic->nAChR Irreversible Agonist Overstim Overstimulation nAChR->Overstim Paralysis Paralysis & Death Overstim->Paralysis Experimental_Workflow cluster_0 OECD 214: Honeybee Acute Contact Toxicity A 1. Prepare Test Substance (5+ concentrations in carrier) C 3. Topical Application (1 µL to dorsal thorax) A->C B 2. Anesthetize Worker Honeybees B->C D 4. House in Cages (Provide sucrose (B13894) solution) C->D E 5. Incubate (25°C, dark) D->E F 6. Observe Mortality (at 4, 24, 48, 72, 96 hrs) E->F G 7. Data Analysis (Calculate LD50) F->G

References

Safety Operating Guide

Personal protective equipment for handling Nootkatin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nootkatin

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for this compound. Our goal is to be your preferred resource for laboratory safety, building a foundation of trust by delivering comprehensive value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a sesquiterpenoid ketone, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against eye contact.[1]

  • Hand Protection: Chemical-resistant, impervious gloves are necessary to prevent skin contact. Nitrile or neoprene gloves are recommended. It is important to inspect gloves for any signs of wear before use.[2][3]

  • Body Protection: A laboratory coat should be worn to protect the skin and clothing. For tasks with a higher risk of generating dust or splashes, a chemical-resistant apron should also be worn.

  • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[2]

Quantitative Exposure Limits

Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific limits, the standards for "Particulates Not Otherwise Regulated" (PNOR) or "Inert or Nuisance Dust" should be followed as a conservative measure.

ParameterValueJurisdiction
Permissible Exposure Limit (PEL) 15 mg/m³ (Total Dust)OSHA
5 mg/m³ (Respirable Fraction)OSHA
Recommended Exposure Limit (REL) 10 mg/m³ (Total Dust)NIOSH
5 mg/m³ (Respirable Fraction)NIOSH
Threshold Limit Value (TLV) 10 mg/m³ (Inhalable Particulates)ACGIH
3 mg/m³ (Respirable Particulates)ACGIH

Note: These are general guidelines for nuisance dusts and may not be fully representative of the specific hazards of this compound. It is crucial to handle the substance with care and keep exposure to a minimum.

Glove Compatibility and Chemical Resistance
Glove MaterialResistance to KetonesGeneral Recommendation
Nitrile Fair to Poor[2][4][5]Suitable for splash protection and short-duration handling. Not recommended for prolonged contact.[2][5]
Neoprene GoodA better choice for tasks involving potential prolonged contact.
Natural Rubber (Latex) Good[6]Offers good resistance to acetone, a common ketone.[7]
Butyl Rubber Very GoodRecommended for handling a wide variety of chemicals, including ketones.[8]

Disclaimer: This information is a general guide. It is strongly recommended to perform on-site testing of gloves to determine safe usage under specific laboratory conditions.

Procedural Guidance and Experimental Protocols

Adherence to standardized procedures is critical for the safe handling of this compound.

Standard Handling Protocol for Crystalline this compound
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a chemical spill kit is readily accessible.

    • Designate a specific work area in a well-ventilated laboratory, preferably within a fume hood.[3]

    • Don all required personal protective equipment (PPE).

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood or other ventilated enclosure to minimize dust inhalation.

    • Use a spatula or other appropriate tool to handle the crystalline solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a heating mantle or water bath rather than an open flame.[3]

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Decontaminate any equipment used.

    • Remove and properly dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

Emergency Contact Information:

  • Poison Control: 1-800-222-1222[9]

  • Campus/Facility Emergency Services: (Insert local number)

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: Evaluate the size and nature of the spill to determine if it can be cleaned up safely by lab personnel. For large or hazardous spills, contact your institution's environmental health and safety office.

  • Control the Spill: For a small, manageable spill of solid this compound:

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.[10]

    • Carefully sweep the material into a designated waste container.[11] Avoid creating dust.

    • Decontaminate the spill area with soap and water.

  • Dispose of Waste: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.[11][12]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

This compound is registered with the EPA as a biopesticide.[13][14] All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations for pesticide disposal.[15][16]

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed, and chemical-resistant container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Never dispose of this compound down the drain or in the regular trash.[15][17]

    • Contact your institution's environmental health and safety office or a licensed hazardous waste disposal contractor to arrange for proper disposal.

    • Follow all instructions provided on the product label for storage and disposal.[15][18]

Visualized Workflows and Logical Relationships

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Ventilated Work Area prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 handling2 Handle with Care (Avoid Dust) handling1->handling2 handling3 Close Container After Use handling2->handling3 cleanup1 Clean Work Area handling3->cleanup1 cleanup2 Decontaminate Equipment cleanup1->cleanup2 cleanup3 Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Emergency Spill Response Protocol

Emergency_Spill_Response cluster_small_spill Small, Manageable Spill spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Hazard alert->assess large_spill Large or Hazardous Spill assess->large_spill Large small_spill small_spill assess->small_spill Small ppe Don Appropriate PPE contain Cover and Contain Spill ppe->contain cleanup Clean Up with Spill Kit contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate contact_ehs Contact Environmental Health & Safety large_spill->contact_ehs Waste_Disposal_Process start Generate this compound Waste collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Hazardous Waste Area segregate->store contact Contact EHS or Licensed Disposal Vendor store->contact transport Arrange for Professional Transport and Disposal contact->transport

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.